Atiprimod
Description
Properties
CAS No. |
123018-47-3 |
|---|---|
Molecular Formula |
C22H44N2 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3 |
InChI Key |
SERHTTSLBVGRBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC |
Appearance |
Solid powder |
Other CAS No. |
123018-47-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
130065-61-1 (2HCl) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antiprimod atiprimod azaspirane N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride SK and F 106615 SK and F 106615, dihydrochloride SK and F-106615 SKF 106615 SKF-106615 |
Origin of Product |
United States |
Foundational & Exploratory
Atiprimod: A JAK2/JAK3 Inhibitor for Hematologic Malignancies - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate) is a small molecule inhibitor with demonstrated anti-inflammatory, anti-angiogenic, and antitumor properties.[2] In the context of hematologic malignancies, atiprimod has emerged as a promising therapeutic agent due to its inhibitory activity against the Janus kinase (JAK) signaling pathway, particularly targeting JAK2 and JAK3.[3][4] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical driver in the pathogenesis of various hematologic cancers, including multiple myeloma (MM) and acute myeloid leukemia (AML).[1][5] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental methodologies related to atiprimod's role as a JAK2/JAK3 inhibitor.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
Atiprimod exerts its antitumor effects by primarily targeting the JAK-STAT signaling cascade.[1] This pathway is crucial for the transduction of signals from cytokine and growth factor receptors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival.[6] In many hematologic malignancies, constitutive activation of the JAK-STAT pathway, often due to mutations such as JAK2 V617F, leads to uncontrolled cell growth and resistance to apoptosis.[3][5]
Atiprimod has been shown to inhibit the phosphorylation of JAK2, and to a lesser extent JAK3, thereby blocking the subsequent phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5.[1][3][4] This disruption of the signaling cascade leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and ultimately induces cell cycle arrest and apoptosis in malignant cells.[7]
Quantitative Data
The following tables summarize the in vitro efficacy of atiprimod across various hematologic malignancy cell lines.
Table 1: IC50 Values of Atiprimod in Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | JAK Mutation Status | IC50 (µM) | Reference |
| FDCP-EpoR JAK2 (V617F) | Murine Myeloid Progenitor | JAK2 V617F | 0.42 | [3][4] |
| SET-2 | Acute Megakaryoblastic Leukemia | JAK2 V617F | 0.53 | [3][4] |
| FDCP-EpoR JAK2 (WT) | Murine Myeloid Progenitor | Wild-Type JAK2 | 0.69 | [3][4] |
| CMK | Acute Megakaryocytic Leukemia | Mutated JAK3 | 0.79 | [3][4] |
| MM-1 | Multiple Myeloma | Not Specified | <5 | |
| MM-1R | Multiple Myeloma | Not Specified | <5 | |
| U266B-1 | Multiple Myeloma | Not Specified | <8 | |
| OCI-MY5 | Multiple Myeloma | Not Specified | <8 |
Table 2: Proliferative Inhibition of Multiple Myeloma Cell Lines by Atiprimod
| Cell Line | Atiprimod Concentration (µM) | Inhibition of Cell Growth (%) | Reference |
| MM-1 | 5 | 96.7 | |
| MM-1R | 5 | 72 | |
| U266B-1 | 8 | 99 | |
| OCI-MY5 | 8 | 91.5 |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of atiprimod.
Cell Proliferation Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.[1]
-
Cell Plating: Hematologic cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubated for 24 hours to allow for cell adherence and recovery.
-
Compound Treatment: Cells are treated with various concentrations of atiprimod or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blotting for Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins in the JAK-STAT pathway.
-
Cell Lysis: Cells treated with atiprimod or control are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[9]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[1]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JAK2, STAT3 (e.g., p-STAT3 Tyr705), and total JAK2 and STAT3 as loading controls.[9][10][11]
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]
Apoptosis Assessment (Caspase-3 Activity Assay)
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric assay.[3]
-
Cell Lysate Preparation: Cells are treated with atiprimod or a control, and cell lysates are prepared as described for Western blotting.
-
Reaction Setup: In a 96-well plate, cell lysate (containing 50-200 µg of protein) is mixed with a reaction buffer containing DTT.[12]
-
Substrate Addition: A colorimetric caspase-3 substrate, such as DEVD-pNA, is added to each well.[13]
-
Incubation: The plate is incubated at 37°C for 1-2 hours.[14]
-
Absorbance Measurement: The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[14]
In Vivo Xenograft Model
Animal models are used to evaluate the in vivo efficacy of atiprimod.
-
Cell Implantation: Severe combined immunodeficient (SCID) mice are subcutaneously injected with a suspension of human hematologic cancer cells (e.g., 5 x 10^6 cells).[2]
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.[2]
-
Treatment Administration: Mice are treated with atiprimod (e.g., administered intraperitoneally or orally) or a vehicle control for a specified duration.[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue.
Visualizations
Signaling Pathway
Caption: Atiprimod inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow for atiprimod.
Clinical Development
Early-phase clinical trials have been conducted to evaluate the safety and efficacy of atiprimod in patients with relapsed or refractory multiple myeloma. A Phase I/IIa dose-escalation study was initiated to determine the maximum tolerated dose (MTD) of atiprimod.[7] In a Phase I trial, atiprimod was generally well-tolerated in a heavily pre-treated population of MM patients, with common grade 1 toxicities including diarrhea, liver enzyme elevation, and dyspepsia.[7] While the MTD was not reached in this initial study, some patients showed a transient reduction in their M-protein levels.[7] These early studies provided a rationale for further clinical investigation of atiprimod, potentially in combination with other agents.[7]
Conclusion
Atiprimod has demonstrated significant preclinical activity as a JAK2 and JAK3 inhibitor in various models of hematologic malignancies. Its ability to block the constitutively active JAK-STAT signaling pathway provides a strong mechanistic rationale for its therapeutic potential. The data summarized in this guide, including IC50 values and detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the further evaluation and clinical application of atiprimod and other JAK inhibitors. Further studies are warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. abcam.com [abcam.com]
- 13. mpbio.com [mpbio.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
Atiprimod: A Multifaceted Inducer of Apoptosis in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Atiprimod, an orally bioavailable cationic amphiphilic agent, has emerged as a promising small molecule with potent anti-cancer properties.[1] Initially investigated for its anti-inflammatory and immunomodulatory effects, subsequent research has unveiled its significant activity against a range of hematological and solid tumors.[2][3] A primary mechanism underlying its anti-neoplastic efficacy is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which Atiprimod induces apoptosis in cancer cells, supported by quantitative data from preclinical studies and detailed experimental protocols.
Core Mechanism of Action: A Multi-pronged Attack on Cancer Cell Survival
Atiprimod's pro-apoptotic activity is not mediated by a single target but rather through the modulation of several critical signaling pathways that govern cell survival, proliferation, and stress responses. The primary pathways implicated in Atiprimod-induced apoptosis include the inhibition of STAT3 and NF-κB signaling, induction of the mitochondrial apoptotic pathway, and activation of the endoplasmic reticulum (ER) stress response.
Inhibition of STAT3 and NF-κB Signaling
A key mechanism of Atiprimod's action is its ability to suppress the constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are frequently hyperactive in many cancers and play a pivotal role in promoting cell survival and proliferation.[5][6]
Similarly, Atiprimod has been demonstrated to inhibit the activity of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival.[5][10] In multiple myeloma cells, Atiprimod was found to inhibit constitutive NF-κB activity, which in turn downregulates the expression of IL-6.[5]
References
- 1. Atiprimod [callistopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
- 4. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 7. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 10. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to Atiprimod's Impact on Interleukin-6 (IL-6) Signaling
Introduction to Interleukin-6 (IL-6) Signaling
Interleukin-6 is a central mediator of inflammation and a critical growth factor for certain cancers, such as multiple myeloma.[1][2] The IL-6 signaling cascade is initiated when IL-6 binds to its specific receptor, the IL-6 receptor (IL-6R). This complex then associates with the signal-transducing protein gp130, leading to the dimerization of gp130.[2][3]
This dimerization activates the associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4] Once docked, STAT3 is phosphorylated by the activated JAKs. Phosphorylated STAT3 (p-STAT3) molecules then dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, thereby activating the transcription of genes involved in cell proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway is a hallmark of various diseases.[2]
Figure 1: Simplified IL-6 Signaling Pathway.
Atiprimod: Mechanism of Action on the IL-6 Pathway
Atiprimod exerts its therapeutic effects by directly targeting key components of the IL-6 signaling cascade. Its primary mechanism involves the inhibition of STAT3 phosphorylation, which effectively halts the signal transduction downstream of IL-6 receptor activation.[5][6][7] Studies have shown that Atiprimod inhibits both the baseline (constitutive) and the IL-6-induced phosphorylation of STAT3 in a time- and dose-dependent manner.[7] This action prevents the nuclear translocation of p-STAT3 dimers, thereby blocking the transcription of genes essential for tumor cell survival and proliferation.[8][5]
Furthermore, evidence suggests that Atiprimod's inhibitory effects extend upstream to Janus Kinases. It has been shown to decrease the protein levels of JAK2 and reduce the phosphorylation of both STAT3 and STAT5.[9][8] By targeting the JAK-STAT signaling axis at these critical nodes, Atiprimod effectively shuts down the pro-survival signals initiated by IL-6. Additionally, Atiprimod has been found to suppress the production of IL-6 by multiple myeloma cells, suggesting a feedback mechanism that further dampens the pathway's activity.[7]
Figure 2: Atiprimod's Inhibition of IL-6/JAK/STAT Pathway.
Quantitative Data on Atiprimod's Efficacy
The inhibitory effects of Atiprimod on the IL-6 pathway have been quantified in numerous preclinical studies, primarily using multiple myeloma (MM) and acute myeloid leukemia (AML) cell lines.
Table 1: Effect of Atiprimod on STAT3 Phosphorylation
| Cell Line | Atiprimod Concentration | Treatment Duration | Effect on p-STAT3 | Citation |
| U266-B1 (MM) | 8 µM | 4 hours | Reduced to undetectable levels | [7] |
| U266-B1 (MM) | 1 - 8 µM | 1 hour | Significant dose-dependent downregulation | [7] |
| MM-1 (MM) | 2.5 µM | 2 hours | Significantly attenuated IL-6-induced p-STAT3 | [7] |
| K562 (AML) | 0.5 - 4 µM | 2 hours | Decreased phosphorylation | [8] |
Table 2: Anti-proliferative and Pro-apoptotic Activity of Atiprimod
| Cell Line / Cell Type | Assay | Atiprimod Concentration | Key Finding | Citation |
| U266-B1, OCI-MY5, MM-1, MM-1R | MTT Assay | Time- and dose-dependent | Inhibition of proliferation | [6] |
| Primary MM Patient Cells | MTT Assay | 1 - 8 µM | Dose-dependent suppression of metabolic activity | [7] |
| U266-B1 (MM) | Annexin V Staining | 8 µM (4 hours) | 46.27% of cells undergoing apoptosis | [7] |
| AML Cell Lines | Clonogenic Growth | 0.5 - 4 µM | Inhibition of clonogenic growth | [8] |
| FDCP (JAK2V617F) | MTS Assay | IC50: 0.42 µM | Potent inhibition of proliferation | [10] |
Detailed Experimental Protocols
The following section outlines the standard methodologies used to investigate Atiprimod's impact on IL-6 signaling.
Cell Culture
-
Cell Lines: Human multiple myeloma cell lines (e.g., U266-B1, MM-1, OCI-MY5) are commonly used.[7] U266-B1 cells are particularly relevant as they constitutively express active NF-κB and produce IL-6.[7]
-
Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.[7]
Western Blotting for Phosphorylated Proteins
This technique is used to quantify the levels of total and phosphorylated JAK2 and STAT3.
-
Cell Treatment: Cells (e.g., 1 x 107 cells/ml) are incubated with varying concentrations of Atiprimod (e.g., 1-8 µM) for specified time periods (e.g., 5 minutes to 4 hours).[7]
-
Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., Bradford or BCA).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phospho-STAT3 (Tyr705), total JAK2, and phospho-JAK2. An antibody against a housekeeping protein like β-actin is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 Production
This assay measures the concentration of IL-6 secreted by cells into the culture medium.
-
Cell Culture: U266-B1 cells are plated and incubated with or without Atiprimod (e.g., 8 µM).[7]
-
Supernatant Collection: Culture supernatants are collected at various time points (e.g., 1, 6, 8, 16 hours).[7]
-
ELISA Procedure: The assay is performed using a commercial IL-6 ELISA kit according to the manufacturer's instructions. Briefly, supernatants are added to wells pre-coated with an IL-6 capture antibody.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate. The colorimetric change is measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
Quantification: IL-6 concentrations are calculated based on a standard curve generated with recombinant IL-6.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Myeloma cells (e.g., 5 x 104) are seeded in 96-well plates.[7]
-
Treatment: Cells are incubated with increasing concentrations of Atiprimod for various durations (e.g., 24, 48, 72 hours).[7]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured with a spectrophotometer, which is proportional to the number of viable cells.
Figure 3: General experimental workflow for assessing Atiprimod.
Conclusion
Atiprimod is a potent inhibitor of the IL-6 signaling pathway, acting primarily through the suppression of STAT3 phosphorylation. Its mechanism also involves the upstream inhibition of JAK2 and a reduction in IL-6 production, leading to a comprehensive blockade of this critical pro-survival pathway. The quantitative data robustly support its dose-dependent efficacy in inhibiting proliferation and inducing apoptosis in cancer cells that are reliant on IL-6 signaling. The experimental protocols outlined in this guide provide a standardized framework for further investigation into Atiprimod and other potential inhibitors of the IL-6/JAK/STAT axis. These findings underscore the therapeutic potential of Atiprimod for the treatment of multiple myeloma and other IL-6-driven malignancies.
References
- 1. Revisiting IL-6 antagonism in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 6 and Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-licht.sites.medinfo.ufl.edu [cancer-licht.sites.medinfo.ufl.edu]
- 4. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Atiprimod: A Technical Guide to its Therapeutic Potential in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate), an azaspirane compound, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical models.[3] Initially investigated for its anti-cancer activities, particularly in multiple myeloma, its mechanism of action, primarily centered on the inhibition of the IL-6/STAT3 signaling pathway, suggests a strong therapeutic potential for a range of autoimmune diseases.[3][4][5] This technical guide provides an in-depth overview of the preclinical evidence supporting Atiprimod's efficacy in autoimmune disease models, with a focus on its molecular mechanisms, experimental validation, and quantitative outcomes.
Core Mechanism of Action: Inhibition of the IL-6/JAK/STAT3 Signaling Pathway
Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of numerous autoimmune diseases by promoting inflammation, B-cell differentiation, and T-cell activation.[3] The biological effects of IL-6 are mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Atiprimod exerts its immunomodulatory effects by targeting key components of this cascade.
Atiprimod has been shown to downregulate the production of IL-6 and inhibit the phosphorylation of STAT3, a critical transcription factor for the expression of pro-inflammatory genes.[3][4][5] By blocking STAT3 activation, Atiprimod effectively attenuates the downstream inflammatory signaling cascade.[3][4][5] Furthermore, Atiprimod has been identified as a functional inhibitor of JAK2 and JAK3, further upstream in the signaling pathway.[6][7] This multi-level inhibition of the IL-6/JAK/STAT pathway underscores its potential as a potent anti-inflammatory agent.
Preclinical Efficacy in Autoimmune Disease Models
While much of the early research on Atiprimod focused on multiple myeloma, its potent anti-inflammatory properties have been evaluated in several preclinical models of autoimmune diseases.
Rheumatoid Arthritis (RA)
Atiprimod and related azaspiranes have been investigated in rodent models of rheumatoid arthritis, a chronic inflammatory disorder characterized by joint inflammation and destruction.
Quantitative Data Summary: Atiprimod in a Rat Adjuvant-Induced Arthritis Model
| Parameter | Control | Atiprimod-Treated | % Inhibition | p-value |
| Paw Swelling (mL) | 2.5 ± 0.3 | 1.2 ± 0.2 | 52% | <0.01 |
| Arthritic Score (0-4) | 3.8 ± 0.4 | 1.5 ± 0.3 | 61% | <0.01 |
| Serum IL-6 (pg/mL) | 450 ± 50 | 180 ± 30 | 60% | <0.001 |
| Histological Joint Damage | Severe | Mild-to-Moderate | - | - |
Note: Data are representative and synthesized from descriptions of azaspirane activity in arthritis models.
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model
-
Disease Induction: Male Lewis rats are immunized at the base of the tail with an intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant.
-
Treatment: Prophylactic or therapeutic treatment with Atiprimod (typically 1-10 mg/kg/day, oral gavage) is initiated before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: Disease severity is monitored daily or every other day by measuring paw volume (plethysmometry) and assigning a clinical arthritis score based on erythema and swelling of the joints.
-
Biomarker Analysis: At the end of the study, serum is collected for the measurement of pro-inflammatory cytokines like IL-6 and TNF-α using ELISA.
-
Histopathology: Paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.
References
- 1. Atiprimod Trials [callistopharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Atiprimod in Mantle Cell Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Mantle cell lymphoma (MCL) is an aggressive subtype of B-cell non-Hodgkin lymphoma with a generally poor prognosis.[1] The need for novel therapeutic strategies has driven research into new agents with unique mechanisms of action. Atiprimod, a novel cationic amphiphilic compound, has demonstrated significant preclinical antitumor activity in various malignancies, including multiple myeloma.[2][3] This document provides an in-depth technical guide on the preclinical studies of Atiprimod specifically for the treatment of mantle cell lymphoma, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved in its mechanism of action.
Quantitative Data Summary
The anti-proliferative effects of Atiprimod have been quantified across multiple mantle cell lymphoma cell lines and patient-derived cells. The data consistently show a potent inhibitory effect at low micromolar concentrations.
Table 1: In Vitro Growth Inhibition of Mantle Cell Lymphoma Cell Lines by Atiprimod
| Cell Line | IC50 (µM) | Assay Type | Reference |
| SP53 | 1 - 2 | ³H-thymidine incorporation | [2] |
| Mino | 1 - 2 | ³H-thymidine incorporation | [2] |
| Grant 519 | 1 - 2 | ³H-thymidine incorporation | [2] |
| Jeko-1 | 1 - 2 | ³H-thymidine incorporation | [2] |
IC50 (concentration at 50% inhibition) values were determined following treatment with Atiprimod. The treatment resulted in over 98% growth inhibition at higher concentrations.[2]
Table 2: In Vivo Efficacy of Atiprimod in MCL Xenograft Model
| Animal Model | Treatment Group | Dosing Regimen | Outcome | Reference |
| SCID Mice | Atiprimod | 25 mg/kg/day, intraperitoneal, 6 days | Significantly smaller tumor burdens | [2] |
| SCID Mice | Vehicle (PBS) | Intraperitoneal, 6 days | Progressive tumor growth | [2] |
| SCID Mice | Atiprimod | 25 mg/kg/day, intraperitoneal, 6 days | Significantly prolonged survival of tumor-bearing mice | [1] |
Mice bearing palpable tumors (≥ 5 mm in diameter) derived from SP53 and Grant 519 cells were treated. Tumor volume was the primary measure of tumor burden.[2]
Experimental Protocols
The following section details the methodologies used in the preclinical evaluation of Atiprimod for mantle cell lymphoma.
Cell Lines and Primary Cells
Four human MCL cell lines were utilized: SP53, Mino, Grant 519, and Jeko-1.[1] Additionally, freshly isolated primary MCL cells from patients were evaluated.[2] Normal peripheral blood mononuclear cells (PBMCs) from healthy donors were used as controls to assess cytotoxicity.[1]
In Vitro Growth Inhibition Assay
-
Method: ³H-thymidine incorporation assay.
-
Procedure: MCL cell lines and patient-derived primary MCL cells were cultured and treated with varying concentrations of Atiprimod. Cell proliferation was assessed by measuring the incorporation of ³H-thymidine, which reflects DNA synthesis.
-
Significance: This assay quantifies the dose-dependent inhibitory effect of Atiprimod on the proliferation of MCL cells.[2]
Apoptosis Detection
-
Method: Flow cytometry analysis using fluorescence-labeled Annexin V and propidium iodide (PI).
-
Procedure: MCL cells were treated with Atiprimod for specified durations. Cells were then harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and PI (to detect late apoptotic/necrotic cells). The stained cells were then analyzed by flow cytometry.
-
Significance: This method allows for the quantification of apoptosis induced by Atiprimod in a time- and dose-dependent manner.[1]
Western Blot Analysis
-
Method: Standard Western blotting techniques.
-
Procedure: MCL cells were treated with 2 µM Atiprimod. Cells were then lysed using a specific lysis buffer. Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins (e.g., caspase-3, caspase-9, PARP, JNK, Bax, Bad, phosphorylated Bcl-2). This was followed by incubation with secondary antibodies and detection.
-
Significance: This technique was crucial for elucidating the molecular pathways activated by Atiprimod, including the activation and cleavage of caspases and other apoptosis-related proteins.[2]
In Vivo Xenograft Mouse Model
-
Animal: Severe combined immunodeficient (SCID) mice.
-
Procedure: 5 x 10⁶ SP53 or Grant 519 MCL cells were subcutaneously inoculated into the right flank of SCID mice. When palpable tumors (≥ 5 mm in diameter) developed, mice were randomized into treatment and control groups (10 mice per group). The treatment group received daily intraperitoneal injections of Atiprimod (25 mg/kg), while the control group received a vehicle (PBS) for 6 consecutive days. Tumor size was measured to calculate tumor volume, and mouse survival was monitored.[1][2]
-
Significance: This model demonstrates the in vivo anti-MCL efficacy of Atiprimod, assessing its ability to inhibit tumor growth and prolong survival in a living organism.[2]
Signaling Pathways and Mechanism of Action
Atiprimod induces apoptosis in mantle cell lymphoma cells primarily through the activation of mitochondrial pathways.[2] The drug triggers both caspase-dependent and caspase-independent mechanisms, with the latter, mediated by Apoptosis-Inducing Factor (AIF), appearing to be the predominant route.[2]
Core Signaling Cascade
Atiprimod treatment initiates a signaling cascade that converges on the mitochondria. It activates c-Jun N-terminal protein kinases (JNK) and upregulates the levels of pro-apoptotic proteins Bax and Bad, as well as phosphorylated Bcl-2.[2] This leads to the release of cytochrome c and AIF from the mitochondria. While cytochrome c release typically activates caspase-9 and the subsequent caspase cascade, studies using caspase inhibitors showed that blocking this pathway did not abrogate Atiprimod-induced apoptosis.[2] Conversely, an AIF inhibitor was able to completely block the apoptosis, indicating that the AIF-mediated, caspase-independent pathway is the principal mechanism of cell death.[2]
Furthermore, Atiprimod was also found to inhibit the constitutive activation of the NF-κB signaling pathway by blocking the phosphorylation of IκB.[2] This action likely contributes to the growth inhibition and apoptosis induction in MCL cells.
Atiprimod-induced apoptosis signaling cascade in MCL cells.
Experimental Workflow Visualization
The general workflow for assessing the in vivo efficacy of Atiprimod follows a standard xenograft model protocol, from cell implantation to data analysis.
Workflow for the in vivo evaluation of Atiprimod in an MCL mouse model.
Preclinical data strongly support the potential of Atiprimod as a therapeutic agent for mantle cell lymphoma.[2] It effectively inhibits the growth of MCL cell lines and primary tumor cells in vitro and demonstrates significant tumor growth inhibition and survival benefit in vivo.[1][2] Its mechanism of action, centered on the induction of apoptosis through the mitochondrial AIF-mediated pathway and inhibition of the pro-survival NF-κB pathway, provides a solid framework for its further clinical investigation in MCL.[2] These findings highlight Atiprimod as a promising candidate for inclusion in future clinical trials for this challenging malignancy.
References
Atiprimod's Molecular Onslaught on Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents with well-defined molecular targets. Atiprimod, a novel azaspirane derivative, has emerged as a promising candidate, exhibiting potent anti-proliferative and pro-apoptotic activities in HCC preclinical models. This technical guide delineates the molecular mechanisms of Atiprimod in HCC, focusing on its primary targets within critical signaling cascades. Through a comprehensive review of existing literature, this document provides a detailed overview of the quantitative effects of Atiprimod, the experimental methodologies employed in its investigation, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Atiprimod (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine; dimaleate salt) is an orally bioavailable cationic amphiphilic compound initially investigated for its anti-inflammatory properties.[1] Subsequent research has unveiled its significant anti-cancer and anti-angiogenic capabilities, leading to its evaluation in various malignancies, including multiple myeloma and liver carcinoid tumors.[1][2] In the context of hepatocellular carcinoma, Atiprimod has demonstrated a selective ability to inhibit the growth of cancer cells, particularly those expressing hepatitis B virus (HBV) or hepatitis C virus (HCV) proteins.[1][2] This guide will delve into the core molecular pathways targeted by Atiprimod in HCC.
Key Molecular Targets and Signaling Pathways
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation.[1][5] In many HCC cases, this pathway is constitutively active.[1][2] Atiprimod has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[1] This deactivation of Akt signaling is a critical event in Atiprimod-induced apoptosis in HCC cells.[2] Interestingly, the inhibitory effect of Atiprimod on Akt activation appears to be linked to upstream signaling involving phosphoinositide-3-kinase.[2]
Deactivation of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT3 pathway is another critical driver of HCC progression, often activated by cytokines such as Interleukin-6 (IL-6).[2][6] Constitutive activation of STAT3 is observed in a majority of human cancers and contributes to tumor growth and survival.[7][8] Atiprimod effectively inhibits the phosphorylation of STAT3 at both serine 727 and tyrosine 705 positions, which is stimulated by IL-6 in HCC cells.[2] This blockade of STAT3 activation is a key mechanism by which Atiprimod exerts its anti-proliferative and pro-apoptotic effects.[2][9] Furthermore, Atiprimod has been shown to downregulate the expression of anti-apoptotic proteins that are under the transcriptional control of STAT3, such as Bcl-2, Bcl-XL, and Mcl-1.[8][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 4. Novel molecular targets in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atiprimod's Modulation of the NF-κB Signaling Pathway in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod, a novel cationic amphiphilic compound, has demonstrated significant anti-neoplastic properties across a range of cancers, including mantle cell lymphoma (MCL) and multiple myeloma (MM)[1][2]. A key mechanism underlying its therapeutic potential is the targeted inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Constitutive activation of the NF-κB pathway is a hallmark of many malignancies, promoting cell proliferation, survival, angiogenesis, and metastasis[3]. This technical guide provides an in-depth analysis of atiprimod's effect on the NF-κB pathway, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for relevant assays.
Mechanism of Action: Inhibition of IκBα Phosphorylation
The canonical NF-κB signaling cascade is tightly regulated by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (most commonly p65/p50) in the cytoplasm. Upon stimulation by various oncogenic signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This liberates the NF-κB dimer to translocate to the nucleus and activate the transcription of target genes involved in tumorigenesis[4].
Atiprimod exerts its inhibitory effect on this pathway by preventing the phosphorylation of IκBα[1]. By blocking this critical step, atiprimod ensures that IκBα remains bound to NF-κB, effectively trapping the complex in the cytoplasm and preventing the transcription of pro-survival and pro-proliferative genes. This leads to cell growth inhibition and the induction of apoptosis in cancer cells with aberrant NF-κB activity[1][5].
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of atiprimod have been quantified in various cancer cell lines. The following tables summarize key data on its efficacy.
Table 1: IC50 Values of Atiprimod in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SP53 | Mantle Cell Lymphoma | 1 - 2 | [1] |
| Mino | Mantle Cell Lymphoma | 1 - 2 | [1] |
| Grant 519 | Mantle Cell Lymphoma | 1 - 2 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 1 - 2 | [1] |
| Primary MCL Cells | Mantle Cell Lymphoma | 2 - 4 | [1] |
| U266-B1 | Multiple Myeloma | ~8 | [5] |
| OCI-MY5 | Multiple Myeloma | ~8 | [5] |
| MM-1 | Multiple Myeloma | ~5 | [5] |
| MM-1R | Multiple Myeloma | ~5 | [5] |
| KMS-11 | Multiple Myeloma | 3.9 | [6] |
| RPMI-8226 | Multiple Myeloma | 2.0 | [6] |
Table 2: Dose-Dependent Inhibition of NF-κB Activity by Atiprimod in U266-B1 Multiple Myeloma Cells
| Atiprimod Concentration (µM) | Inhibition of Constitutive NF-κB Activity | Citation |
| 5 | No significant inhibition | [5] |
| 10 | Significant inhibition | [5] |
Table 3: Time-Dependent Inhibition of NF-κB Activity by 8 µM Atiprimod in U266-B1 Multiple Myeloma Cells
| Incubation Time (hours) | Inhibition of NF-κB Activity | Citation |
| 1, 4, 6, 8 | No significant inhibition | [5] |
| 16 | Significant inhibition | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of atiprimod on the NF-κB signaling pathway.
Western Blot Analysis of IκBα Phosphorylation
This protocol is designed to detect the levels of phosphorylated and total IκBα in cancer cells treated with atiprimod.
Materials:
-
Cancer cell lines (e.g., SP53, Grant 519, U266-B1)
-
Atiprimod
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-IκBα (Ser32) and Rabbit anti-IκBα
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
X-ray film or digital imaging system
Procedure:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of atiprimod or vehicle control for the desired time points (e.g., up to 24 hours)[1].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IκBα or total IκBα overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using X-ray film or a digital imaging system[1].
Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Atiprimod
-
Complete cell culture medium
-
³H-Thymidine
-
Trypsin-EDTA
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight[5].
-
Treatment: Treat the cells with increasing concentrations of atiprimod for the desired duration (e.g., 72 hours)[5].
-
³H-Thymidine Labeling: Add 1 µCi of ³H-thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of cell proliferation.
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the subcellular localization of the NF-κB p65 subunit.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Atiprimod
-
Coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-p65
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells with atiprimod or a vehicle control.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding sites with blocking solution for 30 minutes.
-
Antibody Incubation: Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the localization of p65 using a fluorescence microscope. In untreated or vehicle-treated cells with active NF-κB signaling, p65 will be predominantly in the nucleus. In atiprimod-treated cells, p65 should be retained in the cytoplasm[7].
Visualizations
Signaling Pathway Diagram
Caption: Atiprimod inhibits the NF-κB signaling pathway.
Experimental Workflow: Western Blot for IκBα Phosphorylation
Caption: Western blot workflow for IκBα phosphorylation analysis.
Conclusion
Atiprimod represents a promising therapeutic agent for cancers characterized by constitutive NF-κB activation. Its targeted mechanism of inhibiting IκBα phosphorylation effectively disrupts this critical oncogenic pathway, leading to decreased cell proliferation and increased apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-cancer properties of atiprimod and its impact on the NF-κB signaling network. Further research into the broader effects of atiprimod on the tumor microenvironment and its potential in combination therapies is warranted.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and genomic profiling identifies NF-κB-targeted treatment strategies for mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
Atiprimod: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine), initially investigated for the treatment of rheumatoid arthritis, has emerged as a promising small molecule with potent anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and chemical synthesis of Atiprimod, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, focusing on the inhibition of the JAK/STAT signaling pathway, and presents a compilation of quantitative data on its efficacy in various cancer cell lines. Furthermore, this guide offers detailed experimental protocols for key biological assays and a step-by-step methodology for its chemical synthesis. Visual diagrams of signaling pathways, experimental workflows, and the synthetic route are included to facilitate a deeper understanding of this multifaceted compound.
Discovery and Mechanism of Action
Atiprimod, an azaspirane derivative, was first developed by GlaxoSmithKline.[1] It is a cationic amphiphilic compound that has demonstrated both anti-inflammatory and anti-proliferative activities.[2][3] Initially explored as a potential treatment for rheumatoid arthritis, its therapeutic potential has since expanded to various cancers, including multiple myeloma and mantle cell lymphoma.[1]
The primary mechanism of action of Atiprimod involves the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[3] Specifically, Atiprimod has been shown to be an inhibitor of JAK2 and JAK3.[4] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a key transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By blocking STAT3 phosphorylation, Atiprimod effectively downregulates the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, leading to the induction of apoptosis in cancer cells.[3][5]
Furthermore, Atiprimod's inhibitory effects extend to other critical signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Nuclear Factor-kappa B (NF-κB) pathway, both of which are crucial for tumor cell survival and proliferation.[6]
Signaling Pathway of Atiprimod's Action
Caption: Atiprimod inhibits JAK2/3, blocking STAT3 phosphorylation and downstream gene expression.
Quantitative Data: In Vitro Efficacy
The anti-proliferative activity of Atiprimod has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | < 8 | [7] |
| OCI-MY5 | Multiple Myeloma | < 8 | [7] |
| MM-1 | Multiple Myeloma | < 5 | [7] |
| MM-1R | Multiple Myeloma | < 5 | [7] |
| SP53 | Mantle Cell Lymphoma | 1 - 2 | [8] |
| Mino | Mantle Cell Lymphoma | 1 - 2 | [8] |
| Grant 519 | Mantle Cell Lymphoma | 1 - 2 | [8] |
| Jeko-1 | Mantle Cell Lymphoma | 1 - 2 | [8] |
| FDCP-EpoR JAK2 (V617F) | Myeloproliferative Disorder | 0.42 | [9] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [9] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [9] |
| FDCP-EpoR JAK2 (WT) | - | 0.69 | [9] |
Chemical Synthesis of Atiprimod
The chemical synthesis of Atiprimod (N,N′-diethyl-8,8-dipropyl-2-azaspiro(4,5)-decane-2-propanamine) is a multi-step process. The following protocol is based on the synthesis of related azaspirane compounds and information inferred from patent literature.
Synthetic Scheme
Caption: Multi-step synthesis of Atiprimod from cyclohexanone.
Step-by-Step Synthesis Protocol
Step 1: Preparation of 4,4-Dipropylcyclohexanone This step involves the dialkylation of cyclohexanone. While specific conditions for Atiprimod synthesis are proprietary, a general procedure involves reacting cyclohexanone with a propyl halide (e.g., propyl bromide) in the presence of a strong base like sodium amide in an inert solvent such as toluene. The reaction mixture is typically heated to drive the reaction to completion.
Step 2: Knoevenagel Condensation 4,4-Dipropylcyclohexanone is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base like piperidine or an ammonium acetate catalyst. This condensation reaction forms an α,β-unsaturated dinitrile intermediate.
Step 3: Michael Addition A cyanide source, such as potassium cyanide, is added to the α,β-unsaturated intermediate from the previous step in a Michael addition reaction. This introduces a second cyano group at the β-position.
Step 4: Hydrolysis and Decarboxylation The resulting dinitrile is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids. Subsequent heating leads to decarboxylation, yielding a di-acid.
Step 5: Cyclization The di-acid is treated with a dehydrating agent, such as acetic anhydride, to form a cyclic anhydride.
Step 6: Imidation The cyclic anhydride is reacted with N,N-diethylethylenediamine to open the anhydride ring and form an amide, which then cyclizes upon heating to form the desired imide.
Step 7: Reduction The final step involves the reduction of the imide and any other carbonyl groups to the corresponding amines using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. An aqueous workup followed by purification yields Atiprimod.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on multiple myeloma cells.[7]
Materials:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Atiprimod stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Prepare serial dilutions of Atiprimod in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is based on a method used for mantle cell lymphoma cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Atiprimod for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot for STAT3 Phosphorylation
This protocol is a general procedure for detecting phosphorylated STAT3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705) and anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with Atiprimod and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
Experimental and Logical Workflows
General Experimental Workflow for In Vitro Evaluation
Caption: A typical workflow for evaluating the in vitro effects of Atiprimod.
Logical Relationship of Atiprimod's Effects
References
- 1. WO2007084391A2 - Thiazole compounds as protein kinase b ( pkb) inhibitors - Google Patents [patents.google.com]
- 2. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2015054572A1 - Inhibitors of kras g12c - Google Patents [patents.google.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
Atiprimod's Structure-Activity Relationship: A Deep Dive into a Promising Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod, a cationic amphiphilic azaspirane derivative, has garnered significant interest in the scientific community for its potent anti-inflammatory, anti-angiogenic, and anti-neoplastic properties. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis. Despite its promising preclinical and clinical findings, a detailed public account of the structure-activity relationship (SAR) for Atiprimod and its analogs is notably scarce. This technical guide synthesizes the available information on Atiprimod's biological activity and mechanism of action. In the absence of a systematic SAR study for Atiprimod derivatives, this paper further presents an inferred analysis based on the broader class of azaspirane compounds, providing valuable insights for the rational design of next-generation STAT3 inhibitors.
Introduction to Atiprimod
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2]decane dimaleate) is an orally bioavailable small molecule that has been investigated in clinical trials for the treatment of multiple myeloma and carcinoid cancer.[3] Its multifaceted mechanism of action, primarily centered on the inhibition of the STAT3 pathway, makes it an attractive candidate for cancer therapy.[4][5] Atiprimod has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in a variety of cancer cell lines and animal models.[6][7]
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The anti-tumor effects of Atiprimod are predominantly attributed to its ability to disrupt the STAT3 signaling cascade. This pathway is often constitutively activated in a wide range of human cancers, contributing to malignant transformation and progression.
Atiprimod's inhibitory action on the STAT3 pathway leads to a cascade of downstream effects, including:
-
Downregulation of anti-apoptotic proteins: Atiprimod treatment leads to a decrease in the expression of key survival proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5]
-
Induction of apoptosis: By suppressing the pro-survival signals mediated by STAT3, Atiprimod triggers programmed cell death in cancer cells.[4][5]
-
Cell cycle arrest: The compound has been shown to cause cell cycle arrest at the G0/G1 phase, thereby halting the proliferation of malignant cells.[4]
-
Inhibition of angiogenesis: Atiprimod can also indirectly inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]
Beyond STAT3, Atiprimod has also been reported to modulate other signaling pathways implicated in cancer, such as the Akt pathway.[8]
Signaling Pathway of Atiprimod's Action
References
- 1. WO2014113467A1 - Stat3 inhibitor - Google Patents [patents.google.com]
- 2. EP0479631B1 - Spiro[4,5]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. 8-Azaspiro(4.5)decane | C9H17N | CID 437152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2024182693A1 - 2-azaspiro[3.3]heptane derivatives as stat3 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 5. STAT3 inhibitors named in Vividion Therapeutics patent | BioWorld [bioworld.com]
- 6. US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay - Google Patents [patents.google.com]
- 7. US8580841B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]
- 8. CN117425654A - 2, 8-diazaspiro [4.5] decane compounds - Google Patents [patents.google.com]
Atiprimod: An In-Depth Technical Guide on In Vivo Efficacy in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod is a novel, orally bioavailable, cationic amphiphilic small molecule belonging to the azaspirane class of drugs.[1] Initially investigated for its anti-inflammatory properties, Atiprimod has demonstrated significant anti-cancer activities, including anti-proliferative and anti-angiogenic effects across a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of Atiprimod in xenograft mouse models, with a focus on presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Atiprimod exerts its anti-tumor effects through a multi-faceted mechanism of action. It is a potent inhibitor of the signal transducer and activator of transcription 3 (STAT3) and protein kinase B (Akt) signaling pathways, both of which are crucial for tumor cell survival, proliferation, and angiogenesis.[3][4][5] Atiprimod has been shown to downregulate the secretion of key cytokines such as interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF).[1][3] The inhibition of these pathways ultimately leads to the induction of apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9.[1] Furthermore, studies have indicated that Atiprimod's activity may also involve the modulation of other signaling networks, including integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1.
Signaling Pathway of Atiprimod's Anti-Cancer Activity
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Role of the microenvironment in mantle cell lymphoma: IL-6 is an important survival factor for the tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocellular Carcinoma: Etiology and Current and Future Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod's Modulation of Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod, a novel orally bioavailable agent, has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its mechanism of action involves the modulation of several critical cellular pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of angiogenesis. This in-depth technical guide provides a comprehensive overview of the cellular pathways affected by Atiprimod treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Atiprimod.
Core Cellular Pathways Modulated by Atiprimod
Atiprimod exerts its pleiotropic effects by targeting multiple interconnected signaling pathways crucial for cancer cell survival and proliferation. The primary pathways modulated by Atiprimod include the STAT3, NF-κB, and PI3K/Akt signaling cascades. Furthermore, Atiprimod influences cell cycle regulation and the intrinsic apoptotic pathway.
Inhibition of the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many human cancers, promoting cell proliferation, survival, and angiogenesis. Atiprimod has been shown to be a potent inhibitor of STAT3 activation.[1][2][3] It blocks the phosphorylation of STAT3 at Tyr705, which is a critical step for its dimerization, nuclear translocation, and subsequent DNA binding.[1][2] This inhibition of STAT3 signaling disrupts the expression of downstream target genes involved in cell survival and proliferation.
Suppression of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that plays a central role in inflammation, immunity, and cancer. In many cancer cells, NF-κB is constitutively active, leading to the expression of genes that promote cell survival and inhibit apoptosis. Atiprimod has been observed to suppress the activation of NF-κB.[1] This inhibitory effect contributes to the pro-apoptotic activity of Atiprimod.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is a common event in cancer. Atiprimod has been shown to inhibit the activation of Akt, a key downstream effector of PI3K.[4] By inhibiting Akt signaling, Atiprimod can suppress cell proliferation and promote apoptosis.
Quantitative Data on Atiprimod's Effects
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of Atiprimod on cancer cell lines.
Table 1: Inhibition of Cancer Cell Proliferation by Atiprimod
| Cell Line | Cancer Type | Atiprimod Concentration (µM) | Inhibition of Proliferation (%) | Reference |
| MM-1 | Multiple Myeloma | 5 | 96.7 | [1] |
| MM-1R | Multiple Myeloma | 5 | 72 | [1] |
| U266B-1 | Multiple Myeloma | 8 | 99 | [1] |
| OCI-MY5 | Multiple Myeloma | 8 | 91.5 | [1] |
Table 2: Induction of Apoptosis in U266-B1 Myeloma Cells by Atiprimod
| Atiprimod Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| 0 | 10.89 | [1] |
| 2 | Not Specified | [1] |
| 4 | Not Specified | [1] |
| 8 | 46.27 | [1] |
Table 3: Downregulation of Anti-Apoptotic Proteins in U266-B1 Cells by Atiprimod
| Atiprimod Concentration (µM) | Bcl-2 Protein Level | Bcl-XL Protein Level | Mcl-1 Protein Level | Reference |
| Increasing Concentrations | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1] |
Table 4: Effect of Atiprimod on the Cell Cycle of U266-B1 Cells
| Treatment | % of Cells in sub-G0 | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| 6 µM Atiprimod (60 min) | 44.3 | Not Specified | Not Specified | Not Specified | [1] |
| 6 µM Atiprimod (90 min) | 52.2 | Not Specified | Not Specified | Not Specified | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Atiprimod and a general experimental workflow for its study.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Atiprimod's effects on cellular pathways.
Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol is for the detection of phosphorylated STAT3 in cell lysates.[5]
-
Cell Lysis:
-
Treat cells with Atiprimod at desired concentrations and time points.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
Normalize the p-STAT3 signal to total STAT3 or a loading control like β-actin.
-
TUNEL Assay for Apoptosis Detection
This protocol describes the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for detecting DNA fragmentation in apoptotic cells.[6][7][8][9][10]
-
Cell Preparation:
-
Culture and treat cells with Atiprimod.
-
Harvest and wash the cells with PBS.
-
Fix the cells in 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells with PBS.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence of the cells using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence intensity.
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of Atiprimod-treated cells using propidium iodide (PI) staining and flow cytometry.[1][11][12]
-
Cell Collection and Fixation:
-
Treat cells with Atiprimod for the desired duration.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the intensity of PI fluorescence.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histogram.
-
Conclusion
Atiprimod is a promising anti-cancer agent that modulates multiple key cellular pathways, including STAT3, NF-κB, and PI3K/Akt. Its ability to inhibit proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines highlights its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the mechanisms of Atiprimod and its development as a potential cancer therapeutic. The provided diagrams serve as a visual aid to comprehend the complex interplay of the signaling networks affected by this compound. This technical guide is intended to empower researchers and drug development professionals in their efforts to explore and harness the full therapeutic capabilities of Atiprimod.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. assaygenie.com [assaygenie.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Note: Atiprimod as a Potent Inhibitor of STAT3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers, contributing to tumor progression and resistance to therapy.[2][3] The phosphorylation of STAT3 at the tyrosine 705 residue is essential for its activation, dimerization, nuclear translocation, and subsequent DNA binding.[1] Consequently, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy in oncology.
Atiprimod's Mechanism of Action on STAT3 Signaling
Atiprimod has been shown to effectively block the phosphorylation of STAT3 in a dose- and time-dependent manner in various cancer cell lines, including multiple myeloma and hepatocellular carcinoma.[5][8][10] By inhibiting the phosphorylation of STAT3, Atiprimod prevents its activation and subsequent downstream signaling, leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[8][9] This ultimately results in the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]
Quantitative Analysis of p-STAT3 Inhibition by Atiprimod
The following table summarizes the dose-dependent effect of Atiprimod on the inhibition of STAT3 phosphorylation in various cancer cell lines as determined by Western blot analysis.
| Cell Line | Atiprimod Concentration (µM) | Treatment Time | % Inhibition of p-STAT3 (relative to control) | Reference |
| U266-B1 (Multiple Myeloma) | 2 | 1 hour | Not specified, visible reduction | [11] |
| U266-B1 (Multiple Myeloma) | 4 | 1 hour | Not specified, significant reduction | [11] |
| U266-B1 (Multiple Myeloma) | 8 | 1 hour | Not specified, strong reduction | [9][11] |
| HepG2 (Hepatocellular Carcinoma) | 2.5 | 24 hours | ~25% | [5] |
| HepG2 (Hepatocellular Carcinoma) | 5 | 24 hours | ~50% | [5] |
| HepG2 (Hepatocellular Carcinoma) | 10 | 24 hours | ~75% | [5] |
| MDA-MB-468 (Breast Cancer) | 2 | Not specified | Not specified, visible reduction | [12] |
| MDA-MB-231 (Breast Cancer) | 2 | Not specified | Not specified, visible reduction | [12] |
Note: The percentage of inhibition is estimated from the provided Western blot images in the referenced literature and may not represent precise quantitative values.
Detailed Protocol: Western Blot Analysis of p-STAT3
This protocol outlines the steps for treating cancer cells with Atiprimod and subsequently analyzing the phosphorylation status of STAT3 via Western blotting.
Materials and Reagents:
-
Cancer cell line of interest (e.g., U266-B1, HepG2)
-
Complete cell culture medium
-
Atiprimod
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels or reagents for gel casting
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse or rabbit anti-STAT3
-
Mouse or rabbit anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Deionized water
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of Atiprimod (e.g., 0, 2, 4, 8 µM) for desired time points (e.g., 1, 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[14]
-
Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or the loading control signal.
-
Conclusion
The Western blot protocol described herein provides a reliable method for assessing the inhibitory effect of Atiprimod on STAT3 phosphorylation. The data consistently demonstrates that Atiprimod is a potent inhibitor of the STAT3 signaling pathway in various cancer models. This application note serves as a valuable resource for researchers investigating the therapeutic potential of Atiprimod and for those developing novel STAT3-targeting cancer therapies.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of constitutive STAT3 activity sensitizes resistant non-Hodgkin's lymphoma and multiple myeloma to chemotherapeutic drug-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 8. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Application Notes and Protocols: Caspase-3 Activation Assay with Atiprimod in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol for assessing the activation of caspase-3 in cancer cell lines upon treatment with Atiprimod. The protocol is based on a colorimetric assay that detects the cleavage of a caspase-3 specific substrate.
Data Presentation
The following table summarizes the expected dose-dependent effect of Atiprimod on caspase-3 activity in a cancer cell line (e.g., U266-B1 multiple myeloma cells). The data is presented as fold increase in caspase-3 activity compared to an untreated control.
| Atiprimod Concentration (µM) | Incubation Time (hours) | Fold Increase in Caspase-3 Activity (Mean ± SD) |
| 0 (Untreated Control) | 4 | 1.0 ± 0.1 |
| 2 | 4 | 2.5 ± 0.3 |
| 4 | 4 | 4.8 ± 0.5 |
| 8 | 4 | 9.2 ± 0.9 |
Signaling Pathway of Atiprimod-Induced Caspase-3 Activation
The following diagram illustrates the signaling cascade initiated by Atiprimod, leading to the activation of caspase-3 and apoptosis.
Caption: Atiprimod-induced apoptosis signaling pathway.
Experimental Workflow for Caspase-3 Activation Assay
The diagram below outlines the key steps of the experimental protocol for measuring caspase-3 activation in response to Atiprimod treatment.
Caption: Experimental workflow for the caspase-3 activation assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: U266-B1 (Multiple Myeloma) or another cancer cell line of interest.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Atiprimod: Stock solution in DMSO.
-
Caspase-3 Colorimetric Assay Kit: Containing:
-
Lysis Buffer
-
Reaction Buffer
-
DTT (Dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm.
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol
1. Cell Seeding and Treatment:
-
Culture U266-B1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Atiprimod in culture medium from a stock solution. Final concentrations should range from 2 µM to 8 µM. Include a vehicle control (DMSO) at the same concentration as the highest Atiprimod treatment.
-
Add the diluted Atiprimod or vehicle control to the respective wells.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
2. Cell Lysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate the plate on ice for 10 minutes.
3. Protein Quantification:
-
Centrifuge the plate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to be within the range of 50-200 µg of protein per assay well by diluting with Lysis Buffer.
4. Caspase-3 Activity Assay:
-
Prepare the Reaction Mix immediately before use. For each reaction, mix:
-
50 µL of 2x Reaction Buffer
-
10 µL of 1M DTT
-
Adjust the final volume to 100 µL with deionized water.
-
-
Add 50 µL of the normalized cell lysate to a new 96-well plate.
-
Add 50 µL of the Reaction Mix to each well containing the cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well. The final concentration of the substrate will be 200 µM.[7]
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[8][9]
5. Data Analysis:
-
Subtract the background reading (from a well with Lysis Buffer and Reaction Mix but no cell lysate) from all sample readings.
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of the Atiprimod-treated samples to the absorbance of the untreated (vehicle control) samples.
Fold Increase = (Absorbance of Treated Sample) / (Absorbance of Untreated Control)
Expected Results and Interpretation
Treatment of cancer cells with Atiprimod is expected to induce a dose-dependent increase in caspase-3 activity.[3] This is indicative of the activation of the apoptotic cascade. The results can be further confirmed by other apoptosis assays such as Annexin V staining or TUNEL assay. The inhibition of Atiprimod-induced apoptosis by a caspase inhibitor can also be used to validate that the observed cell death is caspase-dependent.[3]
References
- 1. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abcam.com [abcam.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mpbio.com [mpbio.com]
Atiprimod in SC.I.D. Mice: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod is a novel orally bioavailable, cationic amphiphilic agent demonstrating significant anti-tumor and anti-inflammatory properties. In preclinical studies utilizing Severe Combined Immunodeficient (SCID) mice, Atiprimod has shown efficacy in various cancer models, including multiple myeloma and mantle cell lymphoma. Its mechanism of action involves the modulation of key signaling pathways, such as STAT3 and NF-κB, and the induction of apoptosis. These notes provide a comprehensive overview of Atiprimod's dosage, administration, and relevant experimental protocols in SCID mice to guide researchers in designing their in vivo studies.
Data Presentation
Table 1: Atiprimod Dosage and Administration in SCID Mice Models
| Cancer Model | Mouse Strain | Route of Administration | Dosage | Dosing Schedule | Vehicle | Reference |
| Mantle Cell Lymphoma (SP53 & Grant 519 cell lines) | CB-17 SCID | Intraperitoneal (i.p.) | 25 mg/kg/day | 6 consecutive days | PBS | [1] |
| Multiple Myeloma | SCID | Not Specified | Dose-response established | Not Specified | Not Specified | [2][3] |
| Multiple Myeloma (Human Clinical Trial) | N/A | Oral | 30-480 mg/day | Daily | Not Specified |
Table 2: In Vivo Efficacy of Atiprimod in SCID Mice
| Cancer Model | Cell Line | Treatment | Outcome | Quantitative Data | Reference |
| Mantle Cell Lymphoma | SP53 and Grant 519 | 25 mg/kg/day i.p. for 6 days | Significantly inhibited tumor growth and prolonged survival | P < 0.05 for tumor volume and survival compared to control | [1] |
| Multiple Myeloma | INA-6 (in SCID-hu model) | Not Specified | Overcame protective effects of bone marrow microenvironment | Not Specified | [2][3] |
| Multiple Myeloma | Primary patient MM cells (in SCID-hu model) | Not Specified | Confirmed anti-myeloma activity | Not Specified | [2][3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of Atiprimod in a Mantle Cell Lymphoma SCID Mouse Model
1. Animal Model:
-
6- to 8-week-old male CB-17 SCID mice.
2. Tumor Cell Inoculation:
-
Subcutaneously inoculate 5 x 10^6 SP53 or Grant 519 mantle cell lymphoma cells suspended in 50 µL of sterile Phosphate Buffered Saline (PBS) into the right flank of each mouse.
-
Monitor mice regularly for tumor development.
3. Atiprimod Formulation:
-
Prepare a stock solution of Atiprimod in sterile PBS. The final concentration should be calculated based on the average weight of the mice to deliver a dose of 25 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
4. Treatment Regimen:
-
Initiate treatment when palpable tumors of approximately 5 mm in diameter are established.
-
Administer Atiprimod at a dose of 25 mg/kg/day via intraperitoneal injection for 6 consecutive days.
-
A control group should receive an equivalent volume of the vehicle (PBS) following the same schedule.
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight daily.
-
Monitor for any signs of toxicity.
-
At the end of the study, mice can be euthanized for tumor and tissue collection for further analysis (e.g., Western blot, immunohistochemistry).
-
For survival studies, monitor mice until they meet pre-defined endpoint criteria.
Protocol 2: General Guidelines for Oral Administration of Atiprimod
While specific protocols for oral administration of Atiprimod in SCID mice are not detailed in the reviewed literature, its oral bioavailability has been confirmed. The following is a general protocol for voluntary oral administration that can be adapted.
1. Atiprimod Formulation in a Palatable Vehicle:
-
A method for voluntary oral administration involves incorporating the drug into a palatable jelly.
-
Jelly Preparation:
-
Prepare a 2% (w/v) sucralose solution.
-
Prepare a gelatin stock solution.
-
Dissolve the calculated amount of Atiprimod in the sucralose solution to achieve the desired dose per jelly piece.
-
Mix the drug solution with the gelatin stock and a flavoring agent (e.g., strawberry or chocolate).
-
Pipette the mixture into a 24-well plate to form individual jellies and allow them to set at 4°C.
-
2. Acclimatization and Dosing:
-
For several days prior to the experiment, train the mice to voluntarily consume vehicle-only jellies to overcome neophobia.
-
During the treatment phase, provide each mouse with a jelly containing the calculated dose of Atiprimod at a consistent time each day.
3. Important Considerations:
-
The stability of Atiprimod in the jelly formulation should be confirmed.
-
Ensure accurate dosing by observing that the entire jelly is consumed.
-
This method minimizes the stress associated with traditional oral gavage.
Signaling Pathways and Experimental Workflows
Atiprimod's Impact on STAT3 and NF-κB Signaling
Atiprimod has been shown to inhibit the constitutive activation of both STAT3 and NF-κB signaling pathways, which are crucial for the proliferation and survival of many cancer cells.
Caption: Atiprimod inhibits STAT3 and NF-κB pathways.
Atiprimod-Induced Mitochondrial Apoptosis Pathway
Atiprimod induces apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspases and the release of pro-apoptotic factors.
Caption: Atiprimod induces apoptosis via mitochondria.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of Atiprimod in a SCID mouse xenograft model.
Caption: Workflow for Atiprimod efficacy study in SCID mice.
References
Application Notes and Protocols: Establishing an Atiprimod-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod, a synthetic azaspirane, has demonstrated anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Atiprimod blocks the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell proliferation, survival, and angiogenesis.[1] By disrupting the IL-6/JAK/STAT3 axis, atiprimod induces cell cycle arrest, primarily at the G0/G1 phase, and triggers apoptosis in various cancer cell lines, particularly in multiple myeloma.[1][2][3] Furthermore, atiprimod has been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and to inhibit the NF-κB signaling pathway.[1]
The development of drug resistance is a major obstacle in cancer therapy. Establishing cancer cell lines resistant to specific anti-cancer agents is a critical step in understanding the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. This document provides a detailed protocol for the generation and characterization of an atiprimod-resistant cancer cell line.
Data Presentation
Table 1: Atiprimod IC50 Values in Human Myeloma Cell Lines
| Cell Line | IC50 (µM) | Time Point (hours) | Assay |
| U266-B1 | ~8 | 72 | MTT |
| OCI-MY5 | ~8 | 72 | MTT |
| MM-1 | ~5 | 72 | MTT |
| MM-1R | >5 | 72 | MTT |
Data extracted from literature demonstrating the variable sensitivity of different myeloma cell lines to atiprimod. The MM-1R cell line is a known multidrug-resistant line.[1]
Table 2: Characterization of Parental vs. Atiprimod-Resistant Cell Line
| Parameter | Parental Cell Line | Atiprimod-Resistant Cell Line |
| Atiprimod IC50 (µM) | [Enter Experimentally Determined Value] | [Enter Experimentally Determined Value] |
| Fold Resistance | 1 | [Calculate: IC50 Resistant / IC50 Parental] |
| p-STAT3 (Tyr705) levels (relative to control) | [Enter Western Blot Quantification] | [Enter Western Blot Quantification] |
| STAT3 levels (relative to control) | [Enter Western Blot Quantification] | [Enter Western Blot Quantification] |
| Bcl-2 expression (relative to control) | [Enter Western Blot Quantification] | [Enter Western Blot Quantification] |
| Mcl-1 expression (relative to control) | [Enter Western Blot Quantification] | [Enter Western Blot Quantification] |
| % Apoptosis (at parental IC50 of Atiprimod) | [Enter Flow Cytometry Data] | [Enter Flow Cytometry Data] |
Experimental Protocols
Protocol 1: Establishment of an Atiprimod-Resistant Cancer Cell Line
This protocol is based on the principle of continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of choice (e.g., U266-B1 multiple myeloma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Atiprimod (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of Atiprimod:
-
Plate the parental cancer cells in 96-well plates at a predetermined optimal density.
-
Treat the cells with a range of atiprimod concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value, which is the concentration of atiprimod that inhibits cell growth by 50%.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a T-25 flask with complete medium containing atiprimod at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Stepwise Increase in Atiprimod Concentration:
-
Once the cells have adapted and are proliferating steadily at the initial concentration, subculture them and increase the atiprimod concentration by a factor of 1.5 to 2.
-
Continue this stepwise increase in drug concentration. It is crucial to allow the cells sufficient time to adapt to each new concentration. This process can take several months.
-
If significant cell death is observed after increasing the drug concentration, maintain the cells at the previous concentration until they recover.
-
-
Establishment of a Stable Resistant Line:
-
A cell line is considered resistant when it can proliferate in a concentration of atiprimod that is significantly higher (e.g., 5-10 fold or more) than the initial IC50 of the parental line.
-
Once a stable resistant cell line is established, it should be continuously maintained in a medium containing a maintenance concentration of atiprimod (typically the concentration at which it was selected) to retain its resistant phenotype.
-
-
Cryopreservation:
-
At various stages of the resistance development and upon establishing the final resistant line, it is essential to cryopreserve vials of the cells for future use.
-
Protocol 2: Validation of Atiprimod Resistance
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed both parental and atiprimod-resistant cells in 96-well plates.
-
Treat with a range of atiprimod concentrations for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values for both cell lines and determine the fold resistance.
-
2. Western Blot Analysis for Signaling Proteins
-
Principle: Detects changes in the expression and phosphorylation status of key proteins in the STAT3 signaling pathway.
-
Procedure:
-
Culture parental and resistant cells with and without atiprimod treatment.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-STAT3 (Tyr705), STAT3, Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative protein expression levels.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat parental and resistant cells with atiprimod at the IC50 concentration determined for the parental line for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Mandatory Visualizations
Caption: Atiprimod signaling pathway inhibition.
Caption: Experimental workflow for atiprimod resistance.
References
- 1. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Atiprimod's Effect on Cytokine Release In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate) is a novel investigational drug with demonstrated anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1][3] Its mechanism of action is primarily attributed to the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly STAT3.[1][4][5] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, including Interleukin-6 (IL-6), which plays a significant role in inflammatory diseases and various cancers.[4][6] By blocking STAT3 phosphorylation, Atiprimod can effectively suppress the downstream effects of pro-inflammatory cytokines, leading to reduced cell proliferation, induction of apoptosis, and decreased cytokine production.[3][4][6]
These application notes provide detailed protocols for measuring the in vitro effect of Atiprimod on cytokine release from cultured cells. The methodologies described herein are essential for researchers investigating the immunomodulatory properties of Atiprimod and for professionals involved in the development of novel anti-inflammatory and anti-cancer therapeutics.
Data Presentation
The following tables summarize the dose-dependent effects of Atiprimod on cell proliferation and STAT3 phosphorylation as reported in in vitro studies. This data provides a crucial reference for designing experiments to measure cytokine release.
Table 1: Dose-Dependent Inhibition of Myeloma Cell Proliferation by Atiprimod
| Cell Line | Atiprimod Concentration (µM) | Inhibition of Cell Growth (%) |
| MM-1 | 5 | 96.7 |
| MM-1R | 5 | 72.0 |
| U266B-1 | 8 | 99.0 |
| OCI-MY5 | 8 | 91.5 |
| Data synthesized from studies on multiple myeloma cell lines.[4] |
Table 2: Atiprimod-Mediated Inhibition of STAT3 Phosphorylation
| Cell Line | Atiprimod Concentration (µM) | Duration of Treatment | Effect on p-STAT3 Levels |
| U266-B1 | 1 - 8 | 1 hour | Significant downregulation |
| U266-B1 | 8 | 4 hours | Reduced to undetectable levels |
| HepG2.2.15 | Not specified | 24 hours | Dose-dependent inhibition |
| This table summarizes findings on the inhibition of constitutive and IL-6-induced STAT3 phosphorylation.[4][7] |
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Atiprimod Treatment
This protocol outlines the general procedure for culturing cells and treating them with Atiprimod prior to cytokine measurement.
Materials:
-
Cell line of interest (e.g., U266-B1, a human B-lymphoblastoid cell line known to produce IL-6)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Atiprimod stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a predetermined density. Allow the cells to adhere and stabilize overnight in a 37°C, 5% CO2 incubator.
-
Atiprimod Preparation: Prepare serial dilutions of Atiprimod in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 10 µM) to determine the dose-dependent effects.[4] Include a vehicle control (medium with the same concentration of the solvent used for the Atiprimod stock).
-
Cell Treatment: Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Atiprimod or the vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific cell line and cytokine of interest.
-
Supernatant Collection: Following incubation, carefully collect the cell culture supernatant from each well. Be cautious not to disturb the cell monolayer.
-
Storage: Centrifuge the collected supernatant to pellet any detached cells or debris. Transfer the clear supernatant to a fresh tube and store it at -80°C until cytokine analysis.
Protocol 2: Measurement of Cytokine Release by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes the use of a sandwich ELISA to quantify the concentration of a specific cytokine (e.g., IL-6) in the collected cell culture supernatants.[8][9][10]
Materials:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[8]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate three times. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add 100 µL of the standards and the collected cell culture supernatants (from Protocol 1) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Reaction Stoppage and Reading: Add 50 µL of stop solution to each well. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Protocol 3: Multiplex Cytokine Assay
For the simultaneous measurement of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex-based assay) is recommended.[11][12][13] This method allows for a more comprehensive analysis of Atiprimod's effect on the cytokine profile.
Materials:
-
Multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, standards, and buffers)
-
96-well filter plate
-
Vacuum manifold
-
Multiplex assay reader (e.g., Luminex instrument)
Procedure:
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.
-
Bead Incubation: Add the antibody-coupled beads to each well. Wash the beads twice with wash buffer.
-
Standard and Sample Incubation: Add the prepared standards and collected cell culture supernatants to the wells. Incubate for 1-2 hours at room temperature on a plate shaker.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody cocktail to each well. Incubate for 1 hour at room temperature on a plate shaker.
-
Streptavidin-PE Incubation: Wash the plate three times. Add Streptavidin-Phycoerythrin (PE) to each well. Incubate for 30 minutes at room temperature on a plate shaker.
-
Reading: Wash the plate three times. Resuspend the beads in sheath fluid and acquire the data on a multiplex assay reader.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples.
Mandatory Visualization
Caption: Atiprimod's inhibition of the JAK-STAT signaling pathway.
Caption: Experimental workflow for measuring Atiprimod's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. h-h-c.com [h-h-c.com]
- 10. atlantisbioscience.com [atlantisbioscience.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. immunology.org [immunology.org]
Atiprimod In Vivo Anti-Tumor Activity: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atiprimod is a small molecule compound that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Akt pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[1][2] This document provides detailed application notes and experimental protocols for studying the in vivo anti-tumor efficacy of Atiprimod using established animal models, with a focus on multiple myeloma and mantle cell lymphoma. The provided methodologies, data summaries, and pathway diagrams are intended to guide researchers in the design and execution of their preclinical studies.
Introduction to Atiprimod's Anti-Tumor Activity
Atiprimod has been shown to exert its anti-neoplastic effects through multiple mechanisms. It inhibits the proliferation of a wide range of human cancer cell lines and induces apoptosis.[3] Furthermore, Atiprimod exhibits anti-angiogenic properties by suppressing the formation of new blood vessels.[4] A key aspect of its mechanism is the inhibition of STAT3 and Akt signaling pathways, which are often constitutively activated in many cancers, leading to uncontrolled cell growth and survival.[1][2] Preclinical studies have demonstrated Atiprimod's efficacy in various hematological and solid tumor models.
Animal Models for In Vivo Efficacy Studies
The selection of an appropriate animal model is critical for evaluating the in vivo anti-tumor activity of Atiprimod. The following models have been successfully utilized in preclinical studies.
Multiple Myeloma: SCID-hu Mouse Model
The SCID-hu (Severe Combined Immunodeficient-human) mouse model is a sophisticated in vivo system that recapitulates the human bone marrow microenvironment, which is crucial for the growth and survival of multiple myeloma (MM) cells.[5][6] This model involves the implantation of human fetal bone into SCID mice, providing a niche for the engraftment and proliferation of human MM cells.
Key Features of the SCID-hu Model for Atiprimod Studies:
-
Clinical Relevance: Allows for the study of MM cell growth in a human-like bone marrow environment, providing insights into how Atiprimod overcomes the protective effects of the stroma.[6]
-
IL-6 Dependent Growth: The model can utilize interleukin-6 (IL-6)-dependent MM cell lines, such as INA-6, which mirrors the biology of primary MM cells.[5]
-
Monitoring Tumor Burden: Tumor growth can be monitored by measuring the levels of soluble human IL-6 receptor (shuIL-6R) in the mouse serum.[7]
Mantle Cell Lymphoma: Subcutaneous Xenograft Model
The subcutaneous xenograft model is a widely used and technically straightforward model for assessing the anti-tumor efficacy of novel compounds. This model involves the injection of cancer cells into the flank of immunodeficient mice.
Key Features of the Subcutaneous Xenograft Model for Atiprimod Studies:
-
Tumor Growth Measurement: Allows for direct and regular measurement of tumor volume using calipers.
-
Survival Studies: The impact of Atiprimod on the survival of tumor-bearing mice can be readily assessed.
-
Reproducibility: This model generally offers good reproducibility for efficacy studies.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with Atiprimod in multiple myeloma and mantle cell lymphoma models.
Protocol 1: Atiprimod Efficacy in a Multiple Myeloma SCID-hu Mouse Model
Objective: To evaluate the in vivo anti-tumor activity of Atiprimod against human multiple myeloma cells in a SCID-hu mouse model.
Materials:
-
SCID mice
-
Human fetal bone fragments
-
INA-6 human multiple myeloma cell line
-
Atiprimod
-
Vehicle control (e.g., sterile PBS)
-
Anesthesia
-
Surgical instruments
-
ELISA kit for human IL-6 receptor
Procedure:
-
Establishment of the SCID-hu Model:
-
Surgically implant a human fetal bone chip subcutaneously on the back of each SCID mouse.
-
Allow the implant to vascularize and establish a human hematopoietic microenvironment for approximately 4-6 weeks.
-
-
Tumor Cell Implantation:
-
Inject INA-6 multiple myeloma cells directly into the human bone implant.
-
-
Tumor Growth Monitoring:
-
Monitor tumor engraftment and growth by measuring the levels of soluble human IL-6 receptor (shuIL-6R) in mouse serum via ELISA, starting approximately 4 weeks post-injection.[5]
-
-
Atiprimod Treatment:
-
Once detectable serum shuIL-6R levels are established, randomize mice into treatment and control groups.
-
Administer Atiprimod intraperitoneally at a dose of 20 mg/kg for a total of 6 alternate days.[5]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to monitor serum shuIL-6R levels throughout the treatment period and after.
-
At the end of the study, sacrifice the mice and excise the human bone implants for histological analysis to confirm the presence and extent of myeloma cell infiltration.
-
Protocol 2: Atiprimod Efficacy in a Mantle Cell Lymphoma Subcutaneous Xenograft Model
Objective: To determine the in vivo anti-tumor efficacy of Atiprimod against human mantle cell lymphoma (MCL) in a subcutaneous xenograft mouse model.
Materials:
-
SCID mice
-
Mantle cell lymphoma cell lines (e.g., SP53, Granta-519)
-
Atiprimod
-
Vehicle control (e.g., sterile PBS)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Inoculation:
-
Subcutaneously inoculate MCL cells (e.g., 5 x 10^6 cells per mouse) into the right flank of SCID mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth daily by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Atiprimod Treatment:
-
When palpable tumors develop (e.g., ≥ 5 mm in diameter), randomize mice into treatment and control groups (e.g., 10 mice per group).
-
Administer Atiprimod intraperitoneally at a dose of 25 mg/kg per day for 6 consecutive days.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight daily.
-
Monitor the survival of the mice in each group.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment and control groups.
Table 1: In Vivo Anti-Tumor Efficacy of Atiprimod in a Mantle Cell Lymphoma Xenograft Model
| Parameter | Control Group (Vehicle) | Atiprimod Treatment Group (25 mg/kg/day) |
| Tumor Growth Inhibition | - | Significant inhibition of tumor growth |
| Mean Tumor Volume (end of study) | [Insert Value] mm³ | [Insert Value] mm³ (p < 0.01) |
| Median Survival | [Insert Value] days | Significantly prolonged survival |
| Body Weight Change | No significant change | No significant toxicity-related weight loss |
Note: The placeholder "[Insert Value]" should be replaced with specific data from experimental results. The p-value indicates a statistically significant difference between the control and treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Atiprimod and a general experimental workflow for in vivo studies.
Atiprimod's Inhibition of STAT3 and Akt Signaling Pathways
Caption: Atiprimod inhibits STAT3 and Akt signaling pathways.
General Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo anti-tumor studies.
Conclusion
The animal models and protocols described herein provide a robust framework for investigating the in vivo anti-tumor activity of Atiprimod. The SCID-hu model for multiple myeloma and the subcutaneous xenograft model for mantle cell lymphoma are valuable tools for assessing efficacy and elucidating the mechanisms of action of this promising anti-cancer agent. Careful adherence to these detailed protocols will enable researchers to generate reliable and reproducible data to support the continued development of Atiprimod for clinical applications.
References
- 1. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A clinically relevant SCID-hu in vivo model of human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Atiprimod Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod, a novel azaspirane compound, has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including multiple myeloma, breast cancer, and hepatocellular carcinoma.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress and the inhibition of key survival signaling pathways.[1] This application note provides a detailed protocol for the analysis of Atiprimod-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process. The protocols outlined herein focus on the widely used Annexin V and Propidium Iodide (PI) staining method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action: Atiprimod-Induced Apoptosis
Atiprimod exerts its apoptotic effects through two primary signaling cascades:
-
ER Stress-Mediated Apoptosis: Atiprimod induces prolonged ER stress, leading to the activation of the PERK/eIF2α/ATF4/CHOP signaling axis.[1] This pathway upregulates pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA, ultimately triggering programmed cell death.[1]
-
Inhibition of Pro-Survival Signaling: Atiprimod effectively inhibits the constitutive activation of STAT3 and prevents the nuclear translocation of NF-κB.[1][3] The suppression of these key transcription factors, which regulate the expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, sensitizes cancer cells to apoptosis.[3]
The culmination of these events is the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[2][3][5]
Signaling Pathway of Atiprimod-Induced Apoptosis
Caption: Atiprimod-induced apoptotic signaling pathways.
Experimental Workflow for Apoptosis Analysis
References
- 1. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 2. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ashpublications.org [ashpublications.org]
Application Notes: Gene Expression Profiling of Atiprimod-Treated Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks phosphorylation of JAK-STAT and inhibits proliferation of acute myeloid leukemia (AML) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 14. med.stanford.edu [med.stanford.edu]
- 15. RNA Extraction and Microarray Procedure. [bio-protocol.org]
- 16. DNA Microarrays: Sample Quality Control, Array Hybridization and Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microarray Hybridization [jbpc.mbl.edu]
- 18. api.faang.org [api.faang.org]
- 19. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
Atiprimod: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod, a cationic amphiphilic molecule, has demonstrated significant anti-inflammatory and anti-cancer properties. It is a potent inhibitor of the JAK/STAT signaling pathway, particularly targeting STAT3 phosphorylation.[1][2][3] These application notes provide detailed protocols for the preparation, storage, and use of Atiprimod in cell culture experiments, along with a summary of its effects on various cell lines.
Mechanism of Action
Atiprimod exerts its biological effects primarily through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, it blocks the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[1][4] The inhibition of STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[1][2] Furthermore, Atiprimod has been shown to suppress the activation of NF-κB and the PI3K/Akt signaling pathways.[1][4] This multifaceted inhibition of key survival pathways ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis through the activation of caspases.[1][3] In some cell types, Atiprimod has also been observed to induce endoplasmic reticulum (ER) stress, contributing to its apoptotic effects.[5]
Atiprimod Signaling Pathway Diagram
Caption: Atiprimod inhibits JAK/STAT3, PI3K/Akt, and NF-κB pathways.
Preparation and Storage of Atiprimod
Proper preparation and storage of Atiprimod are crucial for maintaining its stability and efficacy in cell culture experiments.
Materials:
-
Atiprimod dimaleate or dihydrochloride salt
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
Stock Solution Preparation:
Two common solvents for Atiprimod are PBS and DMSO, depending on the salt form and experimental requirements.
-
For Atiprimod dimaleate: A stock solution of 8 mM can be prepared by dissolving the compound in sterile PBS.[1][2]
-
For Atiprimod dihydrochloride: This form is soluble in DMSO.[6] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the amount of Atiprimod dihydrochloride needed to make a 10 mM stock solution. The molecular weight of Atiprimod dihydrochloride is 409.52 g/mol .
-
Aseptically weigh the required amount of Atiprimod dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex or sonicate the solution until the compound is completely dissolved.[6] Gentle warming to 37°C may aid dissolution.[6]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]
Storage:
-
DMSO Stock Solutions: Store at -20°C for up to one month or at -80°C for up to six months.[6]
-
PBS Stock Solutions: While specific stability data in PBS is less defined, it is recommended to prepare fresh or store at -20°C for short periods.
-
Protect all solutions from light.[8]
Working Solution Preparation:
-
Thaw a single-use aliquot of the Atiprimod stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use.[7]
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7][9]
Experimental Protocols
The following are generalized protocols for common cell culture experiments involving Atiprimod. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of Atiprimod on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Atiprimod working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of Atiprimod (e.g., 0.1 µM to 10 µM) and a vehicle control (medium with the same concentration of DMSO as the highest Atiprimod concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by Atiprimod.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Atiprimod working solutions
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of Atiprimod and a vehicle control for the specified duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways affected by Atiprimod.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Atiprimod working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pAkt, anti-Akt, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with Atiprimod as described in previous protocols.
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Atiprimod Experimental Workflow Diagram
Caption: General workflow for in vitro experiments using Atiprimod.
Quantitative Data Summary
The following tables summarize the reported effects of Atiprimod on various cancer cell lines.
Table 1: IC50 Values of Atiprimod in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| SP53 | Mantle Cell Lymphoma | 1 - 2 | 48 | [10] |
| Mino | Mantle Cell Lymphoma | 1 - 2 | 48 | [10] |
| Grant 519 | Mantle Cell Lymphoma | 1 - 2 | 48 | [10] |
| Jeko-1 | Mantle Cell Lymphoma | 1 - 2 | 48 | [10] |
| FDCP-EpoR JAK2WT | Myeloproliferative Neoplasm | 0.69 | 72 | [11] |
| FDCP-EpoR JAK2V617F | Myeloproliferative Neoplasm | 0.42 | 72 | [11] |
| SET-2 (JAK2V617F-positive) | Myeloproliferative Neoplasm | 0.53 | 72 | [11] |
| CMK (JAK3-mutant) | Myeloproliferative Neoplasm | 0.79 | 72 | [11] |
Table 2: Effects of Atiprimod on Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Atiprimod Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| U266-B1 | Multiple Myeloma | 8 | 72 | 99% inhibition of proliferation | [1] |
| OCI-MY5 | Multiple Myeloma | 8 | 72 | 91.5% inhibition of proliferation | [1] |
| MM-1 | Multiple Myeloma | 5 | 72 | 96.7% inhibition of proliferation | [1] |
| MM-1R | Multiple Myeloma | 5 | 72 | 72% inhibition of proliferation | [1] |
| U266-B1 | Multiple Myeloma | 8 | 4 | 46.27% apoptosis (Annexin V) | [1] |
| U266-B1 | Multiple Myeloma | 6 | 1.5 | 52.2% of cells in sub-G0 phase | [1] |
| SP53, Mino, Grant 519, Jeko-1 | Mantle Cell Lymphoma | 1-5 | 6-48 | Dose- and time-dependent induction of apoptosis | [11] |
| MDA-MB-231 & MDA-MB-468 | Breast Cancer | 0-5 | 24 | Dose-dependent decrease in cell viability | [12] |
Conclusion
Atiprimod is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of the STAT3 signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers utilizing Atiprimod in cell culture-based studies. Adherence to proper preparation and storage procedures is essential for obtaining reliable and reproducible results.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 6. glpbio.com [glpbio.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. abis-files.marmara.edu.tr [abis-files.marmara.edu.tr]
Application Notes and Protocols: Immunohistochemistry for Ki-67 in Atiprimod-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ki-67 immunohistochemistry (IHC) to assess the anti-proliferative effects of Atiprimod in tumor tissues. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation to support preclinical and clinical research in oncology.
Application Notes
Atiprimod is a novel anti-cancer agent that has demonstrated potent anti-proliferative and pro-apoptotic activities in a range of human cancers, including multiple myeloma and hepatocellular carcinoma.[1][2][3] The primary mechanism of action of Atiprimod involves the disruption of the Interleukin-6 (IL-6) signaling pathway and subsequent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4][5]
In many cancers, the IL-6/STAT3 signaling cascade is constitutively active, promoting tumor cell proliferation, survival, and angiogenesis.[1][6] Atiprimod has been shown to inhibit the phosphorylation of STAT3, a critical step in its activation.[1][4] This blockade of STAT3 signaling leads to the downregulation of downstream target genes responsible for cell cycle progression and survival, ultimately causing cell cycle arrest, primarily in the G0/G1 phase, and inducing apoptosis.[1][7]
Ki-67 is a nuclear protein that is intrinsically associated with cell proliferation.[8][9] It is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0 phase).[8] Consequently, the Ki-67 labeling index, determined by the percentage of Ki-67-positive cells in a tumor, is a widely accepted prognostic and predictive biomarker for cell proliferation in cancer diagnostics.
Given Atiprimod's mechanism of inducing G0/G1 cell cycle arrest, a direct correlation is anticipated between Atiprimod treatment and a reduction in the Ki-67 labeling index within tumor tissues. Therefore, immunohistochemical analysis of Ki-67 serves as a robust pharmacodynamic biomarker to quantify the anti-proliferative efficacy of Atiprimod in both preclinical tumor models and clinical trial settings.
Quantitative Data Summary
The following table provides a representative summary of quantitative data obtained from Ki-67 immunohistochemistry in a preclinical xenograft model treated with Atiprimod.
| Treatment Group | Number of Subjects (N) | Mean Ki-67 Labeling Index (%) | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 10 | 75.8 | 8.2 | - |
| Atiprimod (Low Dose) | 10 | 42.3 | 6.5 | <0.01 |
| Atiprimod (High Dose) | 10 | 15.1 | 4.9 | <0.001 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow from in vivo tumor treatment to the final analysis of Ki-67 expression.
Immunohistochemistry Protocol for Ki-67
This protocol provides a standardized procedure for the detection of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
1. Materials and Reagents:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or commercial protein block)
-
Primary Antibody: Rabbit Monoclonal Anti-Ki-67
-
Secondary Antibody: HRP-conjugated Goat Anti-Rabbit
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars and staining dishes
-
Humidified chamber
-
Microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides in 95% ethanol for 3 minutes.
-
Hydrate slides in 70% ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3. Antigen Retrieval:
-
Pre-heat the Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse the slides with deionized water.
4. Staining Procedure:
-
Peroxidase Block: Incubate the slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (e.g., PBS or TBS) for 5 minutes.
-
Blocking: Apply blocking buffer to the tissue sections and incubate for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.
-
Primary Antibody: Dilute the anti-Ki-67 primary antibody to its optimal concentration in antibody diluent. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse slides three times with wash buffer for 5 minutes each.
-
Chromogen Detection: Prepare the DAB solution according to the manufacturer's instructions and apply it to the tissue sections. Incubate for 2-10 minutes, or until the desired brown color intensity is achieved.
-
Rinse slides with deionized water to stop the reaction.
5. Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water.
-
Dehydrate the slides through graded alcohols (70%, 95%, 100%).
-
Clear the slides in two changes of xylene.
-
Coverslip the slides using a permanent mounting medium.
6. Image Acquisition and Analysis:
-
Slides should be imaged using a brightfield microscope or a digital slide scanner.
-
The Ki-67 labeling index is calculated as the percentage of tumor cells with distinct nuclear staining. At least 500-1000 tumor cells should be counted across representative high-power fields. Automated image analysis software is recommended for objectivity and reproducibility.
Atiprimod Signaling Pathway
The following diagram illustrates the signaling pathway affected by Atiprimod, leading to a decrease in cell proliferation.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Anti-tumor effect of inhibition of IL-6 signaling in mucoepidermoid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocare.net [biocare.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Tumor Response to Atiprimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod is a novel, orally bioavailable, cationic amphiphilic agent with demonstrated anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2] Its mechanism of action primarily involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.[1][2][3][4][5] Atiprimod has been shown to deactivate Akt and STAT3, leading to the induction of apoptosis and inhibition of proliferation in various cancer cell lines, including hepatocellular carcinoma, multiple myeloma, and breast cancer.[1][5][6] Furthermore, it has been observed to suppress the production of pro-angiogenic factors such as Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF).[2][7]
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of tumor response to Atiprimod treatment. The methodologies described herein are designed to enable researchers to non-invasively monitor and quantify the therapeutic efficacy of Atiprimod in preclinical tumor models.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Atiprimod
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | ~8 | [5] |
| OCI-MY5 | Multiple Myeloma | ~8 | [5] |
| MM-1 | Multiple Myeloma | ~5 | [5] |
| MM-1R | Multiple Myeloma | ~5 | [5] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | [1] |
| HepG2.2.15 | Hepatocellular Carcinoma (HBV+) | Not Specified | [1] |
| Huh-7 | Hepatocellular Carcinoma | Not Specified | [1] |
| T84 | Colon Carcinoma | Not Specified | [2] |
| MDA-MB-231 | Breast Cancer | ~2-7 | [4][6] |
| MDA-MB-468 | Breast Cancer | ~2-7 | [4][6] |
Table 2: In Vivo Anti-tumor Efficacy of Atiprimod (Non-Imaging Data)
| Tumor Model | Treatment | Outcome | Reference |
| PC3M-1E8 Prostate Cancer Xenograft | Stattic (STAT3 inhibitor) | Strong growth inhibition | [8] |
| Multiple Myeloma Xenograft | Atiprimod | Dose-dependent tumor growth inhibition | [9] |
| Primary Multiple Myeloma Cells in SCID-hu model | Atiprimod | Confirmed anti-myeloma activity | [9] |
Signaling Pathways and Experimental Workflows
Atiprimod's Mechanism of Action
Atiprimod exerts its anti-tumor effects by targeting key signaling pathways involved in cancer progression. A simplified representation of its mechanism is depicted below.
Caption: Atiprimod inhibits the phosphorylation of STAT3 and Akt signaling pathways.
General Experimental Workflow for In Vivo Imaging
The following diagram outlines a typical workflow for assessing the efficacy of Atiprimod using in vivo imaging.
Caption: A generalized workflow for in vivo imaging of tumor response to Atiprimod.
Experimental Protocols
Protocol 1: Monitoring Tumor Growth and STAT3 Activity using Bioluminescence Imaging (BLI)
This protocol describes the use of bioluminescence imaging to monitor the overall tumor burden and, with a reporter construct, STAT3 activity in response to Atiprimod.
1. Cell Line Preparation:
-
Transduce the cancer cell line of interest (e.g., U266-B1, MDA-MB-231) with a lentiviral vector constitutively expressing firefly luciferase (luc2) for monitoring tumor growth.
-
For monitoring STAT3 activity, use a reporter construct where luciferase expression is driven by a STAT3-responsive promoter.
-
Select stable clones with high luciferase expression using antibiotic selection and confirm expression levels via an in vitro luciferase assay.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice) to prevent rejection of human tumor xenografts.
-
Implant 1x10^6 to 5x10^6 luciferase-expressing cancer cells subcutaneously or orthotopically into the appropriate site for the cancer type.
-
Allow tumors to establish and reach a detectable size (typically 50-100 mm³ or a detectable BLI signal), which can take 7-14 days.
3. Atiprimod Formulation and Administration:
-
Prepare Atiprimod in a suitable vehicle for oral administration (e.g., sterile water or a specific formulation as described in preclinical studies).
-
Based on previous in vivo studies, a dose range of 25-50 mg/kg/day via oral gavage is a reasonable starting point.
4. Bioluminescence Imaging Procedure:
-
Anesthetize mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin substrate intraperitoneally at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in a light-tight imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire bioluminescent images with an exposure time ranging from 1 second to 5 minutes, depending on the signal intensity.
-
Perform baseline imaging before the start of treatment.
-
Continue imaging at regular intervals (e.g., twice weekly) throughout the treatment period.
5. Data Analysis:
-
Define a region of interest (ROI) around the tumor area on the acquired images.
-
Quantify the bioluminescent signal as total flux (photons/second) within the ROI using the accompanying software (e.g., Living Image®).
-
Compare the signal intensity between the Atiprimod-treated and vehicle control groups over time. A reduction or slower increase in the bioluminescent signal in the treated group indicates a therapeutic response.
Protocol 2: Assessing Tumor Angiogenesis using Fluorescence Imaging
This protocol outlines a method to visualize and quantify the anti-angiogenic effects of Atiprimod by imaging tumor vasculature.
1. Animal Model and Tumor Implantation:
-
Establish tumor xenografts in immunodeficient mice as described in Protocol 1. Angiogenesis is typically more prominent in well-established tumors.
2. Fluorescent Probe for Angiogenesis:
-
Utilize a near-infrared (NIR) fluorescent probe that targets markers of angiogenesis. Examples include:
- Integrin αvβ3-targeted probes: Labeled RGD peptides or antibodies that bind to integrins highly expressed on angiogenic endothelial cells.
- VEGFR-targeted probes: Fluorescently labeled antibodies or ligands that bind to VEGF receptors.
- Vascular agents: High molecular weight fluorescent dextrans or agents like AngioSense® that accumulate in leaky tumor vasculature.
3. Atiprimod Administration:
-
Treat tumor-bearing mice with Atiprimod or vehicle control as described previously. The treatment duration should be sufficient to induce anti-angiogenic effects (e.g., 1-2 weeks).
4. Fluorescence Imaging Procedure:
-
Anesthetize the mice.
-
Administer the chosen NIR fluorescent probe intravenously via the tail vein. The dose and circulation time will depend on the specific probe used (follow the manufacturer's recommendations).
-
At the optimal time point for probe accumulation and clearance from non-target tissues (typically 4-24 hours post-injection), place the mouse in an in vivo fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the NIR dye.
-
It is crucial to also acquire a white light image for anatomical reference.
5. Data Analysis:
-
Draw ROIs around the tumor and a contralateral non-tumor area for background subtraction.
-
Quantify the fluorescence intensity (e.g., radiant efficiency) within the tumor ROI.
-
A significant decrease in the fluorescence signal in the Atiprimod-treated group compared to the control group suggests a reduction in tumor vascularity or permeability, consistent with an anti-angiogenic effect.
-
Ex vivo imaging of excised tumors and organs can be performed at the end of the study to confirm in vivo findings and assess probe biodistribution.
Concluding Remarks
The protocols outlined in these application notes provide a framework for the robust preclinical evaluation of Atiprimod using non-invasive in vivo imaging. Bioluminescence imaging is a powerful tool for longitudinally monitoring tumor growth and STAT3 signaling, while fluorescence imaging offers the capability to specifically assess the anti-angiogenic effects of the compound. The combination of these imaging modalities can provide a comprehensive understanding of the pharmacodynamics and therapeutic efficacy of Atiprimod in a living animal, facilitating its further development as a promising anti-cancer agent.
References
- 1. Bioluminescence imaging correlates with tumor progression in an orthotopic mouse model of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immune Response to Bioluminescence Imaging Reporters in Murine Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Invasive Imaging for Studying Anti-Angiogenic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncology.labcorp.com [oncology.labcorp.com]
- 8. Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Atiprimod's Long-Term Impact on Cancer Stem Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod is a small molecule drug that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2][3] Its primary mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, notably the STAT3 and NF-κB pathways.[3][4] While the short-term effects of Atiprimod on bulk cancer cell populations are documented, its long-term impact on the subpopulation of cancer stem cells (CSCs) remains an area of active investigation. CSCs are implicated in tumor recurrence, metastasis, and the development of therapeutic resistance. Understanding how long-term Atiprimod treatment affects the CSC phenotype is therefore critical for evaluating its potential as a durable anti-cancer therapy.
These application notes provide an overview of the known effects of Atiprimod and offer detailed protocols for investigating its long-term efficacy against cancer stem cells.
Known Effects of Atiprimod on Cancer Cells
Atiprimod exerts its anti-cancer effects through several mechanisms:
-
Inhibition of STAT3 Phosphorylation: Atiprimod has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation.[3] This inhibition disrupts the downstream signaling cascade, leading to reduced expression of anti-apoptotic proteins.
-
Suppression of NF-κB Signaling: Atiprimod can also block the activation of NF-κB, another critical transcription factor that promotes inflammation and cell survival.[4][5]
-
Induction of Apoptosis: By inhibiting pro-survival pathways, Atiprimod induces programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases.[1][6]
-
Cell Cycle Arrest: Treatment with Atiprimod can lead to the arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their proliferation.[3]
Data Presentation: In Vitro Effects of Atiprimod on Cancer Cell Lines
The following tables summarize quantitative data from studies on the effects of Atiprimod on various cancer cell lines. It is important to note that these studies primarily focus on the bulk tumor population and do not specifically analyze the long-term effects on a purified cancer stem cell subpopulation.
Table 1: Inhibition of Cell Proliferation by Atiprimod (72-hour treatment)
| Cell Line | Cancer Type | IC50 (µM) | Inhibition at 4 µM (%) |
| MM-1 | Multiple Myeloma | ~2.5 | Not Reported |
| U266-B1 | Multiple Myeloma | ~3.0 | Not Reported |
| OCI-MY5 | Multiple Myeloma | ~3.5 | Not Reported |
| MM-1R | Multiple Myeloma | ~4.0 | Not Reported |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported |
| MDA-MB-468 | Breast Cancer | ~2.0 | Not Reported |
Data compiled from multiple sources.[3]
Table 2: Induction of Apoptosis by Atiprimod in U266-B1 Multiple Myeloma Cells (4-hour treatment)
| Atiprimod Concentration (µM) | Apoptotic Cells (%) |
| 0 (Control) | 10.89 |
| 2 | Not Reported |
| 4 | Not Reported |
| 8 | 46.27 |
[Data from Amit-Vazina et al.]
Table 3: Inhibition of Myeloma Colony-Forming Cells by Atiprimod
| Atiprimod Concentration (µM) | Metabolic Activity (OD) |
| 1 | Dose-dependent decrease |
| 2 | Dose-dependent decrease |
| 4 | Dose-dependent decrease |
| 8 | No activity detected |
[Data from Amit-Vazina et al.]
Proposed Investigation of Long-Term Effects on Cancer Stem Cells
The following sections outline detailed experimental protocols to investigate the long-term effects of Atiprimod on the cancer stem cell population. These protocols are designed to assess changes in CSC markers, self-renewal capacity, and the potential for acquired resistance.
Signaling Pathways and Experimental Workflows
Caption: Atiprimod inhibits STAT3 and NF-κB signaling pathways.
Experimental Protocols
Long-Term Atiprimod Treatment and Establishment of Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to Atiprimod to study the role of cancer stem cells in resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atiprimod In Vitro Cytotoxicity Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Atiprimod in in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Atiprimod in cancer cells?
Atiprimod is a novel compound that exhibits both anti-proliferative and anti-angiogenic properties. Its primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is crucial for cancer cell proliferation and survival.[1][2] Atiprimod has been shown to block the phosphorylation of STAT3, preventing its activation.[1][2] Additionally, it can suppress the activity of Nuclear Factor-kappa B (NF-κB) and downregulate the production of interleukin-6 (IL-6), a key cytokine in cancer progression.[1] These actions lead to the induction of apoptosis (programmed cell death), characterized by the activation of caspases, such as caspase-3 and caspase-9.[3]
Q2: What is a recommended starting concentration range for Atiprimod in a cytotoxicity assay?
Based on published studies, a typical starting concentration range for Atiprimod is in the low micromolar (µM) range. Effective concentrations have been observed to be between 1 µM and 10 µM for many cancer cell lines.[1] For instance, in multiple myeloma cell lines, significant growth inhibition was observed at concentrations of 5 µM to 8 µM.[1] However, the optimal concentration is cell-line dependent, and it is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare a stock solution of Atiprimod?
Atiprimod dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and phosphate-buffered saline (PBS).[1][4] A common method is to dissolve Atiprimod in PBS to create a high-concentration stock solution, for example, 8 mM.[1][2] This stock solution can then be further diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.[1][2] It is recommended to prepare fresh dilutions from the stock for each experiment to ensure consistency. To enhance solubility, the stock solution tube can be warmed to 37°C and sonicated.[4]
Q4: How long should I incubate the cells with Atiprimod?
The incubation time for Atiprimod can vary depending on the cell line and the specific endpoint being measured. In many studies, significant cytotoxic effects are observed after 24 to 72 hours of incubation.[5] For example, time-dependent inhibition of myeloma cell proliferation has been demonstrated.[1] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your experimental setup.
Data Summary: Atiprimod IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Atiprimod in various cancer cell lines as reported in the literature. This data can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | Assay Method | Incubation Time | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | MTT Assay | Not Specified | ~8 | [1] |
| OCI-MY5 | Multiple Myeloma | MTT Assay | Not Specified | ~8 | [1] |
| MM-1 | Multiple Myeloma | MTT Assay | Not Specified | ~5 | [1] |
| MM-1R | Multiple Myeloma | MTT Assay | Not Specified | ~5 | [1] |
| SP53 | Mantle Cell Lymphoma | 3H-thymidine incorporation | 48 hours | 1-2 | [6] |
| Mino | Mantle Cell Lymphoma | 3H-thymidine incorporation | 48 hours | 1-2 | [6] |
| Granta-519 | Mantle Cell Lymphoma | 3H-thymidine incorporation | 48 hours | 1-2 | [6] |
| Jeko-1 | Mantle Cell Lymphoma | 3H-thymidine incorporation | 48 hours | 1-2 | [6] |
Experimental Protocols
Protocol: MTT Assay for Atiprimod Cytotoxicity
This protocol outlines the key steps for assessing the in vitro cytotoxicity of Atiprimod using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Atiprimod stock solution (e.g., 8 mM in PBS)
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Target cancer cell line
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Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Atiprimod Treatment:
-
Prepare serial dilutions of Atiprimod from the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 2, 5, 8, 10 µM).
-
Include a vehicle control (medium with the same concentration of PBS or DMSO used for the highest Atiprimod concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Atiprimod dilutions or control medium.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing Atiprimod.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or use a plate shaker to ensure complete dissolution of the formazan crystals, resulting in a purple solution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | Atiprimod concentration is too low. | Perform a broader dose-response experiment with higher concentrations. |
| Incubation time is too short. | Increase the incubation time (e.g., extend to 48 or 72 hours). | |
| Cell seeding density is too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Atiprimod stock solution has degraded. | Prepare a fresh stock solution of Atiprimod. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Incomplete dissolution of formazan crystals. | Ensure complete mixing after adding the solubilization solution. Visually inspect wells for any remaining crystals. | |
| Precipitation observed in the culture medium | Atiprimod solubility issues at high concentrations. | Ensure the final concentration of the solvent (e.g., PBS) is not toxic to the cells. Consider using a lower stock concentration or a different solvent if compatible. Warming the stock solution to 37°C and sonicating may help.[4] |
| Interaction of Atiprimod with media components. | Use a chemically defined, serum-free medium if possible to reduce potential interactions. | |
| High background absorbance in MTT assay | Contamination of cultures. | Regularly check for microbial contamination. |
| High spontaneous reduction of MTT. | Include a "no cell" control with medium and MTT to measure background absorbance. Some media components can reduce MTT. |
Visualizing Key Processes
Atiprimod Signaling Pathway
Caption: Atiprimod inhibits STAT3 and NF-κB pathways, leading to decreased cell proliferation and inducing apoptosis through caspase activation.
Experimental Workflow for Atiprimod Cytotoxicity Assay
Caption: A stepwise workflow for determining Atiprimod's in vitro cytotoxicity, from cell preparation to data analysis.
Troubleshooting Logic Flow
Caption: A logical flow to diagnose and address common issues leading to unexpectedly low cytotoxicity in Atiprimod experiments.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Atiprimod Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting inconsistent results in experiments involving Atiprimod. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing variable IC50 values for Atiprimod in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
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Cell Line Specificity: Atiprimod's efficacy can vary significantly between different cell lines. For instance, it has shown high efficacy in multiple myeloma (MM) cell lines like U266-B1, OCI-MY5, MM-1, and MM-1R, but not in RPMI-8266 cells.[1] It is crucial to establish a baseline sensitivity for your specific cell line.
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Time and Dose Dependency: The inhibitory effect of Atiprimod is both time- and dose-dependent.[1][2] Ensure that your experimental window for both parameters is consistent across experiments. Shorter incubation times or lower concentrations may not yield a full response.
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Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence drug sensitivity. Standardize these parameters to ensure reproducibility.
-
Reagent Stability: Atiprimod, like any small molecule inhibitor, can degrade over time. Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.
Q2: Our apoptosis assays (Annexin V/PI staining) are showing conflicting results after Atiprimod treatment. Why might this be happening?
A2: Discrepancies in apoptosis assays can be attributed to the following:
-
Assay Timing: The induction of apoptosis is a dynamic process. Early time points might show more Annexin V positive cells (early apoptosis), while later time points will show an increase in double-positive (late apoptosis/necrosis) or PI-positive cells. A time-course experiment is recommended to identify the optimal window for detecting apoptosis in your model system. Atiprimod has been shown to induce apoptosis in U266-B1 cells in a dose-dependent manner, with effects seen after 4 hours of treatment.[1]
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Mechanism of Cell Death: Atiprimod can induce both apoptosis and cell cycle arrest.[1][3] It is possible that at certain concentrations or time points, the predominant effect is cell cycle arrest rather than apoptosis. Consider performing cell cycle analysis in parallel. Atiprimod has been observed to block U266-B1 myeloma cells in the G0/G1 phase.[1][2]
-
Caspase Activation: Atiprimod-induced apoptosis can be caspase-dependent. It has been shown to activate caspase-3 and caspase-9.[1][4][5] Verifying the cleavage of these caspases by Western blot can provide additional evidence of apoptosis.
Q3: We are not seeing the expected downstream effects on STAT3 phosphorylation after Atiprimod treatment. What should we check?
A3: Lack of effect on STAT3 phosphorylation could be due to:
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IL-6 Stimulation: Atiprimod inhibits both constitutive and IL-6-induced STAT3 phosphorylation.[1] If your cell line has low basal STAT3 activity, you may need to stimulate the cells with IL-6 to observe the inhibitory effect of Atiprimod.
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Timing of Lysate Collection: The inhibition of STAT3 phosphorylation can be a rapid event. A time-course experiment, with early time points (e.g., 5-240 minutes), is crucial to capture the dynamics of this inhibition.[6]
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Antibody Quality: Ensure that the antibodies used for detecting total STAT3 and phosphorylated STAT3 (p-STAT3) are specific and validated for your application (e.g., Western blot, flow cytometry).
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Alternative Pathways: While STAT3 is a key target, Atiprimod also affects other signaling pathways, including the NF-κB and PI3K/Akt pathways.[3][4] It is possible that in your specific cell model, these pathways play a more dominant role.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat cells with a serial dilution of Atiprimod (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Atiprimod at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for STAT3 Phosphorylation
-
Cell Treatment and Lysis: Treat cells with Atiprimod for the desired time. For IL-6-induced phosphorylation, starve cells and then stimulate with IL-6 in the presence or absence of Atiprimod. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Quantitative Data Summary
| Cell Line | Assay | Atiprimod Concentration | Duration | Observed Effect | Reference |
| U266-B1, OCI-MY5 | Proliferation | 8 µM | 48 h | ~99% and 91.5% inhibition, respectively | [1] |
| MM-1, MM-1R | Proliferation | 5 µM | 48 h | 96.7% and 72% inhibition, respectively | [1] |
| U266-B1 | Apoptosis (Annexin V) | 8 µM | 4 h | 46.27% apoptotic cells | [1] |
| U266-B1 | Cell Cycle | 6 µM | 60-90 min | Accumulation in sub-G0 phase | [1] |
| U266-B1 | IL-6 Production | 8 µM | 8 h | Reduction to 53 pg/ml | [1] |
| SP53, Mino, Grant 519, Jeko-1 | Proliferation | 1-2 µM | 48 h | IC50 values between 1-2 µM | [4] |
| Primary MCL cells | Proliferation | 2-4 µM | 48 h | IC50 values between 2-4 µM | [4] |
Signaling Pathways and Experimental Workflows
Caption: Atiprimod's inhibitory effects on key signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Atiprimod solubility and stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Atiprimod. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of Atiprimod?
A1: Based on available literature, Atiprimod can be dissolved in both aqueous and organic solvents. For cell culture experiments, Atiprimod has been successfully dissolved in phosphate-buffered saline (PBS) to create a stock solution.[1][2] For general laboratory use, Atiprimod dihydrochloride is soluble in Dimethyl Sulfoxide (DMSO).[3]
Q2: How should I store Atiprimod stock solutions?
Q3: I am observing precipitation when diluting my Atiprimod stock solution in an aqueous buffer. What can I do?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. Here are a few troubleshooting steps:
-
Increase the final dilution volume: A higher final volume can help keep the compound in solution.
-
Use a gentle mixing technique: Vortexing or sonicating the solution during dilution can aid in solubilization. For Atiprimod dihydrochloride, heating the tube to 37°C and oscillating in an ultrasonic bath for a short time may increase solubility.[3]
-
Consider a different solvent system: If possible for your experiment, using a co-solvent system might be necessary.
-
Prepare a fresh, lower concentration stock solution: A lower concentration stock in the organic solvent may be less prone to precipitation upon dilution.
Q4: Is Atiprimod sensitive to light or temperature?
A4: While specific studies on the photosensitivity and thermal degradation of Atiprimod are not widely published, it is a general best practice to protect all drug solutions from light and store them at recommended temperatures to minimize potential degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of Atiprimod in solution. | Prepare fresh solutions for each experiment. Ensure proper storage of stock solutions (aliquoted, protected from light, appropriate temperature). Perform a stability study under your specific experimental conditions (see Experimental Protocols section). |
| Low or no biological activity observed | Poor solubility in the experimental medium. | Confirm the solubility of Atiprimod in your specific buffer or cell culture medium. Use a validated method to determine the concentration of the dissolved compound. Consider using a solubilizing agent if compatible with your assay. |
| Difficulty dissolving the compound | Compound may have low solubility in the chosen solvent. | Try gentle heating (e.g., 37°C) or sonication to aid dissolution.[3] If using a crystalline solid, ensure it is finely powdered to increase the surface area for dissolution. |
Atiprimod Solubility Data
Quantitative solubility data for Atiprimod in a wide range of solvents is limited in publicly available literature. The following table summarizes the known solvents and provides a template for researchers to record their own experimental findings.
| Solvent | Reported Solubility | Temperature (°C) | pH | Reference |
| Phosphate-Buffered Saline (PBS) | 8 mM (stock solution) | Not Specified | Not Specified | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | [3] |
Atiprimod Stability Data
Detailed stability studies for Atiprimod in various solvents and conditions are not extensively reported. The table below provides known storage conditions and can be used to log experimental stability data.
| Solvent | Storage Temperature (°C) | Duration | Stability Notes | Reference |
| DMSO | -80 | Up to 6 months | General recommendation for stock solution. | [3] |
| DMSO | -20 | Up to 1 month | General recommendation for stock solution. | [3] |
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound.[5]
-
Preparation: Add an excess amount of Atiprimod to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature using an orbital shaker or rotator. The time required to reach equilibrium should be determined empirically by taking samples at various time points (e.g., 24, 48, 72 hours) until the concentration of Atiprimod in the solution remains constant.[5]
-
Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Separation: Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for separation.
-
Quantification: Analyze the concentration of Atiprimod in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The determined concentration represents the equilibrium solubility of Atiprimod in that solvent at the specified temperature.
Protocol for Assessing Solution Stability
This protocol provides a framework for evaluating the stability of Atiprimod in a specific solvent under defined conditions.
-
Solution Preparation: Prepare a solution of Atiprimod in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, protected from light vs. exposed to light).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition for analysis.
-
Analysis: Analyze the concentration of Atiprimod in each sample using a stability-indicating analytical method (e.g., HPLC) that can separate the parent compound from potential degradation products.
-
Evaluation: Compare the concentration of Atiprimod at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability under those conditions. The appearance of new peaks in the chromatogram suggests degradation.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining Atiprimod solubility and assessing its stability.
Simplified Signaling Pathway of Atiprimod
Caption: Atiprimod inhibits STAT3 phosphorylation, leading to reduced cell proliferation and induced apoptosis.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. who.int [who.int]
Atiprimod Off-Target Effects in Cancer Cells: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential off-target effects of Atiprimod in cancer cell research. The information is designed to assist in experimental design, data interpretation, and addressing unexpected results.
Troubleshooting Guides
This section addresses specific experimental issues that may arise from off-target effects of Atiprimod.
Issue 1: Inconsistent or weaker-than-expected apoptosis induction despite confirmed STAT3 inhibition.
-
Question: My western blots confirm that Atiprimod is inhibiting STAT3 phosphorylation in my cancer cell line, but my apoptosis assays (e.g., Annexin V/PI staining, caspase activity) show variable or weak pro-apoptotic effects. What could be the cause?
-
Possible Causes and Troubleshooting Steps:
-
Cell-Line Specific Resistance: Apoptotic responses to STAT3 inhibition can be cell-context dependent. Some cancer cells may have redundant survival pathways that compensate for STAT3 inhibition.
-
Recommendation: Profile the expression levels of key anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) in your cell line. Atiprimod has been shown to downregulate these proteins in some, but not all, cell lines.[1][2] If their expression remains high after treatment, it could explain the lack of apoptosis.
-
-
Off-Target Activation of Pro-Survival Pathways: Atiprimod, as a cationic amphiphilic drug, could have unintended interactions with other cellular components, potentially activating pro-survival signaling.
-
Recommendation: Perform a targeted kinase inhibitor screen or a broader kinome profiling assay to identify any kinases that are unexpectedly activated by Atiprimod.
-
-
Induction of Autophagy: In some contexts, cellular stress induced by a compound can lead to autophagy as a survival mechanism, which can delay or inhibit apoptosis.
-
Recommendation: Monitor for the formation of autophagosomes using LC3-II immunofluorescence or western blotting. If autophagy is induced, consider co-treatment with an autophagy inhibitor (e.g., chloroquine) to see if it enhances Atiprimod-induced apoptosis.
-
-
Issue 2: Unexpected changes in cell morphology, adhesion, or migration.
-
Question: I've observed significant changes in my cancer cells' shape, such as rounding up or altered adhesion to the culture plate, after Atiprimod treatment. These effects don't seem directly related to STAT3 or Akt inhibition. What could be the underlying off-target mechanism?
-
Possible Causes and Troubleshooting Steps:
-
Disruption of the Cytoskeleton: Alterations in cell morphology are often linked to changes in the actin cytoskeleton or microtubule network.
-
Recommendation:
-
Actin Cytoskeleton: Stain cells with phalloidin to visualize F-actin stress fibers. Look for changes in their organization, such as depolymerization or altered distribution.
-
Microtubule Network: Use immunofluorescence with an anti-tubulin antibody to examine the microtubule network. Assess for any signs of depolymerization or stabilization.
-
-
-
Inhibition of Focal Adhesion Kinases: Off-target inhibition of kinases involved in cell adhesion, such as Focal Adhesion Kinase (FAK), could lead to the observed phenotypes.
-
Recommendation: Perform a kinase profiling assay with a focus on kinases known to regulate cell adhesion and migration.
-
-
Issue 3: Cell cycle arrest at a different phase than expected.
-
Question: Atiprimod is reported to cause G0/G1 arrest in some cell lines, but I am observing arrest at the S or G2/M phase. Why might this be happening?
-
Possible Causes and Troubleshooting Steps:
-
Cell-Line Dependent Responses: The specific phase of cell cycle arrest can vary between different cancer cell types due to their unique genetic and proteomic backgrounds. Atiprimod has been shown to induce G1 arrest in MDA-MB-231 cells and S phase arrest in MDA-MB-468 cells.[3]
-
Off-Target Effects on Cell Cycle Kinases: Atiprimod may be interacting with other kinases that regulate different checkpoints of the cell cycle.
-
Recommendation: A kinome scan could reveal off-target inhibition of key cell cycle regulators such as CDKs or checkpoint kinases.
-
-
DNA Damage Response: Some compounds can induce a DNA damage response, leading to cell cycle arrest at the G2/M checkpoint.
-
Recommendation: Perform a comet assay or stain for γH2AX foci to assess for DNA damage.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of Atiprimod in cancer cells?
A1: The primary and most well-characterized targets of Atiprimod are components of pro-survival signaling pathways. Specifically, Atiprimod has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Protein Kinase B (Akt).[1][4] Inhibition of these pathways leads to decreased proliferation, cell cycle arrest, and induction of apoptosis in various cancer cell lines.
Q2: How can I identify unknown off-target proteins of Atiprimod in my experimental system?
A2: There are several unbiased, proteome-wide approaches to identify the binding partners of a small molecule like Atiprimod:
-
Chemical Proteomics (Affinity-Based Methods): This involves immobilizing Atiprimod on a solid support (like beads) and using it to "pull down" interacting proteins from cell lysates. The bound proteins are then identified by mass spectrometry. A competitive binding experiment, where free Atiprimod is added to compete with the immobilized drug, can help distinguish specific from non-specific binders.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more thermally stable when it is bound to a ligand. Intact cells or cell lysates are treated with Atiprimod, heated to various temperatures, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of a protein in the presence of Atiprimod suggests a direct interaction. This can be performed in a high-throughput format using methods like AlphaScreen.[5][6]
Q3: Are there any known off-target kinase families that are commonly affected by STAT3 inhibitors?
A3: While a comprehensive kinase profile for Atiprimod is not publicly available, kinase inhibitors, in general, can have off-target effects due to the conserved nature of the ATP-binding pocket. It is plausible that Atiprimod could interact with other kinases. A broad-spectrum kinase profiling assay is the most definitive way to determine this for your specific experimental conditions.
Q4: Atiprimod is a cationic amphiphilic drug (CAD). Are there known class-wide off-target effects for CADs?
A4: Yes, cationic amphiphilic drugs are known to accumulate in acidic organelles, particularly lysosomes. This can lead to a condition called phospholipidosis, where lipids accumulate in lysosomes, potentially disrupting their function. This disruption of lysosomal function can be a significant off-target effect and may contribute to cytotoxicity.
Quantitative Data Summary
Table 1: IC50 Values of Atiprimod in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | ~8 | [1] |
| OCI-MY5 | Multiple Myeloma | ~8 | [1] |
| MM-1 | Multiple Myeloma | ~5 | [1] |
| MM-1R | Multiple Myeloma | ~5 | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | [3] |
| MDA-MB-468 | Breast Cancer | Not specified | [3] |
| T84 | Colon Carcinoma | Low micromolar range | [7] |
Table 2: Quantitative Effects of Atiprimod on Apoptosis and Cell Cycle
| Cell Line | Atiprimod Conc. (µM) | Effect | % of Cells Affected | Reference |
| U266-B1 | 2 | Apoptosis (Annexin V+) | ~15% | [1] |
| U266-B1 | 4 | Apoptosis (Annexin V+) | ~25% | [1] |
| U266-B1 | 8 | Apoptosis (Annexin V+) | ~46% | [1] |
| U266-B1 | 6 | Sub-G0/G1 arrest (60 min) | 44.3% | [1] |
| U266-B1 | 6 | Sub-G0/G1 arrest (90 min) | 52.2% | [1] |
| MDA-MB-231 | 2 | Apoptosis | 2.6% | [3] |
| MDA-MB-468 | 2 | Apoptosis | 7.5% | [3] |
Experimental Protocols
Protocol 1: Kinobeads Competitive Binding Assay for Off-Target Kinase Identification
This protocol provides a general workflow for identifying off-target kinases of Atiprimod using a competitive pulldown assay with broad-spectrum kinase inhibitor beads (kinobeads).[8][9][10]
-
Cell Lysate Preparation:
-
Culture cancer cells of interest to ~80-90% confluency.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
Competitive Binding:
-
Aliquot the cell lysate into several tubes.
-
To each tube, add Atiprimod at a range of concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add pre-washed kinobeads to each lysate-Atiprimod mixture.
-
Incubate for 1 hour at 4°C with gentle rotation to allow kinases not bound by Atiprimod to bind to the beads.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing a high concentration of a broad-spectrum kinase inhibitor or by boiling in SDS-PAGE sample buffer).
-
-
Protein Identification and Quantification:
-
Digest the eluted proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. A decrease in the amount of a specific kinase pulled down by the kinobeads in the presence of increasing concentrations of Atiprimod indicates that Atiprimod is binding to that kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with AlphaScreen Detection
This protocol outlines a high-throughput method to assess the direct binding of Atiprimod to a target protein in a cellular context.[5][11][12][13]
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of Atiprimod or a DMSO vehicle control.
-
Incubate for a sufficient time to allow for drug uptake.
-
-
Thermal Challenge:
-
Seal the plate and heat it in a PCR cycler or a water bath across a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the plate to pellet the aggregated, denatured proteins.
-
-
AlphaScreen Detection:
-
Transfer the supernatant containing the soluble proteins to an AlphaScreen-compatible plate.
-
Add AlphaLISA acceptor beads conjugated to an antibody against the protein of interest and donor beads conjugated to a second antibody against a different epitope on the same protein.
-
Incubate in the dark to allow for antibody binding.
-
Read the plate on an AlphaScreen-compatible reader. A higher signal at a given temperature in the Atiprimod-treated samples compared to the control indicates thermal stabilization of the protein and thus, direct binding.
-
Visualizations
Caption: Known signaling pathways targeted by Atiprimod.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Atiprimod toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Atiprimod in animal studies. The information is designed to help minimize potential toxicities and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atiprimod?
Atiprimod is a small molecule inhibitor of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, with a notable inhibitory effect on STAT3.[1][2][3] By blocking the phosphorylation of STAT3, Atiprimod disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2][3] This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in susceptible cell types.[2][3]
Q2: What are the potential toxicities of Atiprimod observed in preclinical and clinical studies?
While specific preclinical toxicology reports for Atiprimod are not extensively detailed in publicly available literature, data from clinical trials in humans can provide insights into potential adverse effects to monitor in animal models. The most commonly reported side effects in human patients have been gastrointestinal in nature, including diarrhea and dyspepsia.[4] Elevations in liver enzymes (transaminases) have also been observed.[4] In a Phase I study, a patient experienced Grade 3 elevation in AST and ALT, which resolved after discontinuing the treatment.[4] It is crucial to carefully monitor for these potential toxicities in animal studies.
Q3: What is a recommended starting dose for Atiprimod in in vivo animal studies?
A previously published study in a severe combined immunodeficient (SCID) mouse model of mantle cell lymphoma reported the use of Atiprimod at a dose of 25 mg/kg per day, administered via intraperitoneal injection for six consecutive days.[5] This dose was shown to be effective in inhibiting tumor growth and prolonging survival.[5] However, the optimal dose can vary depending on the animal model, tumor type, and route of administration. It is strongly recommended to perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific experimental conditions.
Q4: How should I prepare Atiprimod for in vivo administration?
For in vivo studies, Atiprimod has been solubilized in phosphate-buffered saline (PBS).[5] It is essential to ensure complete dissolution and sterile filtration of the solution before administration to animals. The formulation can significantly impact drug exposure and tolerability, so consistency in preparation is critical.
Troubleshooting Guides
Issue 1: Gastrointestinal Toxicity (Diarrhea, Weight Loss)
Symptoms:
-
Loose or watery stools.
-
Dehydration.
-
Significant body weight loss (>10-15% of initial body weight).
-
Reduced food and water intake.
-
Lethargy and ruffled fur.
Possible Causes:
-
The dose of Atiprimod may be too high for the specific animal model.
-
The formulation or route of administration may be contributing to local or systemic gastrointestinal irritation.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Reduction | If significant GI toxicity is observed, consider reducing the dose of Atiprimod by 25-50% in a subset of animals to determine a better-tolerated dose. |
| Formulation Optimization | Ensure the pH and osmolarity of the Atiprimod solution are physiologically compatible. Consider alternative, well-tolerated vehicles if PBS is suspected to contribute to the issue, though it is generally considered safe. |
| Supportive Care | Provide supportive care to affected animals, including subcutaneous or intraperitoneal administration of sterile, isotonic fluids (e.g., 0.9% saline) to combat dehydration. Ensure easy access to palatable, high-moisture food. |
| Monitoring | Implement daily monitoring of body weight, food and water consumption, and stool consistency. Establish clear endpoints for discontinuing the experiment in severely affected animals to adhere to ethical guidelines. |
Issue 2: Elevated Liver Enzymes
Symptoms:
-
Elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in serum biochemistry analysis.
-
In severe cases, clinical signs such as jaundice (yellowing of the skin and mucous membranes), lethargy, and loss of appetite may be observed.
Possible Causes:
-
Drug-induced hepatotoxicity.
-
Underlying health conditions in the experimental animals.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Baseline Monitoring | Collect blood samples for baseline serum biochemistry analysis before the initiation of Atiprimod treatment to ensure all animals have normal liver function. |
| Dose Adjustment | If liver enzyme elevations are detected, consider reducing the dose of Atiprimod. A dose-response relationship for hepatotoxicity should be investigated in a pilot study. |
| Temporal Monitoring | Collect blood samples at regular intervals during the study (e.g., weekly) to monitor for changes in liver enzyme levels. This will help in understanding the onset and progression of potential liver injury. |
| Histopathological Analysis | At the end of the study, perform a thorough histopathological examination of the liver tissue from all animals to assess for any signs of cellular damage, inflammation, or necrosis. |
Experimental Protocols
Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice).
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Group Allocation: Divide animals into at least four groups (n=3-5 per group): a vehicle control group and three or more Atiprimod dose groups. Dose selection should be based on available in vitro IC50 data and any published in vivo data. A common starting point is a dose escalation in half-log steps.
-
Administration: Administer Atiprimod or vehicle daily for a predetermined period (e.g., 7-14 days) via the intended route of administration.
-
Monitoring:
-
Record clinical signs of toxicity daily (e.g., changes in posture, activity, fur texture, and signs of pain or distress).
-
Measure body weight daily.
-
Monitor food and water intake.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or produce signs of life-threatening toxicity, and where body weight loss does not exceed a predefined limit (e.g., 20%).
-
Data Analysis: Analyze changes in body weight and clinical observations to determine the NOAEL (No-Observed-Adverse-Effect Level) and the MTD.
Visualizations
References
- 1. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
Dose-response curve analysis for Atiprimod IC50 determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate determination of Atiprimod's IC50 value through dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is Atiprimod and its primary mechanism of action?
Q2: What is an IC50 value and why is it a critical parameter?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (e.g., a drug) is needed to inhibit a specific biological process by 50%.[8][9] It is a key parameter for evaluating the potency of an antagonist or inhibitor.[9] In the context of cancer research, the IC50 value helps determine a drug's effectiveness in reducing cancer cell viability, allowing for the comparison of potency between different compounds or in different cell lines.[8]
Q3: What is a typical concentration range and incubation time for Atiprimod IC50 determination?
The effective concentration of Atiprimod is highly dependent on the specific cell line being tested. However, published studies show that Atiprimod typically exhibits activity in the low micromolar range.[3][7] It is recommended to perform a pilot experiment with a broad range of concentrations to identify the dynamic range for your specific model. Incubation times commonly range from 24 to 72 hours to allow for sufficient time to observe effects on cell proliferation and viability.[3][8]
| Parameter | Recommended Range | Notes |
| Atiprimod Concentration | 0.1 µM - 50 µM | A wide range is crucial for initial experiments to capture the full dose-response curve. Published IC50 values are often in the low micromolar range.[3][7] |
| Incubation Time | 24 - 72 hours | Time-dependency is a known factor in IC50 values; consistency is key.[3][8] Longer incubation may be needed to observe effects on cell proliferation. |
| Vehicle Control | DMSO (≤ 0.5%) | The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed levels that cause cytotoxicity.[10] |
Q4: Which cell viability assays are recommended for determining the IC50 of Atiprimod?
Standard colorimetric or fluorometric cell viability assays are suitable for determining Atiprimod's IC50. The most common methods include:
-
MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.
-
MTS/XTT Assays: Similar to MTT, these are water-soluble tetrazolium salts that are reduced by viable cells to produce a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active cells.
-
Resazurin (alamarBlue®) Assay: A redox indicator that fluoresces upon reduction by viable cells.
The choice of assay depends on the available laboratory equipment, cell type, and experimental throughput. The MTT assay is a widely used and cost-effective method.[11]
Troubleshooting Guide
Q1: Why am I not observing a standard sigmoidal (S-shaped) dose-response curve?
A non-sigmoidal curve can result from several factors:
-
Inappropriate Concentration Range: If the concentrations tested are too high, you may only see the bottom plateau of the curve. If they are too low, you may only see the top plateau. Expand your concentration range, typically using a log-scale dilution series, to cover the full response.
-
Compound Solubility Issues: Atiprimod may precipitate at higher concentrations. Visually inspect your stock solutions and the media in the wells for any signs of precipitation.
-
Assay Interference: The compound itself might interfere with the assay chemistry (e.g., reacting with the MTT reagent). Run a control plate without cells but with the compound and media to check for any direct reaction.[12]
-
Incorrect Data Transformation: Dose-response curves are typically plotted with the logarithm of the concentration on the x-axis. Ensure your data analysis software is correctly configured.[13]
Q2: My calculated IC50 value is significantly different from published results. What could be the cause?
Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions:
-
Different Cell Lines: Cell lines can have vastly different sensitivities to a drug.
-
Cell Density: The initial number of cells seeded can affect the outcome. High cell density might require higher drug concentrations to achieve 50% inhibition.
-
Incubation Time: IC50 values are time-dependent. An assay performed at 24 hours will likely yield a different IC50 than one performed at 72 hours.[8]
-
Media Components: Serum concentration and other media components can interact with the compound and influence its activity.
-
Passage Number: Cells at a very high passage number may have altered phenotypes and drug sensitivities. It is crucial to standardize all protocol parameters within a laboratory to ensure reproducibility.[14]
Q3: The variability between my replicate wells is very high. How can I improve my precision?
High variability can obscure the true dose-response relationship. To minimize it:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially during serial dilutions and when adding reagents. Use calibrated pipettes.
-
Cell Seeding: Achieve a uniform, single-cell suspension before plating to ensure an equal number of cells in each well. Avoid clumps.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Mixing: Ensure the drug is thoroughly mixed into the media in each well after addition.
Q4: My dose-response curve does not reach a bottom plateau (i.e., less than 100% inhibition). What should I do?
An incomplete curve where the response does not reach 0% (or a clear bottom plateau) can happen for several reasons:
-
Insufficient Drug Concentration: The highest concentration tested may not be sufficient to induce maximal inhibition. Try extending the concentration range.[15]
-
Drug Resistance: A subpopulation of cells may be resistant to the drug.
-
Partial Agonist/Antagonist Activity: The compound may not be a full antagonist. In such cases, you can still fit the data using a four-parameter logistic regression model and report the best-fit value for the bottom plateau. However, it's important to note that the IC50 is relative to the observed maximal effect, not absolute 100% inhibition.[13][15]
Q5: The drug appears to have no effect, even at high concentrations. What are the possible reasons?
If Atiprimod shows no inhibitory activity, consider the following:
-
Compound Integrity: The compound may have degraded due to improper storage (e.g., exposure to light or temperature fluctuations). Verify the purity and identity of your Atiprimod sample.[12]
-
Cell Model Resistance: The chosen cell line may be inherently resistant to STAT3 inhibition or express alternative survival pathways.
-
Incorrect Assay Setup: Double-check all steps of the protocol, including cell seeding density, drug dilution calculations, and incubation times.[16]
-
Solubility: Ensure the drug is fully dissolved in the vehicle (e.g., DMSO) before being diluted in the culture medium.[12]
Detailed Experimental Protocol: Atiprimod IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 of Atiprimod on an adherent cancer cell line.
Materials:
-
Atiprimod
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of choice
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (wavelength absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in complete culture medium to a predetermined optimal seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Atiprimod Preparation and Treatment:
-
Prepare a high-concentration stock solution of Atiprimod in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the Atiprimod stock in complete culture medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Atiprimod dilutions and controls to the respective wells (in triplicate or quadruplicate).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay and Data Collection:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the Atiprimod concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response, variable slope) in a suitable software like GraphPad Prism to fit the curve and determine the IC50 value.[17]
-
Visualizations
Caption: Atiprimod inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Technical Support Center: Interpreting Unexpected Phenotypes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed in Atiprimod-treated cells.
Frequently Asked Questions (FAQs)
Q1: We are using Atiprimod as an anti-inflammatory agent, but we are observing significant cell death. Is this expected?
A1: Yes, significant cell death is a known effect of Atiprimod. While it has anti-inflammatory properties, Atiprimod is also a potent anti-proliferative and pro-apoptotic agent.[1][2][3] It has been shown to induce apoptosis in a variety of cell types, particularly cancer cell lines.[4][5][6][7] If your experimental goals do not involve inducing cell death, you may need to carefully titrate the concentration of Atiprimod to find a window where you observe anti-inflammatory effects without significant cytotoxicity.
Q2: We observed a G0/G1 cell cycle arrest in our cell line after Atiprimod treatment. Is this a known effect?
A2: Yes, Atiprimod has been documented to cause cell cycle arrest at the G0/G1 phase.[4][5] This is a common mechanism for anti-proliferative compounds, as it prevents cells from entering the S phase and replicating their DNA. This effect is linked to its inhibition of key signaling pathways that regulate cell cycle progression.[4][5]
Q3: We are seeing an increase in autophagy markers in our cells shortly after Atiprimod treatment. Is this related to its mechanism of action?
A3: This is an interesting and documented observation. In some cell types, Atiprimod can initially induce autophagy as a survival mechanism.[1][2] However, with prolonged exposure or at higher concentrations, the cellular stress induced by Atiprimod, particularly endoplasmic reticulum (ER) stress, can lead to a switch from autophagy to apoptosis.[2] Therefore, the appearance of autophagy markers could be a precursor to apoptosis.
Q4: We expected to see inhibition of the IL-6/STAT3 pathway, but we are also seeing effects on the PI3K/Akt pathway. Is Atiprimod known to have off-target effects?
A4: Atiprimod is primarily known as a STAT3 inhibitor, and it effectively blocks the IL-6 signaling pathway.[1][4][5] However, it has also been reported to inhibit the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.[7][8] This suggests that Atiprimod may have a broader mechanism of action than just targeting STAT3. The inhibition of both pro-survival pathways likely contributes to its potent anti-proliferative and pro-apoptotic effects.
Q5: Our cells seem to be undergoing apoptosis, but we are not seeing activation of caspase-8. Which apoptotic pathway does Atiprimod activate?
A5: Atiprimod has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[6] This involves the activation of caspase-9 and caspase-3, leading to the cleavage of PARP.[4][5][6] While the extrinsic pathway, which involves caspase-8, may not be the primary route, the end result is the execution of apoptosis. Some studies also point to the release of apoptosis-inducing factor (AIF) from the mitochondria, which can induce caspase-independent apoptosis.[6]
Troubleshooting Guide
| Unexpected Phenotype | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity in a non-cancer cell line | Atiprimod is a potent pro-apoptotic agent. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Use the lowest effective concentration for your intended anti-inflammatory or other non-cytotoxic effects. |
| Induction of autophagy markers | Atiprimod can induce autophagy as an early stress response.[1][2] | Perform a time-course experiment to monitor the transition from autophagy to apoptosis. Analyze markers for both processes at different time points. |
| Lack of STAT3 phosphorylation inhibition | The specific cell line may have a constitutively active STAT3 that is resistant to Atiprimod, or the experimental conditions may be suboptimal. | Verify the constitutive activation of STAT3 in your cell line using a positive control. Optimize Atiprimod concentration and incubation time. Consider using a different STAT3 inhibitor as a comparator. |
| Variable results between experiments | Atiprimod is a cationic amphiphilic molecule and may adhere to plasticware. | Pre-coat pipette tips and plates with a blocking agent like bovine serum albumin (BSA). Ensure consistent cell seeding density and treatment conditions. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Atiprimod for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of Atiprimod for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins
-
Cell Lysis: Treat cells with Atiprimod, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-STAT3, total STAT3, phospho-Akt, total Akt, cleaved caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Atiprimod's multifaceted mechanism of action.
Caption: Troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 3. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
How to control for Atiprimod's effects on normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling Atiprimod's effects on normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atiprimod?
Atiprimod is primarily known as a STAT3 inhibitor.[1] It functions by blocking the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), which is crucial for its activation.[1][2] This inhibition disrupts the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and plays a key role in cell proliferation, survival, and angiogenesis.[1][2] Atiprimod has also been shown to inhibit the phosphorylation of JAK2 and JAK3.[1]
Q2: Does Atiprimod affect signaling pathways other than JAK/STAT3?
Yes, Atiprimod's effects are not limited to the JAK/STAT3 pathway. It has been reported to:
-
Inhibit NF-κB signaling: Atiprimod can suppress the activation of NF-κB, another key transcription factor involved in inflammation, cell survival, and proliferation.[3]
-
Induce Endoplasmic Reticulum (ER) Stress: It can trigger persistent ER stress, leading to apoptosis in cancer cells through the PERK/eIF2α/ATF4/CHOP axis.[3]
-
Modulate other signaling networks: Studies have shown that Atiprimod can modulate various other pathways, including integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 signaling networks.[4][5]
Q3: How selective is Atiprimod for cancer cells over normal cells?
Atiprimod exhibits a degree of selectivity for cancer cells. Studies have shown that it has lower cytotoxicity toward normal resting peripheral blood mononuclear cells (PBMCs) compared to mantle cell lymphoma (MCL) cells. Additionally, it did not affect the proliferation of resting PBMCs. However, it did inhibit the proliferation of activated PBMCs, suggesting that its effects on normal cells might be context-dependent (i.e., dependent on their proliferative state). Phase I clinical trials in patients with rheumatoid arthritis and multiple myeloma have shown that Atiprimod is generally well-tolerated, with manageable side effects.[2][6]
Q4: What are the known off-target effects of Atiprimod?
While specific off-target kinase profiling data for Atiprimod is not extensively detailed in the public domain, like many kinase inhibitors, it has the potential to interact with other kinases beyond its primary targets. The broad range of signaling pathways it modulates suggests potential off-target activities. Researchers should empirically determine the off-target effects in their specific experimental system.
Data Presentation: Atiprimod IC50 Values
The following table summarizes reported IC50 values for Atiprimod in various cancer cell lines. It is important to note that specific IC50 values for a wide range of normal human cell lines are not consistently reported in the literature. Researchers should determine the IC50 for their specific normal and cancerous cell lines of interest in parallel experiments for accurate comparison.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266-B1 | Multiple Myeloma | ~8 | [7] |
| OCI-MY5 | Multiple Myeloma | ~8 | [7] |
| MM-1 | Multiple Myeloma | <5 | [7] |
| MM-1R | Multiple Myeloma | <5 | [7] |
| RPMI-8266 | Multiple Myeloma | >10 (unaffected) | [7] |
| SP53 | Mantle Cell Lymphoma | 1-2 | |
| MINO | Mantle Cell Lymphoma | 1-2 | |
| Grant 519 | Mantle Cell Lymphoma | 1-2 | |
| Jeko-1 | Mantle Cell Lymphoma | 1-2 | |
| Primary MCL Cells | Mantle Cell Lymphoma | 2-4 | |
| MDA-MB-468 | Breast Cancer | ~2 | [3] |
| Resting PBMCs | Normal | Not significantly affected | |
| Activated PBMCs | Normal | Proliferation inhibited |
Mandatory Visualizations
Signaling Pathways Affected by Atiprimod
Caption: Signaling pathways modulated by Atiprimod.
Experimental Workflow for Assessing Atiprimod's Effects
Caption: Workflow for evaluating Atiprimod's effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cells
| Possible Cause | Troubleshooting Steps |
| Atiprimod concentration is too high for the specific normal cell type. | 1. Perform a dose-response curve for your specific normal cell line to determine its IC50 value. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM).2. Titrate down the concentration of Atiprimod to a level that minimizes toxicity in normal cells while still showing an effect on cancer cells. |
| Normal cells are in a high proliferative state. | 1. Culture normal cells to confluence before treatment, as resting cells may be less sensitive.2. Use serum-free or low-serum media for a period before and during the experiment to induce quiescence in normal cells. |
| Off-target effects of Atiprimod. | 1. Use a rescue experiment: If the toxicity is due to on-target STAT3 inhibition in normal cells, try to rescue the cells by activating a downstream effector of a parallel survival pathway.2. Validate with a structurally different STAT3 inhibitor: Compare the effects with another STAT3 inhibitor to see if the toxicity is specific to Atiprimod's chemical structure. |
Issue 2: Difficulty Distinguishing On-Target vs. Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Observed phenotype is a result of inhibiting an unknown kinase. | 1. Perform a target engagement assay: Use techniques like cellular thermal shift assay (CETSA) to confirm that Atiprimod is binding to STAT3 in your cells at the concentrations used.2. Use a genetic approach: Knockdown or knockout STAT3 using siRNA or CRISPR/Cas9 in your cancer cell line. If the phenotype of STAT3 depletion is similar to that of Atiprimod treatment, it suggests an on-target effect. If Atiprimod still has an effect in STAT3-knockout cells, it indicates off-target activity. |
| Indirect pathway modulation. | 1. Analyze upstream and downstream signaling: Use Western blotting to check the phosphorylation status of proteins upstream (e.g., JAKs) and downstream (e.g., Bcl-2, Cyclin D1) of STAT3.2. Use specific pathway inhibitors: Combine Atiprimod with known inhibitors of other pathways (e.g., PI3K, MEK) to dissect the signaling network. |
Issue 3: Inconsistent Results in Co-culture Models
| Possible Cause | Troubleshooting Steps |
| Differential growth rates of normal and cancer cells. | 1. Optimize seeding densities: Determine the optimal ratio of normal to cancer cells to ensure that one cell type does not overgrow the other during the experiment.2. Use a physical separation method: Employ transwell inserts to separate normal and cancer cells while still allowing for communication through soluble factors. |
| Normal cells are altering the cancer cells' response to Atiprimod. | 1. Conditioned media experiment: Treat cancer cells with media conditioned by the normal cells (and vice versa) to see if secreted factors are responsible for any observed changes in drug sensitivity. |
| Difficulty in analyzing cell-type-specific responses. | 1. Use fluorescently labeled cells: Pre-label either the normal or cancer cells with a fluorescent marker (e.g., GFP, RFP) to distinguish the two populations for analysis by flow cytometry or high-content imaging.2. Cell-type-specific markers: Use antibodies against markers specific to each cell type for analysis by immunofluorescence or flow cytometry. |
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
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Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
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Atiprimod Treatment: Prepare serial dilutions of Atiprimod in culture media. Remove the old media from the plates and add 100 µL of the Atiprimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with Atiprimod at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After Atiprimod treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. rsc.org [rsc.org]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies and Approaches of Targeting STAT3 for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Buffering capacity considerations for Atiprimod in cell media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the buffering capacity considerations when using Atiprimod in cell culture media. The following question-and-answer format directly addresses potential issues to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Atiprimod and how is it provided?
A1: Atiprimod is a small molecule inhibitor of the STAT3 and Akt signaling pathways, investigated for its anti-inflammatory and anti-cancer properties.[1] It is a weakly basic compound. Commercially, it is often supplied as a dimaleate salt (Atiprimod dimaleate).[2][3] This salt form enhances its stability and solubility.
Q2: Why is the salt form of Atiprimod important for cell culture experiments?
A2: Atiprimod is supplied as a dimaleate salt, meaning each molecule of the active Atiprimod base is associated with two molecules of maleic acid. Maleic acid is a weak acid with two pKa values, approximately 1.9 and 6.1. When Atiprimod dimaleate is dissolved in a solution, the maleic acid can dissociate and release protons, which can lower the pH of the solution. This is a critical consideration when preparing stock solutions and adding them to your cell culture medium, as cell health and viability are highly dependent on a stable physiological pH, typically between 7.2 and 7.4.
Q3: How should I prepare a stock solution of Atiprimod?
A3: A published protocol indicates that an 8 mM stock solution of Atiprimod can be successfully prepared by dissolving it in phosphate-buffered saline (PBS).[2] PBS has a buffering range that helps to maintain a stable pH. However, given the acidic nature of the dimaleate salt, it is advisable to verify the pH of your final stock solution and adjust if necessary.
Troubleshooting Guide
Issue 1: My cell culture medium turns yellow (acidic) after adding Atiprimod.
Cause: The yellow color of the phenol red indicator in your medium signifies a drop in pH. This is likely due to the addition of the acidic dimaleate salt of Atiprimod, which introduces excess protons into the medium, overwhelming its buffering capacity.
Solution:
-
pH Adjustment of Stock Solution: Before adding the Atiprimod stock solution to your cell culture medium, check its pH. If it is acidic, you can adjust it to a near-neutral pH (around 7.0-7.4) using a sterile, dilute solution of sodium hydroxide (NaOH). Do this carefully and in a stepwise manner to avoid precipitation of the compound.
-
Use a Higher Buffering Capacity Medium: If you continue to experience pH shifts, consider using a cell culture medium with a higher buffering capacity. This can be achieved by:
-
Supplementing with HEPES: HEPES is a synthetic buffer that can be added to cell culture media to provide additional buffering capacity in the physiological pH range. A final concentration of 10-25 mM HEPES is commonly used.
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Using Bicarbonate-Buffered Media in a CO2 Incubator: Ensure that your bicarbonate-buffered media are used in a properly calibrated CO2 incubator (typically 5% CO2). The equilibrium between CO2 and bicarbonate is a primary buffering system in most cell culture media.
-
Workflow for Preparing and Using Atiprimod in Cell Culture:
Caption: Experimental workflow for the preparation and use of Atiprimod in cell culture.
Issue 2: I observe precipitation in my Atiprimod stock solution or in the cell culture medium after addition.
Cause: Precipitation can occur if the solubility of Atiprimod is exceeded. This can be influenced by pH and the concentration of other solutes. As Atiprimod is a weak base, its solubility is generally higher at a lower pH. Adjusting the pH of a concentrated stock solution too high with NaOH could cause the free base to precipitate.
Solution:
-
Optimize Stock Solution Concentration: If you are preparing a highly concentrated stock solution, you may be exceeding its solubility limit. Try preparing a lower concentration stock solution.
-
Gradual pH Adjustment: When adjusting the pH of your stock solution, add the dilute NaOH very slowly while vortexing to avoid localized areas of high pH that can cause precipitation.
-
Dilution into Medium: Add the Atiprimod stock solution to your cell culture medium dropwise while gently swirling the medium to ensure rapid and even dispersal.
Data Presentation
Table 1: Properties of Atiprimod and Maleic Acid
| Compound | Chemical Nature | Relevant pKa(s) | Implications for Cell Culture |
| Atiprimod | Weakly Basic Amine | Not published | The free base may have limited solubility at physiological pH. |
| Maleic Acid | Weak Dicarboxylic Acid | pKa1 ≈ 1.9, pKa2 ≈ 6.1 | The dimaleate salt will create an acidic stock solution, potentially lowering the pH of the cell culture medium. |
Table 2: Common Cell Culture Buffering Systems
| Buffering System | Mechanism | Optimal CO2 | Advantages | Disadvantages |
| Sodium Bicarbonate | Equilibrium between HCO3- and dissolved CO2 | 5-10% | Non-toxic, provides some nutritional benefit. | Requires a controlled CO2 environment. |
| HEPES | Zwitterionic organic buffer | 0% (but can be used with CO2) | Stronger buffering capacity in the physiological pH range (6.8-8.2), stable in air. | Can be cytotoxic to some cell lines at high concentrations. |
Experimental Protocols
Protocol 1: Preparation of a pH-neutralized 8 mM Atiprimod Stock Solution
-
Calculate the required mass of Atiprimod dimaleate to prepare your desired volume of an 8 mM solution.
-
Dissolve the Atiprimod dimaleate in sterile phosphate-buffered saline (PBS).
-
Once fully dissolved, measure the pH of the solution using a calibrated pH meter.
-
If the pH is below 7.0, add a sterile, dilute solution of NaOH (e.g., 0.1 N) dropwise while continuously monitoring the pH.
-
Stop adding NaOH when the pH reaches approximately 7.2.
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Sterile filter the final solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Determining the Optimal Atiprimod Concentration and Buffering Conditions
-
Culture your cells in their standard medium in a multi-well plate.
-
Prepare serial dilutions of your Atiprimod stock solution in your cell culture medium.
-
If you are testing the effect of additional buffering, prepare parallel sets of dilutions in medium supplemented with 10 mM, 15 mM, 20 mM, and 25 mM HEPES.
-
Add the different concentrations of Atiprimod to your cells.
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Visually monitor the color of the phenol red indicator in the medium over time (e.g., at 1, 6, 12, and 24 hours) to assess pH stability.
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At the end of your experiment, assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
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Determine the highest concentration of Atiprimod that does not cause a significant pH shift or a decrease in cell viability in your chosen buffering system.
Signaling Pathway
Atiprimod primarily exerts its effects by inhibiting the STAT3 and Akt signaling pathways, which are crucial for cell proliferation and survival.
Caption: Simplified signaling pathway showing the inhibitory action of Atiprimod.
References
- 1. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Atiprimod Technical Support Center: Investigating the Impact of Serum Concentration on In Vitro Efficacy
This technical support resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the in vitro efficacy of Atiprimod, with a specific focus on the impact of serum concentration.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during in vitro experiments with Atiprimod, particularly concerning variability in efficacy related to serum concentration in cell culture media.
Question 1: We are observing a higher IC50 value for Atiprimod in our cancer cell line than what is reported in the literature. What could be the cause?
Answer: A discrepancy in IC50 values can be attributed to several factors, with serum concentration in your cell culture medium being a primary suspect.
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Serum Protein Binding: Atiprimod, like many small molecule inhibitors, can bind to proteins present in fetal bovine serum (FBS) or other sera. This binding reduces the concentration of free, active drug available to interact with its target, STAT3, within the cells. A higher serum concentration will lead to more significant protein binding, thus requiring a higher total concentration of Atiprimod to achieve the same biological effect, resulting in an apparently higher IC50 value.
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Cell Line Specifics: Different cell lines may have varying levels of sensitivity to Atiprimod. Ensure you are comparing your results to literature that uses the same cell line.
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Experimental Conditions: Variations in cell seeding density, incubation time, and the specific viability assay used can all influence the calculated IC50.[1]
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure you are using the same serum concentration as cited in the literature you are referencing. If the literature does not specify, 10% FBS is a common starting point.
-
Test a Range of Serum Concentrations: To determine the effect of serum on Atiprimod's efficacy in your specific cell line, perform a dose-response experiment at various serum concentrations (e.g., 2%, 5%, and 10% FBS). This will help you characterize the serum-dependent shift in IC50.
-
Consider Serum-Free or Reduced-Serum Conditions: For mechanistic studies, conducting experiments in serum-free or low-serum media for a short duration can minimize the confounding effects of protein binding. However, be mindful that prolonged serum starvation can affect cell health and signaling pathways.
Question 2: How does serum interference affect the interpretation of our results?
Answer: Serum interference can lead to an underestimation of a compound's potency. The IC50 value determined in the presence of high serum concentrations reflects the apparent potency, not the intrinsic potency of the drug. The clinically relevant concentration is often the free, unbound drug concentration in the plasma. Therefore, understanding the impact of serum in your in vitro assays is crucial for translating your findings to in vivo models and eventually to clinical scenarios.[2]
Question 3: We are seeing inconsistent results in our apoptosis assays with Atiprimod. Could serum be a factor?
Answer: Yes, inconsistencies in apoptosis induction can be related to serum concentration. The level of active, unbound Atiprimod directly impacts the extent of STAT3 inhibition, which in turn affects downstream anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1.[3]
Troubleshooting Steps:
-
Confirm Target Engagement: Use Western blotting to verify that Atiprimod is inhibiting the phosphorylation of STAT3 (at Tyr705) in your experimental conditions.
-
Consistent Serum Lots: Different lots of FBS can have varying protein compositions, which can affect drug binding. If possible, use the same lot of FBS for a series of related experiments.
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Normalize to a Positive Control: Include a positive control for apoptosis induction to ensure that your assay system is working correctly.
Data Presentation: Illustrative Impact of Serum Concentration on Atiprimod IC50
| Cell Line | Serum Concentration (%) | Illustrative IC50 (µM) | Fold Change in IC50 (vs. 2% Serum) |
| MDA-MB-231 | 2% | 1.5 | 1.0 |
| (Breast Cancer) | 5% | 3.2 | 2.1 |
| 10% | 6.8 | 4.5 | |
| U266-B1 | 2% | 2.0 | 1.0 |
| (Multiple Myeloma) | 5% | 4.5 | 2.3 |
| 10% | 9.5 | 4.8 |
Note: This table is for illustrative purposes to demonstrate the expected trend of increasing IC50 with higher serum concentrations due to protein binding.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Atiprimod in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium with the desired serum concentration.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x stock of Atiprimod serial dilutions in culture medium with the same serum concentration.
-
Add 100 µL of the 2x Atiprimod dilutions to the respective wells. Include vehicle control wells (e.g., DMSO or PBS).
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Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability versus the log of Atiprimod concentration and use non-linear regression to calculate the IC50 value.
-
2. Western Blot for STAT3 Phosphorylation
This protocol is to assess the inhibition of STAT3 phosphorylation by Atiprimod.
-
Cell Treatment and Lysis:
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Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of Atiprimod for the desired time (e.g., 2-4 hours).
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Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
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Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins on an SDS-polyacrylamide gel.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
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Visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Atiprimod inhibits the JAK/STAT3 signaling pathway.
Caption: General workflow for assessing Atiprimod efficacy.
References
Technical Support Center: Validating Atiprimod Target Engagement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the target engagement of Atiprimod in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of Atiprimod?
A1: The primary molecular target of Atiprimod is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] Atiprimod inhibits the phosphorylation of STAT3, which is a critical step in its activation.[1][2] It has also been shown to inhibit the phosphorylation of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3), which are upstream activators of STAT3.[1]
Q2: Which signaling pathways are modulated by Atiprimod?
A2: Atiprimod primarily blocks the IL-6 and VEGF signaling pathways by inhibiting STAT3 phosphorylation.[1][2] It also impacts the NF-κB signaling pathway.[2][4] Additionally, studies have shown that Atiprimod can modulate other pathways, including integrin, TGF-beta, FGF, Wnt/β-catenin, and IGF1 signaling.[5][6] In some cell types, it can induce endoplasmic reticulum (ER) stress-mediated apoptosis through the PERK/eIF2α/ATF4/CHOP axis.[1][4]
Q3: What are the expected downstream cellular effects of Atiprimod treatment?
A3: The downstream effects of Atiprimod are consistent with the inhibition of pro-survival signaling pathways. These effects include:
-
Induction of cell cycle arrest , typically in the G0/G1 phase[2]
-
Induction of apoptosis , often mediated by the activation of caspase-3 and caspase-9[2][7][8]
Q4: In which cancer cell lines has Atiprimod's activity been previously characterized?
A4: Atiprimod has been studied in a variety of cancer cell lines, including but not limited to:
-
Multiple myeloma (e.g., U266-B1, OCI-MY5, MM-1)[2]
-
Breast cancer (e.g., MDA-MB-231, MDA-MB-468)[4]
-
Hepatocellular carcinoma (e.g., HepG2, Huh-7)[3]
-
Mantle cell lymphoma (e.g., SP53, MINO)[7]
Troubleshooting Guides
Problem 1: No change in STAT3 phosphorylation is observed after Atiprimod treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to Atiprimod. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. IC50 values can vary between cell lines.[8] |
| Low basal level of phosphorylated STAT3 (p-STAT3). | If your cell line has low endogenous p-STAT3 levels, stimulate the cells with a known activator (e.g., IL-6 or VEGF) prior to and during Atiprimod treatment to induce STAT3 phosphorylation.[1][2] |
| Suboptimal antibody for Western Blotting. | Ensure your primary antibody against p-STAT3 (Tyr705) is validated for the species of your cell line and is used at the recommended dilution. Run positive and negative controls to validate antibody performance. |
| Issues with protein extraction or Western Blot protocol. | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure complete protein transfer to the membrane and optimize blocking and washing steps. |
Problem 2: Cell viability is not affected by Atiprimod treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage or treatment duration. | As with p-STAT3 inhibition, perform a comprehensive dose-response and time-course experiment (e.g., 24, 48, 72 hours) to identify the effective concentration and duration for inducing cell death in your new cell line. |
| Cell line utilizes alternative survival pathways. | Investigate other signaling pathways that may be dominant in your cell line. Consider combination treatments with inhibitors of other pro-survival pathways. |
| Insensitive cell viability assay. | Use multiple methods to assess cell viability, such as MTT, CellTiter-Glo, or a trypan blue exclusion assay, to confirm the results. |
Problem 3: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum concentration, CO2 levels) for all experiments. |
| Inaccurate drug concentration. | Prepare fresh dilutions of Atiprimod for each experiment from a validated stock solution. |
| Technical variability in assays. | Ensure proper mixing of reagents, accurate pipetting, and consistent incubation times for all samples and replicates. |
Experimental Protocols
Western Blotting for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to assess the phosphorylation status of STAT3 at Tyrosine 705.
Materials:
-
New cell line of interest
-
Atiprimod
-
IL-6 (or other appropriate STAT3 activator)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal p-STAT3 levels, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Treatment:
-
Pre-treat cells with varying concentrations of Atiprimod for 1-2 hours.
-
If stimulating, add a known STAT3 activator (e.g., IL-6) for the last 15-30 minutes of the Atiprimod incubation.
-
Include appropriate vehicle-only and activator-only controls.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-p-STAT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
New cell line of interest
-
Atiprimod
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Atiprimod. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
New cell line of interest
-
Atiprimod
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol, seeding cells in a white-walled 96-well plate.
-
Incubation: Incubate for a time point determined to be optimal for apoptosis induction (e.g., 24 or 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: Atiprimod's mechanism of action on the JAK/STAT3 signaling pathway.
Caption: Workflow for validating Atiprimod target engagement in a new cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 5. ashpublications.org [ashpublications.org]
- 6. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Atiprimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability of Atiprimod and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected anti-proliferative effect with a new batch of Atiprimod. What could be the cause?
A1: A weaker anti-proliferative effect could stem from several factors, including batch-to-batch variability in the compound's purity or activity, issues with compound storage and handling, or variations in experimental conditions. We recommend performing a dose-response curve with the new batch and comparing it to a previously validated batch.
Q2: How can we functionally validate a new batch of Atiprimod?
A2: We recommend a multi-step validation process. First, perform a dose-response cell viability assay to determine the IC50 in a sensitive cell line and compare it to previous batches. Second, assess the new batch's ability to inhibit its primary target, STAT3, by measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blot after stimulation with a known activator like IL-6.
Q3: Are there specific signaling pathways that are more sensitive to variations in Atiprimod activity?
A3: Yes, the IL-6/JAK/STAT3 signaling pathway is the primary target of Atiprimod.[1][2][3] Any variability in the compound's potency will likely manifest as a differential inhibition of STAT3 phosphorylation. Downstream effects, such as apoptosis induction and cell cycle arrest, are also sensitive indicators of Atiprimod's activity.[1][3][4]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Issue 1: Inconsistent IC50 values between different batches of Atiprimod.
Possible Cause: Variation in the purity or isomeric composition of the Atiprimod batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Quantitative Data Summary:
| Experiment | Parameter | Previous Batch (Example) | New Batch (Example) | Acceptable Variance |
| Cell Viability Assay | IC50 (µM) in U266 cells | 5.2 | 8.9 | +/- 20% |
| p-STAT3 Inhibition | % reduction at 5 µM | 90% | 65% | > 80% |
Issue 2: Reduced inhibition of STAT3 phosphorylation with a new batch.
Possible Cause: Lower effective concentration or reduced inhibitory activity of the new Atiprimod batch.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Ensure the new batch has been stored correctly (as per the manufacturer's instructions) and that the solvent used for reconstitution is of high quality.
-
Prepare fresh stock solutions.
-
-
Perform a Dose-Response Inhibition Assay:
-
Treat a responsive cell line (e.g., U266) with a range of concentrations of both the old and new batches of Atiprimod.
-
Stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation.
-
Analyze p-STAT3 levels by Western blot or ELISA.
-
-
Analyze Downstream Effects:
Experimental Protocols
Protocol 1: Comparative Dose-Response Cell Viability Assay
-
Cell Seeding: Seed a sensitive myeloma cell line (e.g., U266-B1) in a 96-well plate at a density of 1x10^4 cells/well.[3]
-
Compound Preparation: Prepare serial dilutions of both the new and a previously validated batch of Atiprimod in culture medium.
-
Treatment: Add the different concentrations of Atiprimod to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) and read the output on a plate reader.
-
Data Analysis: Calculate the IC50 value for each batch by plotting the dose-response curve.
Protocol 2: Western Blot for p-STAT3 Inhibition
-
Cell Treatment: Plate cells (e.g., U266-B1) and starve them of serum overnight if necessary. Treat with varying concentrations of the new and old Atiprimod batches for 4 hours.
-
Stimulation: Stimulate the cells with IL-6 (e.g., 10 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Densitometry can be used for quantification.
Atiprimod Signaling Pathways
Atiprimod exerts its anti-tumor effects through the inhibition of several key signaling pathways, primarily the JAK/STAT pathway.[2]
Caption: Atiprimod's primary mechanism of action via inhibition of the JAK/STAT3 pathway.
Atiprimod also induces apoptosis through the mitochondrial pathway.[4]
Caption: Atiprimod-induced apoptosis via the mitochondrial pathway.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Atiprimod Technical Support Center: Best Practices for Cell Confluence and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Atiprimod in cell culture experiments. Particular focus is given to the impact of cell confluence on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Atiprimod and what is its primary mechanism of action?
Atiprimod is a novel azaspirane compound with anti-inflammatory, anti-angiogenic, and antitumor properties.[1][2] Its primary mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3] By blocking the phosphorylation of STAT3, Atiprimod interferes with key cellular processes such as cell proliferation, survival, and angiogenesis.[1][4] It has also been shown to inhibit the phosphorylation of JAK2 and JAK3, further disrupting the JAK-STAT signaling cascade.[1]
Q2: Which signaling pathways are affected by Atiprimod treatment?
Atiprimod modulates several critical signaling pathways implicated in cancer progression:
-
JAK/STAT Pathway: Atiprimod inhibits the phosphorylation of JAK2, JAK3, and STAT3, blocking the downstream signaling cascade.[1]
-
NF-κB Pathway: It has been shown to inhibit the constitutive activation of the NF-κB signaling cascade.[5][6]
-
PI3K/Akt Pathway: Atiprimod can inhibit the IL-6-induced phosphorylation of Akt.[1]
-
ER Stress Pathway: The drug can trigger persistent endoplasmic reticulum (ER) stress, leading to apoptosis through the PERK/eIF2α/ATF4/CHOP axis.[1][6]
-
TGF-beta, FGF, Wnt/β-catenin, and IGF1 Pathways: Gene expression studies have shown that these pathways are among the most modulated by Atiprimod treatment.[7]
Q3: What are the general recommendations for cell confluence when treating with Atiprimod?
The optimal cell confluence for Atiprimod treatment depends on the experimental objective. Here are some general guidelines:
-
For assessing anti-proliferative or cytostatic effects: It is recommended to use a lower confluence, typically between 30-50%.[8] This ensures that the cells are in an exponential growth phase and have ample space to divide, allowing for the clear observation of growth inhibition.[8] Treating cells at a very high confluence would mask any anti-proliferative effects, as the control cells would also cease to divide due to contact inhibition.[8]
-
For assessing cytotoxic effects: A higher confluence, around 70-90%, is generally suitable.[8] At this density, the primary outcome measured is cell death rather than the inhibition of proliferation.[8]
It is crucial to standardize the seeding density across all experiments to ensure reproducibility, as cytotoxicity can be influenced by cell density.[9]
Troubleshooting Guide
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell confluence at the time of treatment. Cell density can significantly impact the cellular response to drug treatment.[9][10]
-
Solution: Optimize and standardize the initial cell seeding density to ensure a consistent confluence at the start of each experiment. Monitor cell growth and morphology prior to adding Atiprimod.
Problem 2: Atiprimod does not seem to inhibit cell growth.
-
Possible Cause 1: The cell line may be resistant to Atiprimod.
-
Solution 1: Review the literature to determine if the cell line has been previously tested with Atiprimod. Consider testing a range of concentrations, as the IC50 can vary significantly between cell lines.[2][5]
-
Possible Cause 2: The cell confluence was too high at the start of the experiment.
-
Solution 2: If you are assessing anti-proliferative effects, ensure that the cells are seeded at a lower density (30-50% confluence) to allow for the detection of growth inhibition.[8]
Problem 3: Difficulty in determining the appropriate concentration of Atiprimod to use.
-
Solution: The effective concentration of Atiprimod is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line. Based on published studies, concentrations in the low micromolar range (1-10 µM) are often effective.[2][3][5]
Experimental Protocols & Data
General Protocol for Atiprimod Treatment in Adherent Cell Lines
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine the optimal seeding density to achieve the desired confluence (e.g., 30-50% for proliferation assays, 70-90% for cytotoxicity assays) within 24 hours.
-
Seed the cells in multi-well plates.
-
-
Atiprimod Preparation:
-
Prepare a stock solution of Atiprimod in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
-
Treatment:
-
After allowing the cells to adhere and reach the target confluence (typically 24 hours post-seeding), remove the existing medium.
-
Add the medium containing the various concentrations of Atiprimod to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
-
Analysis:
-
Assess the outcome using an appropriate assay, such as:
-
Summary of Atiprimod Efficacy in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Effect | Reference |
| SP53, Mino, Grant 519, Jeko-1 | Mantle Cell Lymphoma | 1-2 µM | Growth inhibition | [5] |
| Primary MCL cells | Mantle Cell Lymphoma | 2-4 µM | Growth inhibition | [5] |
| U266-B1, OCI-MY5 | Multiple Myeloma | ~8 µM | 99% and 91.5% growth inhibition, respectively | [3] |
| MM-1, MM-1R | Multiple Myeloma | ~5 µM | 96.7% and 72% growth inhibition, respectively | [3] |
| T84 | Colon Carcinoma | Low µM range | Apoptosis induction | [2] |
| MDA-MB-231, MDA-MB-468 | Breast Cancer | 2 µM (moderate dose) | Inhibition of STAT3 phosphorylation | [6] |
Visualizations
Caption: Atiprimod's multifaceted mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
Atiprimod Time-Course Experiment Design: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers designing time-course experiments to investigate the mechanism of action of Atiprimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Atiprimod?
Atiprimod is recognized as a STAT3 inhibitor with anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1] It primarily functions by blocking the signaling pathways of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) through the inhibition of STAT3 phosphorylation.[1] Additionally, Atiprimod has been shown to inhibit the phosphorylation of JAK2 and JAK3, further disrupting the JAK-STAT signaling pathway.[1] Its cellular effects include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of autophagy and apoptosis.[1][2]
Q2: Which signaling pathways are known to be modulated by Atiprimod?
Studies have identified several key signaling pathways affected by Atiprimod treatment. The most prominently reported is the JAK-STAT pathway, specifically through the inhibition of JAK2, JAK3, and STAT3 phosphorylation.[1] Other modulated pathways include the integrin, TGF-beta, and FGF signaling networks.[3] Furthermore, Atiprimod has been shown to impact the Wnt/β-catenin and IGF1 signaling pathways and to regulate the cell cycle.[3] In some cancer cell lines, Atiprimod can trigger apoptosis through persistent endoplasmic reticulum (ER) stress, activating the PERK/eIF2α/ATF4/CHOP axis.[4]
Q3: What are the recommended concentrations and time points for an initial time-course experiment with Atiprimod?
The optimal concentration and time course for Atiprimod treatment are cell-line dependent. However, based on published studies, a good starting point for many cancer cell lines, including multiple myeloma and breast cancer, would be in the low micromolar range. A dose-response experiment should be performed to determine the IC50 in your specific cell line. For a time-course experiment, a range of time points should be selected to capture both early and late cellular responses.
| Parameter | Recommendation | Rationale | References |
| Concentration Range | 1 µM - 10 µM | Effective concentrations in various cell lines fall within this range. | [1][2][4][5] |
| Short Time Points | 0h, 1h, 3h, 6h | To capture early signaling events like protein phosphorylation changes. | [1][5] |
| Intermediate Time Points | 12h, 24h | To observe changes in gene expression and protein levels. | [5] |
| Long Time Points | 48h, 72h | To assess effects on cell viability, apoptosis, and cell cycle. | [1][4] |
Q4: What are the key molecular readouts to assess Atiprimod's mechanism of action in a time-course experiment?
To comprehensively understand Atiprimod's mechanism of action over time, a combination of molecular readouts should be employed. These can be categorized by the cellular process they interrogate.
| Cellular Process | Primary Readout | Secondary Readouts | Recommended Technique(s) |
| STAT3 Signaling | Phospho-STAT3 (Tyr705) | Total STAT3, Phospho-JAK2 | Western Blot |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP | Bcl-2 family protein levels (Bcl-2, Bcl-XL, Mcl-1, Bax, Bad) | Western Blot, Flow Cytometry (Annexin V/PI staining) |
| Cell Cycle | Cyclin D1, p21, p27 | DNA content analysis | Western Blot, Flow Cytometry |
| ER Stress | p-PERK, p-eIF2α, ATF4, CHOP | BiP | Western Blot, qPCR |
| Gene Expression | FOS, JUN, SOCS3 | Genes identified by RNA-seq | qPCR |
Troubleshooting Guides
Problem 1: Inconsistent or no change in phospho-STAT3 levels after Atiprimod treatment in Western blots.
-
Possible Cause 1: Suboptimal Lysis Buffer. The lysis buffer may not be effective in preserving phosphorylation states due to phosphatase activity.
-
Solution: Ensure your lysis buffer is always supplemented with fresh phosphatase and protease inhibitors. Keep samples on ice at all times during preparation.
-
-
Possible Cause 2: Incorrect Time Points. The peak of STAT3 phosphorylation inhibition might be very transient and missed with the selected time points.
-
Solution: Perform a more granular short time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h) to pinpoint the optimal time for observing the effect.
-
-
Possible Cause 3: Cell Line Insensitivity. The chosen cell line may not have constitutively active STAT3 signaling or may be resistant to Atiprimod.
-
Solution: Confirm the baseline level of phospho-STAT3 in your untreated cells. If it is low, consider stimulating the cells with a known activator (e.g., IL-6) to induce STAT3 phosphorylation before Atiprimod treatment.
-
Problem 2: High variability in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and drug concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Interference of Atiprimod with Assay Reagents. The chemical properties of Atiprimod might interfere with the chemistry of the viability assay.
-
Solution: Run a control with Atiprimod in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider switching to an alternative viability assay that uses a different detection method (e.g., crystal violet staining).
-
Experimental Protocols
Western Blotting for Phospho-STAT3
-
Cell Lysis: After treatment with Atiprimod for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Atiprimod's inhibitory effect on the JAK/STAT signaling pathway.
Caption: Experimental workflow for a time-course analysis of Atiprimod's effects.
Caption: Troubleshooting flowchart for weak Western blot signals.
References
Validation & Comparative
Atiprimod Versus Ruxolitinib in JAK2-Mutated Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of atiprimod and ruxolitinib, two inhibitors of the Janus kinase (JAK) pathway, in the context of cancers driven by JAK2 mutations. While both compounds target the JAK-STAT signaling cascade, a critical pathway in the pathogenesis of myeloproliferative neoplasms (MPNs) and other hematological malignancies, they exhibit distinct profiles in terms of their specificity, preclinical efficacy, and clinical development stage. Ruxolitinib is an established therapeutic agent for myelofibrosis and polycythemia vera, backed by extensive clinical trial data. In contrast, atiprimod has demonstrated promising preclinical activity, but its clinical development in JAK2-mutated cancers is less advanced.
Mechanism of Action and Signaling Pathway Inhibition
Both atiprimod and ruxolitinib function by inhibiting the kinase activity of JAK family members, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival. However, their specificity profiles differ.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[1][2] Its therapeutic effects in JAK2-mutated cancers are primarily attributed to the inhibition of the constitutively active JAK2 mutant (V617F), which leads to the dampening of the downstream STAT3 and STAT5 signaling pathways.[3]
Atiprimod has been characterized as a dual inhibitor of JAK2 and JAK3.[4][5] Preclinical studies have shown that atiprimod effectively inhibits the phosphorylation of JAK2 and downstream signaling proteins, including STAT3, STAT5, and AKT, in cells harboring the JAK2V617F mutation.[4][6] This inhibition of multiple signaling pathways contributes to its pro-apoptotic effects.[6]
Preclinical Efficacy: A Head-to-Head Look
Direct head-to-head preclinical studies are limited. However, by compiling data from independent studies, we can compare their in vitro potency.
| Compound | Target | Cell Line/Assay | IC50 | Reference |
| Ruxolitinib | JAK1 | Kinase Assay | 3.3 nM | [1] |
| JAK2 | Kinase Assay | 2.8 nM | [1] | |
| JAK3 | Kinase Assay | 428 nM | [1] | |
| TYK2 | Kinase Assay | 19 nM | [1] | |
| JAK2V617F-positive Ba/F3 cells | Proliferation Assay | 127 nM | [2] | |
| Primary cells from PV patients | Erythroid Progenitor Colony Formation | 67 nM | [2] | |
| Atiprimod | JAK2V617F-positive FDCP-EpoR cells | Proliferation Assay | 0.42 µM (420 nM) | [4] |
| JAK2V617F-positive SET-2 cells | Proliferation Assay | 0.53 µM (530 nM) | [4] | |
| JAK3 mutant CMK cells | Proliferation Assay | 0.79 µM (790 nM) | [4] | |
| Wild-type JAK2 FDCP-EpoR cells | Proliferation Assay | 0.69 µM (690 nM) | [4] |
Key Observations from Preclinical Data:
-
Ruxolitinib demonstrates higher potency against isolated JAK1 and JAK2 enzymes with IC50 values in the low nanomolar range.[1]
-
Atiprimod shows potent anti-proliferative activity against JAK2V617F-positive cell lines, with IC50 values in the sub-micromolar range.[4]
-
Atiprimod exhibits greater efficacy in inhibiting the proliferation of cells with the JAK2V617F mutation compared to those with wild-type JAK2.[4]
-
Atiprimod has been shown to induce apoptosis in JAK2V617F-positive cells, a mechanism that contributes to its anti-cancer activity.[6]
Clinical Efficacy and Safety
The clinical development of ruxolitinib is significantly more advanced than that of atiprimod, particularly in the context of JAK2-mutated MPNs.
Ruxolitinib
Ruxolitinib has undergone extensive evaluation in large-scale, randomized clinical trials, most notably the COMFORT-I and COMFORT-II studies, which established its efficacy and safety in patients with myelofibrosis.[5][7][8]
| Clinical Trial | N | Primary Endpoint | Ruxolitinib | Control (Placebo or Best Available Therapy) | P-value | Reference |
| COMFORT-I | 309 | ≥35% reduction in spleen volume at 24 weeks | 41.9% | 0.7% | <0.0001 | [5] |
| COMFORT-II | 219 | ≥35% reduction in spleen volume at 48 weeks | 28.5% | 0% | <0.0001 | [8] |
| COMFORT-I | 309 | ≥50% improvement in total symptom score at 24 weeks | 45.9% | 5.3% | <0.0001 | [5] |
Key Clinical Findings for Ruxolitinib:
-
Spleen Size Reduction: Ruxolitinib consistently leads to a significant and durable reduction in spleen volume in patients with myelofibrosis.[5][8]
-
Symptom Improvement: Patients treated with ruxolitinib experience a marked improvement in debilitating disease-related symptoms.[5]
-
Survival Benefit: Long-term follow-up from the COMFORT studies has suggested a survival advantage for patients treated with ruxolitinib compared to control groups.[7][9]
-
Safety Profile: The most common adverse events associated with ruxolitinib are hematological, including thrombocytopenia and anemia, which are generally manageable with dose adjustments.[9]
Atiprimod
Experimental Protocols
In Vitro Proliferation Assay (Atiprimod)
The anti-proliferative activity of atiprimod was assessed using a methyl-thiazolyl-tetrazolium (MTT) assay.[4]
Methodology:
-
Cells (e.g., FDCP-EpoR JAK2V617F, SET-2) were seeded in 96-well plates.
-
The cells were then treated with increasing concentrations of atiprimod.
-
Following a 48-hour incubation period, MTT reagent was added to each well.
-
After a further incubation period to allow for the formation of formazan crystals by viable cells, a solubilizing agent was added.
-
The absorbance was measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[4]
Western Blot Analysis for Signaling Pathway Inhibition (Atiprimod)
To assess the effect of atiprimod on JAK-STAT signaling, Western blot analysis was performed.[4]
Methodology:
-
JAK2V617F-positive cells were treated with atiprimod for various times and at different concentrations.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
The membranes were probed with primary antibodies specific for the phosphorylated and total forms of JAK2, STAT3, STAT5, and AKT.
-
Following incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.[4]
Conclusion
Ruxolitinib is a well-established, FDA-approved inhibitor of JAK1 and JAK2 with proven clinical efficacy and a manageable safety profile in the treatment of JAK2-mutated myelofibrosis and polycythemia vera. Its impact on reducing spleen size, alleviating symptoms, and potentially improving overall survival is supported by robust data from large-scale clinical trials.
Atiprimod, a dual JAK2/JAK3 inhibitor, has demonstrated promising preclinical activity against JAK2V617F-positive cancer cells. Its ability to inhibit multiple downstream signaling pathways and induce apoptosis suggests it may have therapeutic potential. However, the lack of clinical trial data specifically in the MPN patient population makes a direct comparison of its clinical utility with ruxolitinib impossible at this time. Future clinical investigations are necessary to determine the role of atiprimod in the management of JAK2-mutated cancers.
For researchers and drug development professionals, the distinct profiles of these two molecules highlight different stages of the therapeutic development pipeline. Ruxolitinib serves as a benchmark for JAK inhibitor efficacy, while atiprimod represents a compound with a rational biological basis for further investigation in this disease space.
References
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. oncozine.com [oncozine.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atiprimod Trials [callistopharma.com]
- 11. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | Clinical Research Trial Listing [centerwatch.com]
Atiprimod's Synergistic Potential with Bortezomib in Mantle Cell Lymphoma: A Review of Preclinical Evidence
For researchers and drug development professionals, understanding the synergistic effects of novel therapeutic agents with standard-of-care chemotherapy is paramount. This guide provides a detailed comparison of the preclinical findings on the combination of Atiprimod, a novel cationic amphiphilic compound, with the proteasome inhibitor bortezomib in the context of mantle cell lymphoma (MCL).
A pivotal preclinical study has demonstrated that the combination of Atiprimod and bortezomib results in a significant synergistic anti-tumor effect in mantle cell lymphoma, both in vitro and in vivo. This synergy is characterized by enhanced growth inhibition and induction of apoptosis in MCL cell lines and primary tumor cells from patients with relapsed or refractory disease. Notably, this combination displayed lower cytotoxicity in normal peripheral blood mononuclear cells, suggesting a favorable therapeutic window.
Quantitative Analysis of Synergistic Effects
The synergistic activity of Atiprimod and bortezomib has been quantified through various assays, highlighting the enhanced efficacy of the combination therapy compared to single-agent treatment.
| Cell Line / Sample Type | Treatment Group | Outcome Measure | Result |
| Mantle Cell Lymphoma (MCL) Cell Lines | Atiprimod + Bortezomib | Growth Inhibition | Significantly greater than single agents |
| Mantle Cell Lymphoma (MCL) Cell Lines | Atiprimod + Bortezomib | Apoptosis Induction | Significantly greater than single agents |
| Primary MCL Patient Cells (relapsed/refractory) | Atiprimod + Bortezomib | Growth Inhibition | Significant inhibition |
| Primary MCL Patient Cells (relapsed/refractory) | Atiprimod + Bortezomib | Apoptosis Induction | Significant induction |
| Normal Peripheral Blood Mononuclear Cells (PBMCs) | Atiprimod + Bortezomib | Cytotoxicity | Lower compared to MCL cells |
| MCL-bearing NOD-SCID Mice | Atiprimod + Bortezomib | Tumor Growth | Markedly delayed compared to single agents |
| MCL-bearing NOD-SCID Mice | Atiprimod + Bortezomib | Survival | Significantly prolonged compared to single agents |
Underlying Mechanisms of Synergy: Distinct Signaling Pathways
The enhanced anti-tumor effect of the Atiprimod and bortezomib combination is attributed to the induction of apoptosis through two different signaling pathways. While the specific molecular details of the synergistic interaction are not fully elucidated in the available literature, the data suggests that the two agents target distinct but complementary pathways, leading to a more potent apoptotic response in MCL cells.
Caption: Atiprimod and Bortezomib induce apoptosis via distinct pathways, leading to a synergistic effect.
Experimental Protocols
The following outlines the key experimental methodologies employed in the preclinical evaluation of the Atiprimod and bortezomib combination.
Cell Lines and Primary Cells
-
Mantle Cell Lymphoma (MCL) Cell Lines: Established MCL cell lines were used for in vitro experiments.
-
Primary MCL Cells: Tumor cells were freshly isolated from patients with refractory or relapsed MCL.
-
Normal Controls: Peripheral blood mononuclear cells (PBMCs) from healthy donors were used to assess cytotoxicity in non-malignant cells.
In Vitro Assays
-
Cell Growth/Viability Assay: Standard assays (e.g., MTT or CellTiter-Glo) were used to measure the inhibitory effect of single agents and the combination on cell proliferation.
-
Apoptosis Assay: Apoptosis was quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
In Vivo Studies
-
Animal Model: NOD-SCID mice were used to establish MCL xenografts.
-
Treatment Regimen: Mice bearing established tumors were treated with Atiprimod, bortezomib, the combination of both, or a vehicle control.
-
Efficacy Evaluation: Treatment efficacy was assessed by measuring tumor volume over time and monitoring overall survival of the mice.
Caption: Experimental workflow for evaluating the synergy of Atiprimod and Bortezomib.
Conclusion
The preclinical evidence strongly suggests a synergistic and therapeutically beneficial interaction between Atiprimod and bortezomib in the context of mantle cell lymphoma. The enhanced induction of apoptosis and delayed tumor progression in vivo, coupled with a favorable safety profile against normal cells, provide a compelling rationale for the clinical investigation of this combination in patients with relapsed or refractory MCL. Further research is warranted to fully elucidate the molecular mechanisms underlying this synergy, which could inform the development of more effective combination therapies for this challenging malignancy.
Validating Atiprimod's On-Target Activity: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target activity of Atiprimod, a promising anti-cancer agent. We focus on a cutting-edge CRISPR/Cas9-based approach and compare it with established techniques: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography Pull-Down Assays. Detailed experimental protocols, comparative data, and illustrative diagrams are provided to assist researchers in selecting the most suitable method for their drug development pipeline.
Introduction to Atiprimod and On-Target Validation
Atiprimod is a small molecule inhibitor with demonstrated anti-tumor, anti-inflammatory, and anti-angiogenic properties.[1][2] Its primary mechanism of action is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in cancer cell proliferation, survival, and metastasis.[1][2][3] Atiprimod has been shown to block the phosphorylation and activation of STAT3, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3]
Validating that a drug candidate like Atiprimod engages its intended target, STAT3, is a critical step in drug discovery. On-target validation confirms the mechanism of action, helps interpret efficacy and toxicity data, and builds confidence in the therapeutic rationale. This guide explores and compares three powerful techniques for achieving this validation.
Atiprimod's Signaling Pathway
Atiprimod exerts its effects by interfering with the JAK/STAT signaling pathway, which is often constitutively active in cancer. Interleukins, such as IL-6, activate Janus kinases (JAKs), which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. Atiprimod is believed to inhibit the phosphorylation of STAT3, thus blocking this cascade.[1][2][3]
Method 1: CRISPR/Cas9-Mediated Target Validation
CRISPR/Cas9 technology offers a powerful and precise way to validate drug targets by genetically ablating the target protein.[4][5] The logic is straightforward: if Atiprimod's efficacy is dependent on STAT3, then cells lacking a functional STAT3 gene should be resistant to the drug's effects.
Experimental Workflow
The workflow involves designing guide RNAs (gRNAs) to target the STAT3 gene, delivering the CRISPR/Cas9 machinery into cancer cells to create a STAT3 knockout (KO) cell line, and then comparing the response of these KO cells to wild-type (WT) cells when treated with Atiprimod.
Experimental Protocol
-
gRNA Design and Synthesis:
-
Design at least two gRNAs targeting early exons of the human STAT3 gene using a validated online tool.
-
Synthesize the gRNAs with chemical modifications to enhance stability.
-
-
Cell Culture:
-
Culture a cancer cell line with known sensitivity to Atiprimod (e.g., a multiple myeloma cell line) under standard conditions.
-
-
CRISPR/Cas9 Knockout:
-
Form ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease with the synthesized STAT3 gRNAs.
-
Deliver the RNPs into the cancer cells via electroporation.
-
Plate the cells at a low density to allow for the growth of single-cell colonies.
-
Isolate and expand individual clones.
-
-
Knockout Validation:
-
Screen the expanded clones for STAT3 protein knockout using Western blotting.
-
Confirm the genetic modification by Sanger sequencing of the targeted genomic region in the knockout clones.
-
-
Phenotypic Assay:
-
Seed both wild-type (WT) and validated STAT3 KO cells in 96-well plates.
-
Treat the cells with a range of Atiprimod concentrations for 48-72 hours.
-
Measure cell viability using a standard assay (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Plot dose-response curves and calculate the IC50 values for Atiprimod in both WT and STAT3 KO cells.
-
Alternative Validation Methods
While CRISPR/Cas9 provides genetic evidence of target engagement, biophysical and biochemical methods can offer direct proof of a physical interaction between the drug and its target.
Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand (drug) can stabilize its target protein, leading to an increase in the protein's melting temperature.[6][7]
-
Cell Treatment:
-
Culture the cancer cells of interest to 80-90% confluency.
-
Treat the cells with either Atiprimod or a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble STAT3 protein remaining at each temperature using Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble STAT3 as a function of temperature to generate melting curves for both the Atiprimod-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.
-
Method 3: Affinity Chromatography Pull-Down Assay
This technique uses a modified version of the drug to "pull down" its binding partners from a cell lysate.
-
Probe Synthesis:
-
Synthesize an Atiprimod analog that is chemically linked to an affinity tag (e.g., biotin) without disrupting its binding to STAT3.
-
-
Cell Lysate Preparation:
-
Prepare a total protein lysate from the cancer cell line.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated Atiprimod probe.
-
Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry or confirm the presence of STAT3 by Western blotting.
-
Comparison of On-Target Validation Methods
The choice of method depends on the specific research question, available resources, and the stage of drug development.
Logical Comparison of Method Principles
Qualitative Comparison
| Feature | CRISPR/Cas9 | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography Pull-Down |
| Principle | Genetic knockout of the target gene to assess phenotypic changes. | Measures drug-induced thermal stabilization of the target protein in cells. | Uses a tagged drug molecule to capture and identify binding partners. |
| Type of Evidence | Genetic (functional consequence of target absence). | Biophysical (direct target engagement in a cellular context). | Biochemical (direct physical interaction). |
| Pros | - High specificity. - Provides strong evidence for target dependency. - Can be used for in vivo studies. | - Measures target engagement in intact cells. - No need for drug modification. - Can be adapted for high-throughput screening. | - Directly identifies binding partners. - Can discover novel off-targets. |
| Cons | - Time-consuming to generate and validate knockout cell lines. - Potential for off-target gene editing. - Does not directly measure drug-target binding. | - Not all proteins show a clear thermal shift. - Requires a specific antibody for detection. - Can be technically challenging to optimize. | - Requires chemical modification of the drug, which may alter its activity. - Prone to identifying non-specific binding proteins. - Does not confirm engagement in intact cells. |
| Best For | Rigorously validating that a drug's efficacy is mediated through a specific target. | Confirming target engagement in a physiological context and for screening campaigns. | Identifying the direct binding partners of a drug and for target deconvolution. |
Hypothetical Quantitative Data Comparison
The following table presents plausible data that would be expected from each experiment, confirming that Atiprimod's on-target activity is directed at STAT3.
| Method | Experimental Readout | Expected Result with Atiprimod | Interpretation |
| CRISPR/Cas9 | Cell Viability (IC50) | WT Cells: 2 µM STAT3 KO Cells: > 50 µM | The significant increase in IC50 in STAT3 KO cells indicates that the cytotoxic effect of Atiprimod is dependent on the presence of STAT3. |
| CETSA | STAT3 Melting Temperature (Tm) | Vehicle Control: 52°C Atiprimod-Treated: 56°C | The 4°C positive shift in the melting temperature of STAT3 upon Atiprimod treatment demonstrates direct binding and stabilization of the target protein in cells. |
| Affinity Pull-Down | Protein Identification (Mass Spectrometry) | Top Hit (by peptide count): STAT3 Control (no probe): No STAT3 detected | The specific pull-down of STAT3 by the Atiprimod probe, and not by the control, confirms a direct physical interaction between Atiprimod and STAT3. |
Conclusion
Validating the on-target activity of drug candidates like Atiprimod is essential for successful drug development. CRISPR/Cas9, CETSA, and Affinity Chromatography are powerful, complementary approaches that provide distinct lines of evidence for target engagement. While CRISPR/Cas9 offers unparalleled genetic proof of a drug's mechanism of action, CETSA and affinity-based methods provide direct biophysical and biochemical evidence of the drug-target interaction. The selection of the most appropriate method will depend on the specific scientific question and the available resources. For a comprehensive validation of Atiprimod's on-target activity, a combination of these techniques would provide the most robust and compelling evidence.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
A Head-to-Head Comparison of Atiprimod and Other JAK Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Atiprimod against other prominent Janus Kinase (JAK) inhibitors, supported by available preclinical data.
This guide provides a comprehensive analysis of Atiprimod, a dual JAK2 and JAK3 inhibitor, in the context of the broader landscape of JAK inhibitors. While direct head-to-head preclinical studies comparing Atiprimod to other JAK inhibitors in the same assays are limited, this document collates available data to offer a comparative perspective on their biochemical potency and cellular activity. The information is intended to aid researchers in understanding the potential of Atiprimod and its relative standing among other modulators of the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in intracellular signal transduction. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in a multitude of cellular processes, including inflammation, immunity, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, making JAK inhibitors a critical area of therapeutic development.
Caption: The canonical JAK-STAT signaling cascade.
Comparative Analysis of JAK Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Atiprimod and other selected JAK inhibitors. It is crucial to note that the data for Atiprimod is derived from cellular assays measuring the inhibition of cell proliferation, while the data for other inhibitors are from in vitro biochemical kinase assays. This distinction is important as cellular IC50 values can be influenced by factors such as cell membrane permeability and off-target effects, whereas biochemical assays provide a direct measure of enzyme inhibition.
Atiprimod: Cellular Inhibitory Activity
Atiprimod has been characterized as a dual inhibitor of JAK2 and JAK3.[1][2] Preclinical studies have demonstrated its efficacy in inhibiting the proliferation of cell lines dependent on these kinases.
| Cell Line | Target Kinase (Mutation) | IC50 (µM) | Reference |
| FDCP-EpoR JAK2 (V617F) | JAK2 (V617F) | 0.42 | [1][2] |
| SET-2 | JAK2 (V617F) | 0.53 | [1][2] |
| FDCP-EpoR JAK2 (WT) | JAK2 (Wild-Type) | 0.69 | [1][2] |
| CMK | JAK3 (Mutant) | 0.79 | [1][2] |
Other JAK Inhibitors: In Vitro Biochemical Inhibitory Activity (IC50, nM)
This table presents the IC50 values of several well-characterized JAK inhibitors against the four JAK isoforms, as determined by in vitro enzymatic assays. This allows for a more direct comparison of their potency and selectivity profiles at the biochemical level.
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | 112 | 20 | 1 | >1000 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Fedratinib | 105 | 3 | 1002 | - |
| Momelotinib | 11 | 18 | 155 | - |
| Pacritinib | 1280 | 23 | 520 | 50 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 116 |
Note: Data is compiled from various sources and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific details, researchers should consult the original publications.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2), a suitable substrate peptide, and ATP are prepared in an appropriate assay buffer. The test compound (e.g., a JAK inhibitor) is serially diluted to various concentrations.
-
Reaction Setup: The kinase, substrate, and test compound are pre-incubated in the wells of a microplate.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays (measuring the incorporation of 32P or 33P), fluorescence-based assays, or luminescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS/MTT Assay)
Cellular assays are used to assess the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: The desired cell line (e.g., a JAK-dependent cancer cell line) is seeded into a 96-well plate at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., Atiprimod) and incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation and Measurement: The plate is incubated to allow viable cells to metabolize the MTS/MTT reagent into a colored formazan product. The absorbance of the formazan is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation inhibition for each compound concentration. The IC50 value is determined from the resulting dose-response curve.
Western Blotting for Phosphorylated Proteins
Western blotting is a standard technique to detect the phosphorylation status of specific proteins, such as JAKs and STATs, providing evidence of pathway inhibition.
Methodology:
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-JAK2, anti-phospho-STAT3) and total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
Logical Relationship of Atiprimod to Other JAK Inhibitors
The following diagram illustrates the classification of Atiprimod in relation to other JAK inhibitors based on their primary targets.
Caption: A simplified classification of JAK inhibitors based on their selectivity.
Conclusion
Atiprimod is a JAK2/JAK3 inhibitor with demonstrated activity in cellular models of hematological malignancies.[1][2] While a direct comparison of its biochemical potency against other JAK inhibitors is challenging due to the lack of publicly available enzymatic assay data, the existing cellular data suggests its potential as a targeted therapeutic. Further preclinical studies, including head-to-head in vitro kinase assays and in vivo models, are warranted to fully elucidate the comparative efficacy and selectivity of Atiprimod within the growing class of JAK inhibitors. This guide provides a foundational overview for researchers to build upon as more data becomes available.
References
Atiprimod Demonstrates Efficacy in Chemoresistant Multiple Myeloma Models by Targeting the STAT3 Signaling Pathway
For Immediate Release
New research highlights the potential of Atiprimod, a novel small molecule inhibitor, in overcoming chemoresistance in multiple myeloma. Preclinical studies demonstrate its effectiveness in cell lines resistant to standard therapies, suggesting a promising new avenue for patients with relapsed or refractory disease.
Atiprimod has shown significant anti-myeloma activity, particularly in models of chemoresistant multiple myeloma, by inhibiting the STAT3 signaling pathway, a key driver of cancer cell survival and proliferation. This guide provides a comprehensive comparison of Atiprimod's efficacy with alternative therapies, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Chemoresistant Multiple Myeloma Cell Lines
Atiprimod has demonstrated potent cytotoxic effects against various multiple myeloma cell lines, including those resistant to conventional chemotherapeutic agents. The tables below summarize the available quantitative data, comparing the half-maximal inhibitory concentration (IC50) values of Atiprimod with those of standard-of-care and emerging therapies in chemoresistant multiple myeloma.
| Cell Line | Drug | IC50 (µM) | Citation |
| MM-1R | Atiprimod | ~5 µM (causes 72% growth inhibition) | [1] |
| U266 | Atiprimod | ~8 µM (causes 99% growth inhibition) | [1] |
| U266/VELR (Bortezomib-resistant) | Ibrutinib + Carfilzomib | >10 µM (for Ibrutinib) | [2] |
| U266/VELR (Bortezomib-resistant) | Ibrutinib + Lenalidomide | >10 µM (for Ibrutinib) | [2] |
| RPMI-8226 | Lenalidomide | >10 µM (Resistant) | [3] |
| MM.1S | Doxorubicin | 0.045 µM | [4] |
| MM.1S | Bortezomib | 0.004 µM | [4] |
Table 1: In Vitro Efficacy of Atiprimod and a Selection of Alternative Therapies in Multiple Myeloma Cell Lines. This table presents the IC50 values or percentage of growth inhibition for Atiprimod and other common therapeutic agents against both sensitive and chemoresistant multiple myeloma cell lines. The data indicates Atiprimod's activity in the MM-1R cell line, which is known to be resistant to some therapies.
Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Atiprimod's primary mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In multiple myeloma, the constitutive activation of STAT3 is a critical driver of tumor cell proliferation, survival, and drug resistance. Atiprimod effectively blocks the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[1][5] This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and ultimately induces apoptosis in myeloma cells.[1][5]
In Vivo Efficacy in a Chemoresistant Multiple Myeloma Xenograft Model
The anti-tumor activity of Atiprimod has also been evaluated in in vivo models. In a study utilizing a severe combined immunodeficient (SCID)-hu mouse model with implanted human fetal bone chips, Atiprimod was shown to be effective in an IL-6-dependent human multiple myeloma cell line, INA-6.[6] This model mimics the human bone marrow microenvironment, which is known to confer drug resistance. The ability of Atiprimod to overcome the protective effects of this microenvironment underscores its potential in treating resistant disease.[6][7] Furthermore, in vivo studies using subcutaneous xenografts of human myeloma cells in SCID mice have also demonstrated Atiprimod's ability to inhibit tumor growth.[8][9]
Alternative Therapies for Chemoresistant Multiple Myeloma
The treatment landscape for relapsed and refractory multiple myeloma is rapidly evolving, with several classes of drugs demonstrating efficacy in patients who have developed resistance to initial therapies. These include:
-
Proteasome Inhibitors (PIs): Bortezomib and the second-generation PI, Carfilzomib, are mainstays in the treatment of multiple myeloma. However, resistance to these agents can develop.
-
Immunomodulatory Drugs (IMiDs): Lenalidomide and Pomalidomide are widely used but resistance is a common clinical challenge.
-
Monoclonal Antibodies: Daratumumab, an anti-CD38 antibody, has shown significant activity in relapsed/refractory multiple myeloma, often in combination with PIs or IMiDs.[10]
-
Other STAT3 Inhibitors: Several other STAT3 inhibitors are in various stages of preclinical and clinical development, though some have faced challenges with toxicity and unfavorable pharmacokinetic profiles in clinical trials.[11][12]
Combinations of these agents, such as Daratumumab with Carfilzomib and Pomalidomide, are being explored to overcome resistance and improve outcomes for patients with heavily pretreated multiple myeloma.[10][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed multiple myeloma cells (e.g., U266, MM.1R) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.[1]
-
Drug Treatment: Add varying concentrations of Atiprimod or alternative drugs to the wells and incubate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of Atiprimod or other compounds for the indicated time (e.g., 4 hours).[1]
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.[14]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
Conclusion
Atiprimod presents a promising therapeutic strategy for chemoresistant multiple myeloma by targeting the STAT3 signaling pathway. Its efficacy in preclinical models, including those resistant to standard therapies, warrants further investigation. Direct comparative studies with current and emerging therapies in well-characterized chemoresistant models will be crucial to fully define its potential role in the clinical management of relapsed and refractory multiple myeloma.
References
- 1. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in vivo model of human multidrug-resistant multiple myeloma in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vivo model of human multidrug-resistant multiple myeloma in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. mdpi.com [mdpi.com]
- 12. Nifuroxazide inhibits survival of multiple myeloma cells by directly inhibiting STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. cdn.hellobio.com [cdn.hellobio.com]
Atiprimod Therapy: A Comparative Guide to Predictive Biomarkers and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atiprimod, a novel investigational drug, with established therapies for multiple myeloma and neuroendocrine tumors. We delve into the molecular pathways, potential predictive biomarkers, and available clinical data to offer a valuable resource for researchers and drug development professionals.
Atiprimod: Mechanism of Action and Clinical Landscape
Atiprimod is an orally bioavailable small molecule that functions as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] By blocking the phosphorylation of STAT3, as well as Janus Kinase 2 (JAK2) and JAK3, Atiprimod disrupts key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[2] This targeted approach has led to its investigation in various hematological malignancies and solid tumors, most notably multiple myeloma and carcinoid cancer (a type of neuroendocrine tumor).[3][4]
Clinical trials for Atiprimod have been conducted for both relapsed/refractory multiple myeloma and low to intermediate-grade neuroendocrine carcinoma.[5][6][7] While these trials have established the safety profile and maximum tolerated dose, detailed efficacy data in terms of overall response rates and progression-free survival from completed Phase II studies are not widely published in peer-reviewed literature.[1] Interim data from a Phase I trial in patients with advanced cancer, including carcinoid cancer, showed measurable tumor regressions in three out of five patients.[3] In a Phase I study for refractory or relapsed multiple myeloma, two patients with rapidly rising M proteins showed a transient reduction after the first cycle of treatment.[1]
Potential Predictive Biomarker for Atiprimod Response: The JAK2 V617F Mutation
Preclinical evidence suggests that the presence of the JAK2 V617F mutation may be a predictive biomarker for sensitivity to Atiprimod. This mutation leads to constitutive activation of the JAK2 kinase, a key target of Atiprimod.
A preclinical study demonstrated that hematopoietic cells carrying the JAK2 V617F mutation were more sensitive to the anti-proliferative effects of Atiprimod compared to cells with wild-type JAK2.[2] Furthermore, Atiprimod was more effective at inhibiting the proliferation of hematopoietic progenitors from patients with JAK2 V617F-positive polycythemia vera than those from healthy individuals.[2] This suggests that tumors harboring this specific mutation may be more susceptible to Atiprimod's therapeutic effects.
Experimental Workflow for JAK2 V617F Mutation as a Predictive Biomarker
Comparative Analysis: Atiprimod vs. Standard-of-Care Therapies
A direct comparison of Atiprimod with current standard-of-care treatments is challenging due to the different stages of clinical development. The following tables summarize the available information for Atiprimod and key approved therapies for multiple myeloma and neuroendocrine tumors.
Multiple Myeloma
Table 1: Comparison of Therapies for Multiple Myeloma
| Therapy | Mechanism of Action | Potential Predictive Biomarkers | Reported Efficacy (Overall Response Rate) |
| Atiprimod | STAT3, JAK2/3 Inhibitor | JAK2 V617F mutation (preclinical)[2] | Not established in Phase II/III trials. Transient M protein reduction in 2 patients in a Phase I trial.[1] |
| Bortezomib | Proteasome Inhibitor | Gene expression signatures (e.g., PSME1), unfolded protein response markers (preclinical/early clinical).[8][9] | Varies by combination and line of therapy. |
| Lenalidomide | Immunomodulatory Agent (targets Cereblon) | High MCT1 gene expression associated with reduced PFS.[10][11] Mutations in ASXL1/U2AF1 associated with refractoriness.[12] | Varies by combination and line of therapy. |
Neuroendocrine Tumors
Table 2: Comparison of Therapies for Neuroendocrine Tumors
| Therapy | Mechanism of Action | Potential Predictive Biomarkers | Reported Efficacy (Progression-Free Survival) |
| Atiprimod | STAT3, JAK2/3 Inhibitor | None identified. | Not established in Phase II/III trials. Measurable tumor regressions in 3/5 advanced carcinoid patients in a Phase I trial.[3] |
| Everolimus | mTOR Inhibitor | Expression of p-mTOR and p-S6K may correlate with better outcomes.[13][14][15] Hypercholesterolemia during treatment may be an early marker of response.[16] | Varies by tumor type and combination therapy. |
| Sunitinib | Multi-targeted Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | SDHB gene mutation in pheochromocytomas/paragangliomas associated with higher response.[5] | Varies by tumor type. |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Atiprimod and the alternative therapies.
Atiprimod Signaling Pathway
Key Alternative Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Atiprimod and its potential biomarkers are provided below.
Western Blot for STAT3 Phosphorylation
Objective: To detect the phosphorylation status of STAT3, a direct target of Atiprimod.
-
Cell Lysis: Treat cells with Atiprimod or control vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
TUNEL Assay for Apoptosis Detection
Objective: To quantify apoptotic cell death by detecting DNA fragmentation.
-
Cell Preparation: Culture and treat cells with Atiprimod or a positive control (e.g., DNase I). Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).
-
Detection:
-
For BrdUTP, incubate with an anti-BrdU antibody conjugated to a fluorescent dye.
-
For directly labeled dUTP, proceed to imaging.
-
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Treat cells as required and lyse them to release cellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C to allow for cleavage of the substrate by active caspase-3.
-
Detection:
-
For colorimetric assays, measure the absorbance of the released chromophore (pNA) at 405 nm.
-
For fluorometric assays, measure the fluorescence of the released fluorophore (AMC) at the appropriate excitation/emission wavelengths.
-
-
Quantification: Determine the fold-increase in caspase-3 activity by comparing the signal from treated samples to untreated controls.
Allele-Specific PCR for JAK2 V617F Mutation Detection
Objective: To specifically detect the G>T point mutation in the JAK2 gene.
-
DNA Extraction: Isolate genomic DNA from patient blood or bone marrow samples.
-
PCR Amplification: Perform two separate PCR reactions for each sample.
-
Reaction 1 (Mutant-specific): Use a forward primer and a reverse primer that is specific to the V617F mutant allele.
-
Reaction 2 (Wild-type-specific): Use the same forward primer and a reverse primer specific to the wild-type JAK2 allele.
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Analysis: The presence of a PCR product in the mutant-specific reaction indicates the presence of the JAK2 V617F mutation. The wild-type reaction serves as a control for DNA quality and the presence of the wild-type allele.
Conclusion
Atiprimod represents a promising therapeutic agent with a distinct mechanism of action targeting the JAK/STAT pathway. The preclinical finding that the JAK2 V617F mutation may predict sensitivity to Atiprimod warrants further clinical investigation and could pave the way for a personalized medicine approach. However, a comprehensive comparison with current standards of care is limited by the available clinical trial data for Atiprimod. As more data from ongoing and future studies become available, a clearer picture of Atiprimod's clinical utility and its place in the therapeutic landscape for multiple myeloma and neuroendocrine tumors will emerge. This guide serves as a foundational resource for researchers to understand the current state of Atiprimod and to inform the design of future studies aimed at identifying responsive patient populations.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Callisto Pharmaceuticals Completes Enrollment of Phase II Trial of Atiprimod in Neuroendocrine Cancer - BioSpace [biospace.com]
- 4. Atiprimod Trials [callistopharma.com]
- 5. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Prognostic and predictive biomarker developments in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting the response of multiple myeloma to the proteasome inhibitor Bortezomib by evaluation of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCT1 is a predictive marker for lenalidomide maintenance therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MCT1 is a predictive marker for lenalidomide maintenance therapy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [scholarship.miami.edu]
- 13. mdpi.com [mdpi.com]
- 14. Everolimus in the Treatment of Neuroendocrine Tumors: Lights and Shadows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR Pathway Expression as Potential Predictive Biomarker in Patients with Advanced Neuroendocrine Tumors Treated with Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prediction of response to everolimus in neuroendocrine tumors: evaluation of clinical, biological and histological factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Atiprimod's safety profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Atiprimod, an investigational immunomodulatory agent, with established alternatives, Lenalidomide and Pomalidomide. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating its therapeutic potential.
Executive Summary
Atiprimod is an orally bioavailable small molecule that has demonstrated anti-inflammatory and anti-cancer properties. Its mechanism of action primarily involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways, particularly JAK2 and STAT3. This interference with key cellular signaling cascades contributes to its effects on cell proliferation, apoptosis, and immune modulation. In early-phase clinical trials for multiple myeloma and neuroendocrine tumors, Atiprimod has been generally well-tolerated, with the most common adverse events being gastrointestinal in nature. This guide offers a detailed comparison of its safety profile with that of two widely used immunomodulatory drugs, Lenalidomide and Pomalidomide, which are approved for the treatment of multiple myeloma and other hematological malignancies.
Comparative Safety Data
The following tables summarize the available quantitative safety data for Atiprimod and its comparators. It is important to note that direct comparative trials are limited, and the data is compiled from separate clinical studies.
Table 1: Preclinical Toxicology Data
| Compound | Test Species | Route of Administration | LD50 | Source |
| Atiprimod | Data Not Available | Data Not Available | Data Not Available | N/A |
| Lenalidomide | Rat | Oral | >2000 mg/kg | [Internal Safety Data Sheet] |
| Pomalidomide | Rat | Oral | >2000 mg/kg | [Internal Safety Data Sheet] |
Note: The absence of publicly available LD50 data for Atiprimod is a significant gap in its preclinical safety profile assessment.
Table 2: Clinical Adverse Events (Frequency ≥10% in any treatment arm)
| Adverse Event | Atiprimod (Phase I/II)[1][2][3] | Lenalidomide (in combination with Dexamethasone)[4][5][6][7][8][9] | Pomalidomide (in combination with Dexamethasone)[6][10][11][12][13][14][15][16] |
| Hematological | |||
| Neutropenia | Grade 2: Reported at 90 mg/day | Grade 3/4: ~50% | Grade 3/4: ~48% |
| Anemia | Not Reported as frequent | Grade 3/4: ~20% | Grade 3/4: ~22% |
| Thrombocytopenia | Not Reported as frequent | Grade 3/4: ~15% | Grade 3/4: ~22% |
| Non-Hematological | |||
| Diarrhea | Grade 1: Common | All Grades: ~40% | All Grades: ~30% |
| Nausea | Common | All Grades: ~35% | All Grades: ~25% |
| Fatigue | Not Reported as frequent | All Grades: ~40% | All Grades: ~45% |
| Constipation | Not Reported as frequent | All Grades: ~30% | All Grades: ~30% |
| Dyspepsia | Grade 1: Common | Not Reported as frequent | Not Reported as frequent |
| Liver Enzyme Elevation | Grade 1: Common; Grade 3: 1 patient | Not Reported as frequent | Not Reported as frequent |
| Venous Thromboembolism | Not Reported | Grade 3/4: ~8% | Grade 3/4: ~5% |
| Peripheral Neuropathy | Not Reported | All Grades: ~15% | All Grades: ~15% |
Note: Frequencies are approximate and can vary based on the specific clinical trial, patient population, and combination therapies used.
Experimental Protocols
Detailed experimental protocols for the specific preclinical toxicology and clinical safety studies for Atiprimod, Lenalidomide, and Pomalidomide are not publicly available. However, such studies generally adhere to standardized guidelines. Below are representative protocols based on regulatory requirements.
Preclinical Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, rodents (rats or mice), nulliparous, non-pregnant females are often used initially.[17][18][19]
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to standard laboratory diet and drinking water.
Dose Levels and Preparation: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The test substance is typically formulated in an appropriate vehicle (e.g., water, corn oil).
Procedure:
-
A small group of animals (e.g., 3) is dosed with the starting dose.[17]
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[7]
-
Body weight is recorded at regular intervals.
-
Based on the outcome (survival or death), the dose for the next group of animals is either increased or decreased.
-
The procedure is repeated until the criteria for classification of the substance's toxicity are met.
-
At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.
Data Collection: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross pathological findings are recorded.
Phase I Clinical Trial Dose-Escalation Study (General Protocol)
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of an investigational drug in human subjects.
Study Design: Open-label, dose-escalation study.
Patient Population: Patients with advanced malignancies who have exhausted standard treatment options.
Procedure:
-
Cohorts of 3-6 patients are enrolled sequentially at escalating dose levels of the investigational drug.
-
The starting dose is a fraction of the dose found to be safe in preclinical toxicology studies.
-
Patients are treated for a defined period (e.g., one cycle) and monitored closely for adverse events.
-
Adverse events are graded according to a standardized system (e.g., Common Terminology Criteria for Adverse Events - CTCAE).
-
A DLT is a predefined, unacceptable toxicity that occurs within the first cycle of treatment.
-
If no DLTs are observed in a cohort, the dose is escalated for the next cohort.
-
If DLTs are observed, the cohort is expanded to confirm the toxicity.
-
The MTD is defined as the dose level below the one at which an unacceptable number of DLTs occur.
Data Collection: All adverse events, vital signs, physical examination findings, and laboratory safety tests (hematology, clinical chemistry, urinalysis) are collected and recorded.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Atiprimod and its comparators.
Atiprimod's Inhibition of the JAK-STAT Signaling Pathway
Caption: Atiprimod inhibits the JAK-STAT signaling pathway by blocking JAK2 phosphorylation.
Lenalidomide and Pomalidomide's Mechanism of Action via Cereblon E3 Ligase Complex
Caption: Lenalidomide/Pomalidomide mediate degradation of neosubstrates via the Cereblon E3 ligase complex.
Conclusion
Atiprimod demonstrates a safety profile in early clinical development that appears manageable, with predominantly low-grade gastrointestinal side effects. In comparison to Lenalidomide and Pomalidomide, Atiprimod has not been associated with the same frequency of severe hematological toxicities or venous thromboembolism in the limited data available. However, the lack of comprehensive preclinical toxicology data and the early stage of clinical development necessitate further investigation to fully characterize its safety. The distinct mechanism of action, targeting the JAK-STAT pathway, may offer a different therapeutic window and safety profile compared to the Cereblon-mediated activity of Lenalidomide and Pomalidomide. Continued clinical evaluation is crucial to establish the risk-benefit profile of Atiprimod for its potential indications.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | Clinical Research Trial Listing [centerwatch.com]
- 3. Adverse Event Reporting in Randomized Clinical Trials for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Alternate Day Dosing of Pomalidomide in Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revlimid (lenalidomide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 14. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expert panel consensus statement on the optimal use of pomalidomide in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 19. researchgate.net [researchgate.net]
Atiprimod's Anti-Cancer Efficacy: A Comparative Analysis Across Preclinical Studies
A comprehensive review of the experimental data highlights Atiprimod's potential as a multi-faceted anti-cancer agent, demonstrating consistent anti-proliferative, pro-apoptotic, and anti-angiogenic activities across various cancer models, including multiple myeloma, hepatocellular carcinoma, and breast cancer. The primary mechanism of action converges on the inhibition of key signaling pathways, most notably STAT3 and Akt.
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[1][2] decane dimaleate) is an orally bioavailable small molecule that has been investigated for its anti-inflammatory and anti-cancer properties.[1][3] Preclinical data from a range of studies provide a strong rationale for its clinical evaluation, revealing its ability to suppress tumor growth and survival through multiple mechanisms of action.[2][4] This guide compares the quantitative data, experimental methodologies, and observed mechanisms from key studies to offer an objective overview of Atiprimod's performance.
Quantitative Assessment of Atiprimod's Anti-Cancer Effects
The efficacy of Atiprimod has been quantified in several studies, demonstrating its potent dose-dependent effects on cancer cell viability and apoptosis.
Table 1: In Vitro Anti-Proliferative Effects of Atiprimod
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Multiple Myeloma (MM) | U266-B1, OCI-MY5 | 99% and 91.5% growth inhibition, respectively, at 8 μM. | [5] |
| MM-1, MM-1R | 96.7% and 72% growth inhibition, respectively, at 5 μM. | [5] | |
| Hepatocellular Carcinoma (HCC) | Huh-7, HepG2, HepG2.2.15 | IC50 values ranging between 0.5 and 1.5 μmol/L. | [1] |
| Mantle Cell Lymphoma (MCL) | SP53, Mino, Grant 519, Jeko-1 | IC50 values between 1 to 2 μM. | [6] |
| General | NCI panel of human cancer cell lines | IC50 values in the low micromolar range. | [7][8] |
Table 2: Pro-Apoptotic Effects of Atiprimod in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment | Apoptotic Effect | Reference(s) |
| Multiple Myeloma (MM) | U266-B1 | 8 μM Atiprimod for 4 hours | Apoptotic cell death increased from 10.89% to 46.27%. | [5] |
| U266-B1 | 8 μM Atiprimod | Induced apoptosis in 90% of cells (TUNEL assay). | [5] | |
| Colon Carcinoma | T84 | Not specified | Induced apoptosis through activation of caspase-9 and caspase-3. | [7][8] |
Mechanisms of Action: Targeting Key Survival Pathways
Atiprimod's anti-cancer effects are rooted in its ability to modulate critical signaling pathways that govern cell proliferation, survival, and angiogenesis.
Inhibition of STAT3 and Akt Signaling: A consistent finding across multiple cancer types is Atiprimod's potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1][3][9] In multiple myeloma, Atiprimod blocks both constitutive and Interleukin-6 (IL-6) induced STAT3 phosphorylation.[5][10] This is significant as the IL-6/STAT3 axis is a major driver of myeloma cell growth and survival.[3] Similarly, in hepatocellular carcinoma cells, Atiprimod inhibits STAT3 phosphorylation in a dose-dependent manner.[1]
Beyond STAT3, Atiprimod has been shown to deactivate the PI3K/Akt signaling pathway in HCC cells, particularly those expressing hepatitis B (HBV) or hepatitis C (HCV) viruses.[1][11] This dual inhibition of two major oncogenic pathways underscores its potential for broad anti-cancer activity.[2]
Induction of Apoptosis: Atiprimod effectively induces programmed cell death (apoptosis) in cancer cells. This is achieved by downregulating anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, and by activating the caspase cascade.[3][5] Studies have demonstrated the activation of caspase-3 and caspase-9, leading to the cleavage of poly(adenosine diphosphate-ribose) polymerase (PARP), a key event in apoptosis.[3][7][8]
Anti-Angiogenic Properties: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Atiprimod exhibits significant anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) induced by key growth factors like bFGF and VEGF.[7][8] It also suppresses the secretion of pro-angiogenic factors IL-6 and VEGF.[2][7]
Modulation of Other Pathways: In breast cancer cells, Atiprimod's action is also linked to the induction of prolonged endoplasmic reticulum (ER) stress through the PERK/eIF2α/ATF4/CHOP axis.[12][13] Furthermore, in multiple myeloma, Atiprimod has been found to block the activation of NF-κB, a transcription factor that regulates IL-6 expression.[5] Gene expression profiling in MM cells treated with Atiprimod revealed downregulation of genes involved in cell adhesion, signaling, and cell cycle, while upregulating genes related to apoptosis.[14][15]
Caption: Atiprimod's multifaceted mechanism of action.
In Vivo Corroboration
The anti-tumor activity of Atiprimod observed in vitro has been confirmed in animal models. In murine models of multiple myeloma, Atiprimod demonstrated in vivo anti-MM activity, established a dose-response relationship, and showed an ability to overcome the protective effects of the bone marrow microenvironment.[14][15] These studies also noted a reduction in the number of osteoclasts, suggesting a beneficial effect on bone remodeling, a significant issue in multiple myeloma.[14]
Experimental Protocols: A Methodological Overview
The findings described are based on a range of standard and advanced molecular and cellular biology techniques.
Cell Lines and Culture:
-
Multiple Myeloma: U266-B1, OCI-MY5, MM-1, and MM-1R cell lines were commonly used.[3]
-
Hepatocellular Carcinoma: HepG2, HepG2.2.15 (HBV-expressing), and Huh-7 cells were utilized.[1]
-
Breast Cancer: MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells were studied.[12][13]
-
Endothelial Cells: HUVECs were used for angiogenesis assays.[7] Cells were cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS).
Key Assays:
-
Cell Proliferation/Viability Assays: The anti-proliferative effects were measured using assays like ³H-thymidine incorporation or WST-1 conversion, which quantify metabolically active cells.[1][6]
-
Apoptosis Detection: Apoptosis was assessed by Annexin V staining (detecting early apoptotic cells) and TUNEL assays (detecting DNA fragmentation), followed by flow cytometry analysis.[5]
-
Western Blot Analysis: This technique was used to measure the levels and phosphorylation status of key proteins in signaling pathways, such as STAT3, Akt, caspases, and Bcl-2 family members.[1][10]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry was used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][5]
-
NF-κB Activity Assay: Electrophoretic mobility shift assay (EMSA) was used to assess the DNA-binding activity of NF-κB in nuclear extracts.[5]
Caption: A generalized workflow for in vitro evaluation of Atiprimod.
Clinical Context and Future Directions
The robust preclinical data provided the foundation for clinical trials of Atiprimod in patients with multiple myeloma and advanced carcinoid cancer.[2][4] Phase I/IIa trials have been conducted to determine the maximum tolerated dose and safety in patients with relapsed or refractory multiple myeloma.[9][16] While Atiprimod was generally well-tolerated, further clinical development is necessary to establish its efficacy in patient populations.[9] The consistent mechanism of action across different cancer types suggests that its therapeutic potential may extend to other malignancies characterized by aberrant STAT3 and Akt signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atiprimod [callistopharma.com]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Callisto Pharmaceuticals Initiates Phase II Clinical Trial Of Atiprimod In Advanced Carcinoid Cancer - BioSpace [biospace.com]
- 5. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis. | Semantic Scholar [semanticscholar.org]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Deactivation of Akt and STAT3 signaling promotes apoptosis, inhibits proliferation, and enhances the sensitivity of hepatocellular carcinoma cells to an anticancer agent, Atiprimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atiprimod triggered apoptotic cell death via acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis in MDA-MB-231 and MDA-MB-468 breast cancer cells - ProQuest [proquest.com]
- 13. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 14. ashpublications.org [ashpublications.org]
- 15. Biological pathways and in vivo antitumor activity induced by Atiprimod in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
Evaluating the Therapeutic Index of Atiprimod in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atiprimod, a novel orally bioavailable cationic amphiphilic agent, has demonstrated significant anti-inflammatory and anti-cancer properties in a variety of preclinical settings.[1] Its mechanism of action is primarily centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and inflammation, making it a promising candidate for further development. This guide provides a comparative evaluation of Atiprimod's therapeutic index in preclinical models, presenting supporting experimental data, detailed methodologies, and visual representations of its molecular interactions and experimental workflows.
Mechanism of Action
Atiprimod exerts its therapeutic effects through the modulation of several critical signaling pathways. A primary target is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Atiprimod has been shown to inhibit the phosphorylation of STAT3, which is often constitutively activated in many cancers and plays a crucial role in cell proliferation and survival.[1][2] By blocking STAT3 activation, Atiprimod effectively hinders the signaling cascade initiated by cytokines such as Interleukin-6 (IL-6), a key growth factor for multiple myeloma.[3][4]
Furthermore, Atiprimod has been identified as a potent inhibitor of Janus Kinase 2 (JAK2) and Janus Kinase 3 (JAK3), which are upstream regulators of STAT3.[5] Its activity is particularly pronounced in cells harboring the JAK2 (V617F) mutation, which is common in myeloproliferative neoplasms.[5] The inhibition of the JAK/STAT pathway leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-X(L), and Mcl-1, and the induction of apoptosis through the activation of caspase-3 and caspase-9.[2][3][6]
Recent studies have also elucidated Atiprimod's role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis via the PERK/eIF2α/ATF4/CHOP signaling axis.[7] This multi-faceted mechanism of action, targeting both inflammatory and survival pathways, underscores its potential as a therapeutic agent.
Caption: Atiprimod's inhibition of the JAK/STAT3 and Akt signaling pathways.
Preclinical Efficacy and Therapeutic Index
The therapeutic potential of Atiprimod has been evaluated across a range of preclinical models, demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer types.
In Vitro Studies
Atiprimod has shown dose- and time-dependent inhibition of proliferation in multiple myeloma (MM), hepatocellular carcinoma (HCC), and other cancer cell lines.[1][2][3] Notably, it is effective against cell lines resistant to standard therapies.[8] The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, indicating potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| FDCP-EpoR JAK2 (V617F) | Myeloid Leukemia Model | 0.42 | [5] |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 | [5] |
| FDCP-EpoR JAK2 (WT) | Myeloid Leukemia Model | 0.69 | [5] |
| CMK | Acute Megakaryocytic Leukemia | 0.79 | [5] |
| U266-B1 | Multiple Myeloma | ~2-8 | [3] |
| OCI-MY5 | Multiple Myeloma | ~2-8 | [2] |
| MM-1 | Multiple Myeloma | ~2-8 | [2] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [1] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | [1] |
Table 1: In Vitro Efficacy of Atiprimod in Various Cancer Cell Lines.
In Vivo Studies
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| Nude Mice Xenograft | Multiple Myeloma | Not specified | Retarded tumor growth | [9] |
| Various Animal Models | Inflammation | Not specified | Anti-inflammatory activities and inhibition of osteoclast-induced bone resorption | [2][3] |
Table 2: In Vivo Efficacy of Atiprimod in Preclinical Models.
Comparative Performance
A key finding from preclinical studies is that Atiprimod is more effective at inhibiting the proliferation of hematopoietic progenitors from patients with JAK2 (V617F)-positive polycythemia vera than progenitors from healthy individuals (p = 0.001).[5] This suggests a degree of selectivity for cancer cells with specific genetic alterations, which could contribute to a wider therapeutic index compared to less selective cytotoxic agents.
Experimental Protocols
The evaluation of Atiprimod's therapeutic index involves a series of standardized in vitro and in vivo assays.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of Atiprimod (e.g., 0.1 to 10 µM) or a vehicle control for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
-
Treatment: Cells are treated with Atiprimod at concentrations around the IC50 value for a specified period (e.g., 24 hours).
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic.
In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., 5-10 million cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. Atiprimod is administered orally at various doses (e.g., 10-50 mg/kg) daily or on a specified schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, Western blot).
Caption: Experimental workflow for evaluating the therapeutic index of Atiprimod.
Conclusion
Preclinical data strongly support the potential of Atiprimod as an anti-cancer agent with a promising therapeutic index. Its ability to selectively target key survival and inflammatory pathways, such as JAK/STAT3, contributes to its potent efficacy in various cancer models, including those resistant to conventional therapies. While further studies are needed to precisely quantify its therapeutic index against a broader range of alternatives, the existing in vitro and in vivo data, coupled with favorable tolerability in early clinical trials, highlight Atiprimod as a compelling candidate for continued drug development. The detailed protocols and pathway analyses provided in this guide offer a framework for researchers to design and interpret future preclinical evaluations of Atiprimod and similar immunomodulatory compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of atiprimod, a novel JAK2 AND JAK3 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Inflammatory Effects of Atiprimod and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Atiprimod, a novel immunomodulatory agent, and Dexamethasone, a well-established corticosteroid. The information presented is intended to assist researchers in evaluating these compounds for potential therapeutic applications.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Both Atiprimod and Dexamethasone have demonstrated potent anti-inflammatory effects, albeit through distinct molecular mechanisms. Dexamethasone, a synthetic glucocorticoid, has been a cornerstone of anti-inflammatory therapy for decades.[1] Atiprimod is a newer investigational drug that has shown promise in preclinical and early clinical studies for various inflammatory and malignant conditions.[2][3] This guide will delve into their respective mechanisms of action, present available quantitative data on their anti-inflammatory efficacy, and provide detailed experimental protocols for key assays.
Mechanisms of Action
The anti-inflammatory effects of Atiprimod and Dexamethasone are mediated by their interaction with distinct intracellular signaling pathways.
Atiprimod: Targeting STAT3 and NF-κB Signaling
Atiprimod exerts its anti-inflammatory effects primarily through the inhibition of two key transcription factors: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB).[2][3]
-
Inhibition of STAT3 Phosphorylation: Atiprimod has been shown to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner.[2] By preventing the phosphorylation of STAT3, Atiprimod blocks its activation and subsequent translocation to the nucleus, where it would otherwise promote the transcription of pro-inflammatory genes, including Interleukin-6 (IL-6).[2]
-
Inhibition of NF-κB Activity: Atiprimod also inhibits the constitutive and induced activity of NF-κB.[2] This inhibition is thought to occur through the suppression of IκBα phosphorylation, which prevents the release and nuclear translocation of the active p65 subunit of NF-κB.[2]
Dexamethasone: Glucocorticoid Receptor-Mediated Immunosuppression
Dexamethasone's anti-inflammatory actions are mediated by its binding to the cytosolic glucocorticoid receptor (GR).[1] This ligand-receptor complex translocates to the nucleus and modulates gene expression through two primary mechanisms:
-
Transrepression: The Dexamethasone-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1). This prevents the transcription of genes encoding cytokines, chemokines, and adhesion molecules.[4]
-
Transactivation: The complex can also bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression. A key example is the upregulation of Annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of prostaglandins and leukotrienes.[1]
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies of Atiprimod and Dexamethasone are limited. The following tables summarize available quantitative data from separate studies to provide an indirect comparison of their potency.
Table 1: In Vitro Anti-Inflammatory Activity of Atiprimod
| Assay | Cell Type | Readout | Effective Concentration | Citation |
| NF-κB Inhibition | U266-B1 Myeloma Cells | Inhibition of constitutive NF-κB activity | 5-10 µM | [2] |
| STAT3 Phosphorylation | U266-B1 Myeloma Cells | Inhibition of STAT3 phosphorylation | 1-8 µM | [2] |
| Cell Proliferation | Human Cancer Cell Lines | IC50 for inhibition of proliferation | Low µM range | [5] |
| IL-6 Production | Myeloma Cells | Downregulation of IL-6 production | Not specified | [2] |
Table 2: In Vitro Anti-Inflammatory Activity of Dexamethasone
| Assay | Cell Type | Readout | IC50 Value | Citation |
| COX-2 Inhibition | Human Articular Chondrocytes | Inhibition of COX-2 activity | 0.0073 µM | [6] |
| COX-2 Protein Expression | HeLa Cells | Inhibition of MKK6-induced Cox-2 expression | ~10 nM | [7] |
| Lymphocyte Proliferation | Human Peripheral Blood Mononuclear Cells | Inhibition of Con-A stimulated proliferation | < 10-6 M in sensitive patients | [8] |
| Cytokine Inhibition (TNF-α) | LPS-stimulated RAW264.7 Macrophages | Inhibition of TNF-α secretion | Not specified (significant inhibition) | [9][10] |
| Cytokine Inhibition (IL-6) | LPS-stimulated RAW264.7 Macrophages | Inhibition of IL-6 secretion | Not specified (significant inhibition) | [11] |
In Vivo Efficacy in Animal Models
Both Atiprimod and Dexamethasone have demonstrated efficacy in animal models of inflammatory diseases, particularly in the collagen-induced arthritis (CIA) model, which is a common model for rheumatoid arthritis.[1][12][13][14]
Atiprimod in Animal Models
Studies in animal models of adjuvant-induced arthritis have shown that Atiprimod can normalize bone mineral density, prevent structural damage to joints, and reduce serum IL-6 levels.[2]
Dexamethasone in Animal Models
Dexamethasone is a widely used positive control in the CIA model and consistently demonstrates a significant reduction in paw swelling and inflammation.[1][12][13][14][15] In a rat CIA model, Dexamethasone treatment (1 mg/kg) significantly inhibited the decrease in cartilage area and thickness and reduced the expression of cartilage-degrading enzymes such as MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5.[13][15]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture and biotinylated detection antibodies specific for the cytokine of interest
-
Recombinant cytokine standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Prepare serial dilutions of the cytokine standard. Add 100 µL of standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.
Western Blot for Phospho-STAT3 Detection
This protocol describes the detection of phosphorylated STAT3 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody (anti-phospho-STAT3)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or total STAT3).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
This protocol outlines the steps for detecting NF-κB DNA binding activity.
Materials:
-
Nuclear extraction buffers
-
Oligonucleotide probe containing the NF-κB consensus binding site
-
Biotin or 32P labeling kit
-
Binding buffer
-
Poly(dI-dC)
-
Native polyacrylamide gel
-
TBE or TGE running buffer
-
Nylon membrane
-
Streptavidin-HRP (for biotinylated probes)
-
Chemiluminescent substrate or phosphor screen
-
Imaging system or X-ray film
Procedure:
-
Nuclear Extract Preparation: Isolate nuclear proteins from treated and untreated cells.
-
Probe Labeling: Label the NF-κB consensus oligonucleotide with biotin or 32P.
-
Binding Reaction: Incubate the labeled probe with nuclear extracts in the presence of binding buffer and poly(dI-dC). For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer: Transfer the separated complexes to a nylon membrane.
-
Crosslinking: Crosslink the DNA to the membrane using a UV crosslinker.
-
Detection:
-
For biotinylated probes, incubate with Streptavidin-HRP followed by a chemiluminescent substrate and image.
-
For 32P-labeled probes, expose the membrane to a phosphor screen or X-ray film.
-
-
Analysis: Analyze the shift in mobility of the labeled probe, indicating protein-DNA binding.
Conclusion
Both Atiprimod and Dexamethasone are potent inhibitors of inflammatory processes, but they achieve this through distinct mechanisms of action. Dexamethasone, a long-standing therapeutic, acts broadly through the glucocorticoid receptor to both repress pro-inflammatory gene expression and activate anti-inflammatory pathways. Atiprimod represents a more targeted approach, focusing on the inhibition of the key inflammatory signaling nodes, STAT3 and NF-κB.
The choice between these two compounds for research or therapeutic development will depend on the specific inflammatory context and the desired therapeutic profile. Dexamethasone's broad-spectrum activity is highly effective but can be associated with significant side effects. Atiprimod's more targeted mechanism may offer a different therapeutic window and side-effect profile. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these two anti-inflammatory compounds.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice | bioRxiv [biorxiv.org]
- 12. The evaluation of the therapeutic efficacy and side effects of a macromolecular dexamethasone prodrug in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis-SciEngine [cdn.sciengine.com]
- 14. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
Atiprimod: A Novel Multi-Modal Approach to Cancer Therapy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atiprimod, a novel investigational anti-cancer agent, with existing standard-of-care therapies for advanced carcinoid cancer and relapsed/refractory multiple myeloma. Atiprimod is an orally bioavailable small molecule that exhibits a unique multi-modal mechanism of action, targeting key pathways involved in tumor growth, survival, and angiogenesis.[1][2] This document summarizes preclinical and clinical data, presents detailed experimental protocols for key assays, and offers a comparative analysis to inform future research and development.
Mechanism of Action: A Multi-Pronged Attack on Cancer
Atiprimod's therapeutic potential stems from its ability to simultaneously modulate multiple critical signaling pathways implicated in cancer progression. It has been shown to be anti-angiogenic, inhibit the secretion of vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6), induce apoptosis (programmed cell death), and inhibit the phosphorylation of key kinases such as Akt and STAT3.[1][2]
dot
Caption: Atiprimod's multi-targeted mechanism of action.
Preclinical Efficacy
Atiprimod has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines in preclinical studies.
In Vitro Anti-Proliferative Activity
Atiprimod inhibited the proliferation of all human cancer cell lines in the National Cancer Institute panel with IC50 values in the low micromolar range.[3] Notably, metastatic cell lines were more sensitive to the compound compared to non-metastatic cell lines from the same tumor types.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| Multiple Myeloma | ||
| U266-B1 | Multiple Myeloma | ~8.0 |
| OCI-MY5 | Multiple Myeloma | ~8.0 |
| MM-1 | Multiple Myeloma | ~5.0 |
| MM-1R | Multiple Myeloma | ~5.0 |
| Leukemia | ||
| FDCP-EpoR JAK2 (V617F) | Leukemia | 0.42 |
| SET-2 | Acute Megakaryoblastic Leukemia | 0.53 |
| CMK | Acute Megakaryocytic Leukemia | 0.79 |
| FDCP-EpoR JAK2 (WT) | Leukemia | 0.69 |
| Mantle Cell Lymphoma | ||
| SP53 | Mantle Cell Lymphoma | <2.0 |
| MINO | Mantle Cell Lymphoma | <2.0 |
| Granta-519 | Mantle Cell Lymphoma | <2.0 |
| Jeko-1 | Mantle Cell Lymphoma | <2.0 |
Induction of Apoptosis
Atiprimod has been shown to induce apoptosis in various cancer cell lines. In T84 colon carcinoma cells, Atiprimod activated both caspase-9 and caspase-3.[3] In multiple myeloma cells, it induced apoptosis through the activation of caspase-3 and subsequent cleavage of PARP.[4] Furthermore, Atiprimod treatment led to the downregulation of anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1 in myeloma cells.[4] In mantle cell lymphoma cells, Atiprimod induced apoptosis by activating both caspase-dependent and -independent mitochondrial pathways.[5]
Clinical Development and Efficacy
Atiprimod has been evaluated in Phase I and II clinical trials for advanced carcinoid cancer and relapsed or refractory multiple myeloma.[1][6][7]
Advanced Carcinoid Cancer
A Phase II open-label study evaluated the safety and efficacy of Atiprimod in patients with low to intermediate-grade neuroendocrine carcinoma who had progressed on standard therapy.[2][8]
-
Efficacy: In an interim analysis of a Phase I trial, three out of five advanced carcinoid cancer patients showed measurable tumor regressions.[2] The subsequent Phase II trial reported that of 23 evaluable patients who completed more than two cycles, 21 (91.3%) had stable disease.[8] Over half of the patients experienced a symptom response, defined as a greater than 20% decrease in symptoms.[8]
Relapsed/Refractory Multiple Myeloma
A Phase I/IIa dose-escalation study was conducted to determine the maximum tolerated dose (MTD) and evaluate the safety and efficacy of Atiprimod in patients with relapsed or refractory multiple myeloma.[6][9]
-
Dose and Safety: The trial evaluated oral doses of Atiprimod from 30 mg/day up to 480 mg/day.[9]
-
Efficacy: While specific objective response rates from the completed Phase I/IIa trial are not yet published, preclinical data showed potent activity against multiple myeloma cell lines, including those resistant to standard therapies.[4]
Comparison with Existing Cancer Therapies
This section provides a comparative overview of Atiprimod with the current standard of care for advanced carcinoid cancer and relapsed/refractory multiple myeloma.
Advanced Carcinoid Cancer
Standard of Care: Treatment for advanced carcinoid tumors includes somatostatin analogs (e.g., octreotide, lanreotide) for symptom control and to inhibit tumor growth, peptide receptor radionuclide therapy (PRRT), and targeted therapies such as everolimus and sunitinib for pancreatic neuroendocrine tumors (a subset of carcinoid tumors).
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Key Adverse Events |
| Atiprimod | Multi-kinase inhibitor (STAT3, Akt), pro-apoptotic, anti-angiogenic | Stable Disease: 91.3% in a Phase II study[8] | Generally well-tolerated; some Grade 3/4 AEs reported[8] |
| Somatostatin Analogs | Bind to somatostatin receptors, inhibiting hormone secretion and cell proliferation | ~10% (Higher rates of stable disease) | Diarrhea, abdominal pain, nausea, cholelithiasis |
| PRRT (e.g., 177Lu-DOTATATE) | Delivers targeted radiation to somatostatin receptor-positive cells | 18-35%[10] | Nausea, vomiting, myelosuppression, renal toxicity |
| Everolimus | mTOR inhibitor | ~5-28% (pancreatic NETs)[11][12] | Stomatitis, rash, diarrhea, fatigue, hyperglycemia |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor | ~9% (pancreatic NETs)[11] | Fatigue, diarrhea, nausea, hypertension, hand-foot syndrome |
Relapsed/Refractory Multiple Myeloma
Standard of Care: The treatment landscape for relapsed/refractory multiple myeloma is complex and often involves combination therapies. Key drug classes include monoclonal antibodies (e.g., daratumumab), proteasome inhibitors (e.g., carfilzomib), and immunomodulatory drugs (e.g., pomalidomide).
| Therapy | Mechanism of Action | Objective Response Rate (ORR) | Key Adverse Events |
| Atiprimod | Multi-kinase inhibitor (STAT3, Akt), pro-apoptotic | Data from Phase I/IIa trial not yet fully reported | To be determined from full trial results |
| Daratumumab-based combos | Anti-CD38 monoclonal antibody | ~52-81%[13][14][15] | Infusion reactions, neutropenia, thrombocytopenia, anemia |
| Carfilzomib-based combos | Proteasome inhibitor | ~24-90%[16][17][18][19][20] | Anemia, thrombocytopenia, fatigue, nausea, dyspnea, cardiac events |
| Pomalidomide-based combos | Immunomodulatory drug | ~33-66%[21][22][23][24][25] | Neutropenia, anemia, thrombocytopenia, fatigue, venous thromboembolism |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
dot
Caption: General experimental workflow for anticancer drug development.
STAT3 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of Atiprimod or control vehicle for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.
Apoptosis Assay (TUNEL)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Atiprimod or a positive control (e.g., DNase I) to induce apoptosis.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Staining and Visualization: Counterstain nuclei with DAPI. Mount coverslips and visualize fluorescently labeled apoptotic cells using a fluorescence microscope.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a specified size, randomize mice into treatment (Atiprimod, administered orally) and control (vehicle) groups.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Justification for Using Atiprimod Over Existing Therapies
The rationale for considering Atiprimod as a therapeutic option is based on its unique pharmacological profile and potential to address unmet needs in specific cancer patient populations.
dot
Caption: Decision pathway for considering Atiprimod therapy.
Advanced Carcinoid Cancer:
-
Novel Mechanism of Action: For patients who have progressed on somatostatin analogs, Atiprimod offers a different therapeutic approach by targeting intracellular signaling pathways (STAT3/Akt) rather than cell surface receptors.
-
Potential for Disease Stabilization: The high rate of stable disease observed in the Phase II trial suggests that Atiprimod could be a valuable option for slowing disease progression in a patient population with limited effective treatments.[8]
-
Symptom Control: The observed symptom response indicates a potential improvement in quality of life for patients with carcinoid syndrome.[8]
Relapsed/Refractory Multiple Myeloma:
-
Overcoming Drug Resistance: Atiprimod's mechanism, which includes the downregulation of anti-apoptotic proteins, may be effective in myeloma cells that have developed resistance to conventional therapies.[4]
-
Oral Administration: As an orally bioavailable drug, Atiprimod offers a more convenient administration route compared to many intravenous therapies used in multiple myeloma.
-
Potential for Combination Therapy: Its distinct mechanism of action suggests that Atiprimod could be a promising candidate for combination therapies with other anti-myeloma agents, potentially leading to synergistic effects and improved outcomes.
Atiprimod represents a promising investigational agent with a unique multi-modal mechanism of action that holds potential for the treatment of advanced carcinoid cancer and relapsed/refractory multiple myeloma. Its ability to target multiple key cancer-related pathways provides a strong rationale for its continued development. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile and to identify the patient populations most likely to benefit from this novel therapeutic approach. The data presented in this guide offer a foundation for researchers and clinicians to evaluate the potential of Atiprimod in the evolving landscape of cancer therapy.
References
- 1. Atiprimod [callistopharma.com]
- 2. Callisto Pharmaceuticals Opens Fourth Site for Phase II Clinical Trial of Atiprimod in Advanced Carcinoid Cancer Patients [callistopharma.com]
- 3. Atiprimod is an inhibitor of cancer cell proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atiprimod blocks STAT3 phosphorylation and induces apoptosis in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | Clinical Research Trial Listing [centerwatch.com]
- 7. Atiprimod Trials [callistopharma.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety and Efficacy of Atiprimod for Patients With Refractory Multiple Myeloma | MedPath [trial.medpath.com]
- 10. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumour activity of everolimus and sunitinib in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Daratumumab Improves Overall Survival in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Role of daratumumab in relapsed or refractory multiple myeloma patient: A meta-analysis and literature to review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. targetedonc.com [targetedonc.com]
- 19. Superior outcomes and high-risk features with carfilzomib, lenalidomide, and dexamethasone combination therapy for patients with relapsed and refractory multiple myeloma: results of the multicenter KMMWP2201 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of carfilzomib-based combination therapy in the treatment of relapsed/refractory multiple myeloma [xb.xzhmu.edu.cn]
- 21. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis [jcancer.org]
- 25. ascopubs.org [ascopubs.org]
Safety Operating Guide
Personal protective equipment for handling Atiprimod
This guide provides crucial safety, handling, and disposal protocols for Atiprimod, a STAT3 inhibitor with anti-inflammatory and antineoplastic properties.[1][2] Adherence to these procedures is essential to mitigate risks associated with its handling in a research environment. The information is compiled to provide direct, procedural guidance for laboratory personnel.
Hazard Identification and Classification
Atiprimod is classified with specific hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[3]
Table 1: GHS Hazard Classification for Atiprimod [3]
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the hazardous compound.[4] The selection of PPE should be based on a risk assessment of the specific procedures being performed.[5]
Table 2: Required PPE and Engineering Controls for Handling Atiprimod
| Task | Engineering Control | Gloves | Gown | Eye & Face Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Handling Powder (Weighing, Aliquoting) | Certified Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.[3][6] | Two pairs of ASTM D6978-rated chemotherapy gloves.[7][8][9] | Disposable, solid-front, back-closing gown made of polyethylene-coated material.[8][9] | Safety goggles with side-shields and a full-face shield.[3][10] | NIOSH-certified N95 or higher respirator is required if handling outside of a containment unit.[5][8][9] |
| Preparing Solutions (in solvent) | Certified Class II BSC or Chemical Fume Hood.[3][6] | Two pairs of ASTM D6978-rated chemotherapy gloves.[7][8][9] | Disposable, solid-front, back-closing gown.[8][9] | Safety goggles with side-shields. A face shield is required if there is a splash risk.[3][10] | Not required if performed within a certified and properly functioning containment unit. |
| Administering Compound (In Vitro/In Vivo) | Work on a disposable, plastic-backed absorbent pad. | Two pairs of ASTM D6978-rated chemotherapy gloves.[6][7][11] | Disposable, solid-front, back-closing gown. | Safety goggles with side-shields. | Not typically required, unless aerosolization is possible. |
| Waste Disposal | N/A | Two pairs of ASTM D6978-rated chemotherapy gloves. | Disposable, solid-front, back-closing gown. | Safety goggles with side-shields. | Not typically required. |
| Spill Cleanup | N/A | Two pairs of ASTM D6978-rated chemotherapy gloves. | Disposable, solid-front, back-closing gown. | Safety goggles with side-shields and a full-face shield. | NIOSH-certified N95 or higher respirator.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling Atiprimod minimizes exposure risk and ensures a safe laboratory environment.
A. Preparation and Handling
-
Designate Area: Conduct all work with Atiprimod in a designated area, clearly labeled with hazard warnings.[6]
-
Engineering Controls: Before starting, ensure the Class II BSC or chemical fume hood is operational and certified.[6]
-
Don PPE: Put on all required PPE as specified in Table 2. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[8][9]
-
Handling Powder: When handling the powdered form of Atiprimod, exercise extreme caution to prevent dust and aerosol formation.[3] Use a containment unit for all weighing and reconstitution procedures.
-
Solution Preparation: Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.[11] If possible, use a closed-system drug-transfer device (CSTD) to further minimize exposure.[8]
B. Decontamination
-
After each procedure, decontaminate all surfaces where Atiprimod was handled. Use a suitable cleaning agent (e.g., 70% isopropyl alcohol, followed by water) and disposable wipes.
-
Place all used wipes and absorbent pads into the designated hazardous waste container.
C. Spill Management
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure Area: Restrict access to the spill area.
-
Don PPE: Use the spill kit, which must contain all necessary PPE, including a respirator, double gloves, a gown, and eye protection.[5]
-
Contain Spill: Use absorbent materials from the spill kit to contain the spill. For powders, gently cover with damp absorbent material to avoid creating dust.
-
Clean: Clean the area from the outer edge of the spill inward.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[11]
Disposal Plan
All Atiprimod waste is considered hazardous and must be segregated and disposed of according to institutional and regulatory guidelines.[3][11]
Table 3: Atiprimod Waste Disposal Procedures
| Waste Type | Container | Disposal Procedure |
|---|---|---|
| Contaminated PPE (gloves, gown, pads) | Yellow Trace Waste Container[11] | Place all disposable items contaminated with trace amounts of Atiprimod into a clearly labeled, sealed container for hazardous waste incineration. |
| Sharps (needles, syringes) | Yellow Sharps Container[6] | Dispose of all used sharps immediately into a puncture-resistant container labeled for chemotherapy/hazardous drug waste. Do not recap needles. |
| Bulk Contaminated Items & Unused Atiprimod | Black RCRA Bulk Waste Container[11] | Any material heavily contaminated with Atiprimod, or any unused/expired product, must be disposed of as bulk hazardous chemical waste. Do not mix with other lab wastes.[11] |
Emergency First Aid Measures
In case of accidental exposure, immediate action is critical.[3]
Table 4: First Aid for Atiprimod Exposure [3]
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Remove all contaminated clothing. Rinse skin thoroughly with large amounts of water and soap. Seek medical attention. |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or physician immediately. |
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling Atiprimod in a laboratory setting, from initial preparation to final disposal.
Caption: Safe Handling and Disposal Workflow for Atiprimod.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atiprimod | C22H44N2 | CID 129869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atiprimod|123018-47-3|MSDS [dcchemicals.com]
- 4. gerpac.eu [gerpac.eu]
- 5. ashp.org [ashp.org]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. pogo.ca [pogo.ca]
- 8. aaha.org [aaha.org]
- 9. halyardhealth.com [halyardhealth.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
